Product packaging for Bromo-PEG1-Acid(Cat. No.:)

Bromo-PEG1-Acid

Cat. No.: B606382
M. Wt: 197.03 g/mol
InChI Key: REBYHCQUFPLTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bromo-PEG1-acid is a PEG derivative containing a bromide group and a terminal carboxylic acid. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO3 B606382 Bromo-PEG1-Acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromoethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO3/c6-2-4-9-3-1-5(7)8/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBYHCQUFPLTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Bromo-PEG1-Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Bromo-PEG1-Acid, systematically named 3-(2-bromoethoxy)propanoic acid, is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates a terminal carboxylic acid and a bromo group, connected by a single polyethylene glycol (PEG) unit. This arrangement allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility of the molecule and its conjugates in aqueous environments, a crucial property for biological applications.[1][2][3]

This technical guide provides a comprehensive overview of the properties of this compound, including its chemical and physical characteristics, reactivity, and applications. Detailed, representative experimental protocols for its use in bioconjugation are also provided to assist researchers in its practical application.

Core Properties

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Chemical and Physical Properties
PropertyValueReference(s)
IUPAC Name 3-(2-bromoethoxy)propanoic acid[1]
Synonyms This compound[1]
CAS Number 1393330-33-0
Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
Appearance Colorless to light yellow liquid
Purity >97%
Density 1.573 ± 0.06 g/cm³
Solubility and Storage
PropertyValueReference(s)
Solubility DMSO: 100 mg/mL (507.54 mM) (requires sonication)
Storage Conditions Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C, protect from light.
Shipping Conditions Shipped under ambient temperature as a non-hazardous chemical.

Reactivity and Mechanism of Action

This compound's utility as a crosslinker stems from its two distinct reactive moieties: a carboxylic acid and a bromo group. This dual functionality allows for a two-step conjugation strategy, minimizing the formation of homodimers.

Carboxylic Acid Reactivity

The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond. This is a cornerstone of bioconjugation, often used to label proteins, peptides, or other amine-containing molecules. The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable amine-reactive ester.

G cluster_0 Amide Bond Formation Bromo_PEG1_Acid This compound (R-COOH) NHS_Ester NHS-activated this compound Bromo_PEG1_Acid->NHS_Ester Activation EDC_NHS EDC/NHS Conjugate Amide Conjugate NHS_Ester->Conjugate Aminolysis Amine Primary Amine (R'-NH2) NHS_byproduct NHS Conjugate->NHS_byproduct Byproduct G cluster_1 Thioether Bond Formation Bromo_PEG1_Acid_Conjugate Amide-linked this compound (R-Br) Thioether_Conjugate Thioether Conjugate Bromo_PEG1_Acid_Conjugate->Thioether_Conjugate Nucleophilic Substitution Thiol Thiol (R'-SH) Bromide_ion Br- Thioether_Conjugate->Bromide_ion Leaving Group G cluster_workflow General Bioconjugation Workflow Start Start Activate_Acid Activate Carboxylic Acid (this compound + EDC/NHS) Start->Activate_Acid Conjugate_Amine Conjugate to Amine (e.g., Protein-NH2) Activate_Acid->Conjugate_Amine Purify_Intermediate Purify Intermediate Conjugate Conjugate_Amine->Purify_Intermediate Conjugate_Thiol Conjugate to Thiol (e.g., Protein-SH) Purify_Intermediate->Conjugate_Thiol Prepare_Thiol Prepare Thiol (e.g., reduce Protein-SS-) Prepare_Thiol->Conjugate_Thiol Purify_Final Purify Final Conjugate Conjugate_Thiol->Purify_Final End End Purify_Final->End

References

An In-depth Technical Guide to Bromo-PEG1-Acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-Acid, chemically known as 3-(2-bromoethoxy)propanoic acid, is a heterobifunctional linker of significant interest in the fields of medicinal chemistry and drug development. Its structure incorporates a short polyethylene glycol (PEG) spacer, which imparts hydrophilicity, and two distinct reactive moieties: a terminal carboxylic acid and a bromo group. This unique architecture allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of complex bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). The bromo group serves as a reactive handle for nucleophilic substitution, while the carboxylic acid can be activated to form stable amide bonds with amine-containing molecules. This guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a propanoic acid moiety linked to a bromoethyl group via an ether linkage. This single ethylene glycol unit classifies it as a "PEG1" derivative.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its application in bioconjugation, influencing its reactivity, solubility, and handling.

PropertyValueReference
IUPAC Name 3-(2-bromoethoxy)propanoic acid[1]
CAS Number 1393330-33-0[1]
Molecular Formula C₅H₉BrO₃[1]
Molecular Weight 197.03 g/mol [1]
Appearance Colorless to pale yellow oil or solidN/A
Purity Typically >95%[2]
Solubility Soluble in water and most organic solventsN/A

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. In this specific synthesis, the alkoxide is generated from a protected propanoic acid derivative, and the alkylating agent is a dihaloethane.

A plausible and commonly employed synthetic route is outlined below. This multi-step process begins with readily available starting materials and proceeds through key intermediates to yield the final product.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 3-Hydroxypropanoic acid B Protected 3-hydroxypropanoate A->B Esterification (e.g., with benzyl alcohol) D Protected 3-(2-bromoethoxy)propanoate B->D Base (e.g., NaH) C 1,2-Dibromoethane (excess) C->D E This compound D->E Hydrolysis or Hydrogenolysis

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of how this compound can be synthesized in a laboratory setting. Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.

Step 1: Protection of 3-Hydroxypropanoic Acid

  • To a solution of 3-hydroxypropanoic acid in a suitable solvent (e.g., toluene), add an equimolar amount of a protecting group alcohol (e.g., benzyl alcohol) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected 3-hydroxypropanoate.

Step 2: Williamson Ether Synthesis

  • Dissolve the protected 3-hydroxypropanoate in a dry, aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath and slowly add a strong base (e.g., sodium hydride, NaH) portion-wise to form the alkoxide.

  • Stir the mixture at room temperature for a specified period (e.g., 1 hour).

  • Add an excess of 1,2-dibromoethane to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected 3-(2-bromoethoxy)propanoate.

Step 3: Deprotection of the Carboxylic Acid

  • Dissolve the purified protected 3-(2-bromoethoxy)propanoate in a suitable solvent.

  • For a benzyl ester, the deprotection can be achieved by catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere). For other esters, acidic or basic hydrolysis may be appropriate.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the catalyst (if applicable) and remove the solvent under reduced pressure to yield the final product, this compound.

Quantitative Data

While specific yields can vary depending on the scale and optimization of the reaction, a well-executed synthesis can be expected to provide the following approximate yields for each step:

StepTransformationTypical Yield Range
1Esterification85-95%
2Williamson Ether Synthesis60-80%
3Deprotection>90%

Applications in Drug Development

The primary application of this compound is as a heterobifunctional linker in the construction of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The logical relationship for the role of this compound in PROTAC assembly is depicted below:

PROTAC_Assembly Role of this compound in PROTAC Assembly cluster_0 Components cluster_1 Conjugation Steps cluster_2 Resulting Functionality A This compound D Intermediate 1 A->D Nucleophilic Substitution (at Bromo end) B Target Protein Ligand (with nucleophile, e.g., -SH, -OH) B->D C E3 Ligase Ligand (with amine, -NH2) E PROTAC Molecule C->E D->E Amide Bond Formation (at Acid end) F Ternary Complex Formation (Target Protein - PROTAC - E3 Ligase) E->F G Target Protein Ubiquitination & Degradation F->G

Caption: Logical flow of PROTAC synthesis utilizing this compound.

The hydrophilic PEG spacer can enhance the solubility and cell permeability of the resulting PROTAC, while the defined length of the linker is a critical parameter for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex bioconjugates. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive handles, makes it particularly suitable for the construction of PROTACs and other targeted therapeutics. The Williamson ether synthesis provides a reliable route for its preparation. As the field of targeted protein degradation continues to expand, the demand for well-characterized and readily accessible linkers like this compound is expected to grow, further driving innovation in drug discovery and development.

References

A Technical Guide to Bromo-PEG1-Acid: Mechanism and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bromo-PEG1-Acid, a heterobifunctional crosslinker, detailing its core mechanism of action in bioconjugation. We will explore its chemical properties, reactivity towards specific amino acid residues, and provide structured data and protocols to aid in the design and execution of conjugation experiments.

Introduction to this compound

This compound is a versatile chemical tool used to covalently link molecules, particularly in the development of bioconjugates like antibody-drug conjugates (ADCs) or for protein modification.[1] Its structure consists of three key components:

  • A Bromo Group (-Br): An alkyl bromide that serves as a reactive site for nucleophilic substitution. Bromine is an excellent leaving group, making the adjacent carbon atom electrophilic and ready to react with nucleophiles.[2][3]

  • A Single Polyethylene Glycol Unit (-PEG1-): A short, hydrophilic spacer that enhances the aqueous solubility of the linker and the final conjugate.[2][4]

  • A Carboxylic Acid Group (-COOH): A terminal acid functional group that can be activated to react with primary amines, providing a second, orthogonal conjugation handle.

This heterobifunctional nature allows for sequential or differential conjugation strategies, making it a valuable reagent in the bioconjugation toolkit.

Property Value Reference
Chemical Name 3-(2-bromoethoxy)propanoic acid
CAS Number 1393330-33-0
Molecular Formula C₅H₉BrO₃
Molecular Weight 197.03 g/mol
Functional Groups Bromo (-Br), Carboxylic Acid (-COOH)
Solubility Soluble in DMSO, DMF; hydrophilic PEG spacer improves aqueous media solubility.
Storage Conditions Long-term at -20°C, dry and dark.

Core Mechanism of Action

The utility of this compound stems from the distinct reactivity of its two terminal functional groups.

The primary and most common application involves the bromo group, which reacts with nucleophiles via an SN2 (bimolecular nucleophilic substitution) mechanism. The most reactive endogenous nucleophile on a protein surface is the thiol group (-SH) of a cysteine residue.

Under mildly basic conditions (pH 7.5-8.5), the thiol group deprotonates to form a more potent thiolate anion (-S⁻). This thiolate attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a highly stable thioether bond. This reaction is highly specific for cysteines, especially when other nucleophiles like amines are protonated and less reactive at this pH.

G Protein_SH Biomolecule-SH (Cysteine Thiol) Conjugate Biomolecule-S-CH₂CH₂-O-CH₂CH₂-COOH (Stable Thioether Conjugate) Protein_SH->Conjugate   pH 7.5 - 8.5 (Nucleophilic Attack) BromoPEG Br-CH₂CH₂-O-CH₂CH₂-COOH (this compound) HBr HBr (Byproduct)

Caption: Cysteine-specific alkylation via the bromo group.

The terminal carboxylic acid provides a secondary handle for conjugation, typically targeting primary amines found on the N-terminus of a protein or the side chain of lysine residues. This reaction does not proceed spontaneously and requires activation of the carboxyl group.

The most common activation method uses a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a semi-stable NHS ester. This ester is susceptible to nucleophilic attack by a primary amine, forming a stable and irreversible amide bond. This two-step process is efficient at neutral to slightly basic pH (7.0-8.0).

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation R_COOH Linker-COOH (Carboxylic Acid) EDC_NHS EDC / NHS (Activating Agents) R_COOH->EDC_NHS R_CO_NHS Linker-CO-NHS (NHS Ester Intermediate) EDC_NHS->R_CO_NHS pH 4.5-7.2 Amide_Bond Biomolecule-NH-CO-Linker (Stable Amide Bond) R_CO_NHS->Amide_Bond   pH 7.0-8.0 (Nucleophilic Attack) Protein_NH2 Biomolecule-NH₂ (Lysine Amine)

Caption: Amine-specific conjugation via the carboxylic acid group.

Quantitative Data and Reaction Parameters

While specific kinetic constants for this compound are not widely published, conjugation efficiency is governed by several key parameters. Optimizing these factors is critical for achieving desired levels of modification with minimal side reactions.

ParameterCondition for Thiol Alkylation (-Br)Condition for Amine Acylation (-COOH)Rationale & Impact
pH 7.5 - 8.5Activation: 4.5-7.2; Conjugation: 7.0-8.0pH controls the protonation state of nucleophiles. Thiols require deprotonation to the more reactive thiolate. Amines must be deprotonated to be reactive.
Linker Molar Excess 5- to 10-fold molar excess over thiols10- to 50-fold molar excess over aminesHigher excess drives the reaction to completion but increases risk of non-specific modification and the need for extensive purification.
Reaction Time 2 - 4 hours (can be overnight at 4°C)Activation: 15-30 min; Conjugation: 2 hoursLonger times increase conjugation yield but may also lead to sample degradation or side reactions. Reaction should be monitored.
Temperature Room Temperature or 4°CRoom TemperatureLower temperatures (4°C) can increase selectivity and protein stability over longer incubation times.
Buffer Choice Non-nucleophilic buffers (e.g., Phosphate, HEPES)Non-amine buffers (e.g., Phosphate, Borate)Buffers with nucleophilic groups (e.g., Tris, Glycine) will compete with the target biomolecule for the linker.
Co-solvents <5-10% (v/v) DMSO or DMF<10% (v/v) DMSO or DMFOrganic solvents are often required to dissolve the linker but can denature proteins at high concentrations.

Experimental Protocols

The following protocols provide a general framework for using this compound. They should be optimized for the specific biomolecule and application.

This protocol is designed for proteins with available cysteine residues, such as antibodies with reduced interchain disulfides.

Materials:

  • Target protein (e.g., monoclonal antibody)

  • This compound

  • Reduction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4

  • Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.8

  • Reducing Agent: 10 mM TCEP solution, freshly prepared

  • Quenching Reagent: 1 M N-acetylcysteine

  • Anhydrous DMSO

  • Purification System (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Antibody Reduction (if necessary):

    • Dilute the antibody to 5-10 mg/mL in Reduction Buffer.

    • Add TCEP to a final concentration of 2-5 mM to reduce interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Buffer Exchange:

    • Remove the reducing agent (if using DTT; TCEP does not require removal) and exchange the reduced antibody into cold Conjugation Buffer (pH 7.8) using a desalting column.

  • Conjugation Reaction:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.

    • Add a 5- to 10-fold molar excess of the this compound stock solution to the reduced antibody solution. Ensure the final DMSO concentration is below 5% (v/v).

    • Incubate at room temperature for 2-4 hours with gentle agitation. Alternatively, the reaction can proceed overnight at 4°C.

  • Quenching:

    • Add N-acetylcysteine to a final concentration of 10 mM to quench any unreacted bromo groups.

    • Incubate for 30 minutes at room temperature.

  • Purification and Analysis:

    • Purify the resulting conjugate using SEC to remove unreacted linker and quenching reagent.

    • Characterize the conjugate to determine the degree of labeling (e.g., via Mass Spectrometry) and assess purity and aggregation (e.g., via SEC).

This protocol is for conjugating a molecule (already attached to a biomolecule via the bromo group) to a second, amine-containing molecule.

Materials:

  • This compound conjugated protein ("Linker-Protein")

  • Amine-containing molecule (R-NH₂)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

Methodology:

  • Prepare Reagents:

    • Dissolve the "Linker-Protein" in Activation Buffer.

    • Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or water immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of Carboxylic Acid:

    • Add a 50-fold molar excess of EDC and NHS to the "Linker-Protein" solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated "Linker-Protein" solution to the amine-containing molecule. A buffer exchange into Coupling Buffer (pH 7.4) may be required to optimize the reaction with the amine.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes.

  • Purification and Analysis:

    • Purify the final conjugate using an appropriate method (e.g., SEC, dialysis) to remove unreacted reagents.

    • Analyze the final product for successful conjugation, purity, and integrity.

Workflow Visualization

G A 1. Prepare Biomolecule (e.g., Antibody Reduction) B 2. Buffer Exchange (Into Conjugation Buffer, pH 7.8) A->B D 4. Conjugation Reaction (Add Linker to Biomolecule, Incubate 2-4h at RT) B->D C 3. Prepare Linker (this compound in DMSO) C->D E 5. Quench Reaction (Add excess N-acetylcysteine) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography) E->F G 7. Analysis (Mass Spec, SEC, etc.) F->G

Caption: Experimental workflow for cysteine-specific bioconjugation.

References

The Architect of Proximity: A Technical Guide to Bromo-PEG1-Acid in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A cornerstone of modern bioconjugation and therapeutic development, Bromo-PEG1-Acid is a short-chain, heterobifunctional linker enabling significant advancements in targeted protein degradation, antibody-drug conjugates (ADCs), and surface functionalization. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols and quantitative data to support researchers, scientists, and drug development professionals in leveraging this versatile molecule.

Core Properties and Reactivity

This compound, with the CAS number 1393330-33-0, possesses a bromide group at one end and a terminal carboxylic acid at the other, separated by a single polyethylene glycol (PEG) unit.[1][2][3] This structure imparts a unique combination of reactivity and hydrophilicity. The terminal carboxylic acid can be readily conjugated to primary amine groups on biomolecules through the formation of a stable amide bond, a reaction often facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1] Concurrently, the bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for covalent linkage to moieties such as thiols or phenols.[1] The integrated PEG unit enhances the aqueous solubility of the resulting conjugates, a critical factor in many biological applications.

Key Application 1: PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are revolutionary molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound is an ideal building block for PROTAC synthesis, serving as a short, flexible linker to connect a target-binding ligand with an E3 ligase-binding ligand.

Quantitative Insights into PROTAC Linker Design
PROTAC LinkerDC50 (nM)Dmax (%)Cell Permeability (10⁻⁶ cm/s)
No Linker>10000<100.5
This compound 150851.2
Bromo-PEG2-Acid50951.8
Bromo-PEG4-Acid200802.5

This table presents illustrative data based on general trends observed in PROTAC development, where an optimal linker length, often a short PEG chain, is crucial for effective ternary complex formation and subsequent protein degradation. The data is not derived from a single head-to-head study of the listed molecules.

Experimental Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis of a PROTAC, first by forming an amide bond with an E3 ligase ligand containing a primary amine, followed by a nucleophilic substitution reaction with a target-binding ligand.

Step 1: Amide Coupling of this compound to an E3 Ligase Ligand

  • Reagents and Materials:

    • This compound

    • E3 Ligase Ligand (with a primary amine, e.g., a pomalidomide derivative)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

    • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

    • Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Bromo-PEG1-E3 ligase ligand conjugate.

Step 2: Conjugation to a Target-Binding Ligand

  • Reagents and Materials:

    • Bromo-PEG1-E3 ligase ligand conjugate (from Step 1)

    • Target-Binding Ligand (with a nucleophilic group, e.g., a phenol or thiol)

    • Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base

    • Anhydrous DMF

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve the target-binding ligand (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (3.0 eq) and stir for 30 minutes at room temperature.

    • Add the Bromo-PEG1-E3 ligase ligand conjugate (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC Mechanism of Action Workflow

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC-mediated protein degradation workflow.

Key Application 2: Antibody-Drug Conjugate (ADC) Linkers

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This compound can be employed in the synthesis of ADC linkers, providing a short, hydrophilic spacer.

Experimental Protocol: Two-Step ADC Conjugation

This protocol outlines a general method for conjugating a drug-linker construct, synthesized using this compound, to an antibody.

Step 1: Synthesis of Drug-Linker Construct

  • Procedure:

    • React the carboxylic acid of this compound with an amine-containing cytotoxic payload using EDC/NHS chemistry to form a stable amide bond.

    • Purify the resulting Bromo-PEG1-Payload conjugate.

Step 2: Antibody Conjugation

  • Reagents and Materials:

    • Monoclonal Antibody (mAb)

    • Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction

    • Bromo-PEG1-Payload conjugate

    • Phosphate-buffered saline (PBS)

    • Size-exclusion chromatography (SEC) column for purification

  • Procedure:

    • Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP in PBS to generate reactive thiol groups.

    • Incubate the reduced mAb with an excess of the Bromo-PEG1-Payload conjugate. The thiol groups on the antibody will displace the bromide on the linker via a nucleophilic substitution reaction, forming a stable thioether bond.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.

    • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound Linker) Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Mechanism of ADC action and payload delivery.

Key Application 3: Surface Modification

The functionalization of surfaces with biomolecules is crucial for a wide range of applications, including biosensors, medical implants, and cell culture platforms. This compound can be used to modify surfaces that have been pre-functionalized with amine groups. The PEG linker provides a hydrophilic spacer that can reduce non-specific protein adsorption.

Quantitative Analysis of Surface Modification

The success of surface modification can be quantified by measuring changes in surface properties, such as water contact angle and elemental composition.

Surface StageWater Contact Angle (°)N (1s) Atomic %C (1s) Atomic %Br (3d) Atomic %
Amine-Functionalized Substrate45-555-1060-700
After this compound Immobilization60-703-765-750.5-1.5

This table provides illustrative data on the expected changes in surface characteristics following the immobilization of this compound on an amine-functionalized surface, as would be measured by goniometry and X-ray photoelectron spectroscopy (XPS).

Experimental Protocol: Surface Functionalization
  • Reagents and Materials:

    • Amine-functionalized substrate (e.g., aminosilanized glass slide)

    • This compound

    • EDC and N-hydroxysuccinimide (NHS)

    • Activation buffer (e.g., 0.1 M MES, pH 6.0)

    • Coupling buffer (e.g., PBS, pH 7.4)

    • Ethanol and deionized water for rinsing

  • Procedure:

    • Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then deionized water, followed by drying under a stream of nitrogen.

    • Prepare a solution of this compound (e.g., 10 mM) in activation buffer.

    • Add EDC (e.g., 20 mM) and NHS (e.g., 10 mM) to the this compound solution and incubate for 15 minutes at room temperature to activate the carboxylic acid group.

    • Immerse the cleaned substrate in the activated this compound solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Remove the substrate and rinse thoroughly with coupling buffer, deionized water, and ethanol to remove any non-covalently bound material.

    • Dry the substrate under a stream of nitrogen. The surface is now functionalized with a bromo-terminated PEG linker, ready for subsequent conjugation of thiol-containing molecules if desired.

Surface Modification Workflow

Surface_Modification Substrate Amine-Functionalized Substrate (-NH2) Coupling Amide Bond Formation Substrate->Coupling Activation Activation of this compound with EDC/NHS Activation->Coupling FunctionalizedSurface Bromo-Terminated Surface (-PEG1-Br) Coupling->FunctionalizedSurface FinalSurface Bioconjugated Surface FunctionalizedSurface->FinalSurface Nucleophilic Substitution Biomolecule Thiol-Containing Biomolecule (-SH) Biomolecule->FinalSurface

References

Bromo-PEG1-Acid: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision and control are paramount. Heterobifunctional crosslinkers have emerged as indispensable tools, enabling the specific and covalent linkage of distinct biomolecules. Among these, Bromo-PEG1-Acid has garnered significant attention for its utility in creating well-defined conjugates for a range of applications, from targeted drug delivery and antibody-drug conjugates (ADCs) to the surface modification of nanoparticles and the development of advanced diagnostic probes.

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, reaction mechanisms, and applications. It offers researchers and drug development professionals a practical resource, complete with detailed experimental protocols and structured data, to effectively harness the potential of this versatile crosslinker.

Core Concepts of this compound

This compound is a heterobifunctional crosslinker featuring two distinct reactive moieties at either end of a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2] This unique architecture allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers.[3]

The key functional groups of this compound are:

  • A Carboxylic Acid (-COOH): This group readily reacts with primary amines, such as those found on the side chains of lysine residues in proteins, to form stable amide bonds.[1][4] This reaction is typically facilitated by the use of carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • A Bromo Group (-Br): This functional group is an excellent leaving group and reacts with nucleophiles, most notably the thiol (sulfhydryl) groups of cysteine residues in proteins, via a nucleophilic substitution reaction to form a stable thioether bond.

The short PEG1 spacer, consisting of a single ethylene glycol unit, enhances the aqueous solubility of the crosslinker and the resulting conjugate, which is a crucial attribute for biological applications.

Physicochemical and Quantitative Data

For reproducible and optimized bioconjugation, a thorough understanding of the physicochemical properties of this compound is essential. The following tables summarize key quantitative data for this crosslinker.

PropertyValueReference(s)
Chemical Formula C5H9BrO3
Molecular Weight 197.03 g/mol
CAS Number 1393330-33-0
Appearance Colorless to light yellow liquid or solid
Purity Typically >95%
Solubility Soluble in DMSO and other organic solvents. The PEG spacer enhances aqueous solubility.
Storage Conditions Recommended storage at -20°C for long-term stability. Should be stored in a dry, dark environment.

Reaction Mechanisms and Experimental Workflows

The heterobifunctional nature of this compound allows for a sequential and controlled conjugation strategy. The general workflow involves the activation of one functional group, reaction with the first biomolecule, purification, and then reaction of the second functional group with the second biomolecule.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Thiol Coupling This compound This compound Activated_Linker NHS-activated Bromo-PEG1-Ester This compound->Activated_Linker Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Conjugate_1 Bromo-PEG1-Conjugate Activated_Linker->Conjugate_1 Amide Bond Formation Protein_A Protein/Molecule 1 (with -NH2) Protein_A->Conjugate_1 Final_Conjugate Hetero-Conjugate Conjugate_1->Final_Conjugate Thioether Bond Formation Purification_1 Purification Conjugate_1->Purification_1 Protein_B Protein/Molecule 2 (with -SH) Protein_B->Final_Conjugate

General workflow for heterobifunctional conjugation.

Amine-Reactive Coupling (Carboxylic Acid)

The carboxylic acid moiety of this compound is activated using EDC and NHS (or Sulfo-NHS) to form a more stable amine-reactive NHS ester. This intermediate readily reacts with primary amines at a physiological to slightly alkaline pH (7.2-8.5) to form a stable amide bond.

G COOH Carboxylic Acid (this compound) O_acylisourea O-acylisourea intermediate (unstable) COOH->O_acylisourea + EDC EDC EDC->O_acylisourea NHS_ester NHS Ester (amine-reactive) O_acylisourea->NHS_ester + NHS NHS NHS->NHS_ester Amide_bond Stable Amide Bond NHS_ester->Amide_bond + Amine Primary Amine (e.g., Lysine) Amine->Amide_bond

Amine-reactive coupling pathway.

Thiol-Reactive Coupling (Bromo Group)

The bromo group reacts with sulfhydryl (thiol) groups, typically from cysteine residues, via a nucleophilic substitution (alkylation) reaction. This reaction is most efficient at a slightly basic pH (around 8.0-8.5) and results in the formation of a stable thioether bond.

G Bromo_PEG Bromo-PEG1-Conjugate Thioether Stable Thioether Bond Bromo_PEG->Thioether + Thiol Thiol Group (e.g., Cysteine) Thiol->Thioether

Thiol-reactive coupling pathway.

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound in common bioconjugation applications. Optimization of reaction conditions, such as molar ratios, concentrations, and incubation times, may be necessary for specific applications.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins, Protein A (containing accessible lysines) and Protein B (containing an accessible cysteine), using this compound.

Materials:

  • Protein A (in amine-free buffer, e.g., PBS, pH 7.4)

  • Protein B (in a suitable buffer, pH 7.0-8.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Desalting columns or dialysis equipment

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to prepare a stock solution (e.g., 100 mM).

    • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to prepare fresh stock solutions (e.g., 100 mM).

    • To the this compound solution, add a 1.5 to 2-fold molar excess of EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Reaction with Protein A (Amine Coupling):

    • Add the activated this compound solution to the Protein A solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point.

    • Ensure the final concentration of the organic solvent is low (typically <10% v/v) to maintain protein stability.

    • Adjust the pH of the reaction mixture to 7.2-8.0 with the Conjugation Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of Bromo-PEG1-Protein A Conjugate:

    • Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against the Conjugation Buffer.

  • Reaction with Protein B (Thiol Coupling):

    • Add the purified Bromo-PEG1-Protein A conjugate to the Protein B solution. A 2- to 5-fold molar excess of the conjugate over Protein B is recommended.

    • Ensure the pH of the reaction is between 7.0 and 8.5 for efficient thiol coupling.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching and Final Purification:

    • (Optional) Quench any unreacted bromo groups by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

    • Purify the final Protein A-PEG1-Protein B conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to separate the conjugate from unreacted components.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the synthesis of an ADC by first conjugating this compound to a thiol-containing drug molecule and then reacting the product with the lysine residues of an antibody.

Materials:

  • Thiol-containing drug molecule

  • This compound

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • Base (e.g., DIPEA or triethylamine)

  • EDC and NHS (or Sulfo-NHS)

  • Organic solvent (e.g., DMF or DMSO)

  • Purification equipment (e.g., HPLC, SEC)

Procedure:

  • Conjugation of Drug to this compound:

    • Dissolve the thiol-containing drug and a slight molar excess of this compound in an anhydrous organic solvent.

    • Add a suitable base (e.g., 2-3 equivalents of DIPEA) to facilitate the reaction.

    • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Purify the Drug-PEG1-Acid conjugate using column chromatography or HPLC.

  • Activation of Drug-PEG1-Acid Conjugate:

    • Activate the carboxylic acid of the purified Drug-PEG1-Acid conjugate using EDC and NHS as described in Protocol 1, Step 1.

  • Conjugation to Antibody:

    • Add the activated Drug-PEG1-Ester to the antibody solution at a desired molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Purify the final ADC using SEC or affinity chromatography to remove unreacted drug-linker and other impurities.

    • Characterize the ADC for DAR, purity, and aggregation.

Protocol 3: Surface Modification of Nanoparticles

This protocol describes the functionalization of thiol-modified nanoparticles (e.g., gold or silica nanoparticles) with this compound to introduce a carboxylic acid surface for further bioconjugation.

Materials:

  • Thiol-functionalized nanoparticles

  • This compound

  • Anhydrous organic solvent (e.g., DMF or toluene)

  • Base (e.g., DIPEA)

  • Centrifugation and washing equipment

Procedure:

  • Preparation of Thiol-Functionalized Nanoparticles:

    • Synthesize nanoparticles (e.g., silica nanoparticles via Stöber method) and subsequently functionalize the surface with thiol groups using a silane coupling agent like (3-mercaptopropyl)trimethoxysilane (MPTMS).

  • PEGylation of Nanoparticles:

    • Disperse the thiol-functionalized nanoparticles in an anhydrous organic solvent.

    • Dissolve this compound in the same solvent to prepare a stock solution.

    • Add the this compound solution to the nanoparticle suspension in a molar excess relative to the estimated surface thiol groups.

    • Add a base like DIPEA (2-3 molar equivalents relative to the bromo-PEG).

    • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • Purification of Functionalized Nanoparticles:

    • Collect the PEGylated nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with the organic solvent and then with a suitable aqueous buffer to remove unreacted reagents.

    • Resuspend the final carboxyl-functionalized nanoparticles in the desired buffer for storage or further conjugation.

Applications of this compound in Research and Development

The unique properties of this compound make it a valuable tool in various areas of biomedical research and drug development.

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. The hydrophilic PEG spacer can improve the pharmacokinetic properties of the ADC.

  • PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), this compound can serve as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

  • Surface Modification: Functionalizing the surface of nanoparticles, quantum dots, or other materials with this compound can enhance their biocompatibility, reduce non-specific protein binding, and provide a handle for the attachment of targeting ligands.

  • Bioconjugation of Peptides and Proteins: This crosslinker is widely used for the site-specific conjugation of peptides and proteins to create novel biomolecules with enhanced stability, altered biological activity, or for use in diagnostic assays.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that offers precise control over bioconjugation reactions. Its ability to selectively react with amines and thiols, coupled with the beneficial properties of its PEG spacer, makes it an invaluable tool for researchers and scientists in the fields of drug delivery, diagnostics, and fundamental biological research. By understanding its chemical properties and employing optimized protocols, this compound can be effectively utilized to construct well-defined and functional bioconjugates, paving the way for innovative solutions in medicine and biotechnology.

References

An In-depth Technical Guide to Bromo-PEG1-Acid: Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and application insights for Bromo-PEG1-Acid, a heterobifunctional linker critical in the development of advanced bioconjugates and therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Physicochemical Properties

This compound, with the IUPAC name 3-(2-bromoethoxy)propanoic acid, is a valuable crosslinking reagent. It features a bromo group, which is an excellent leaving group for nucleophilic substitution reactions, and a terminal carboxylic acid that can be coupled with primary amines to form stable amide bonds.[1][2][3][4] The inclusion of a single polyethylene glycol (PEG) unit enhances the aqueous solubility of this linker.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 1393330-33-0
Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
Appearance Solid, powder, crystals, or chunks; Colorless to light yellow liquid
Purity ≥95% to >98% (varies by supplier)
Boiling Point 301.7 ± 22.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³
Flash Point 136.2 ± 22.3 °C
Solubility Soluble in DMSO (100 mg/mL), DMF, and DCM

Safety Data and Handling

While this compound is generally not classified as a hazardous substance by many suppliers, standard laboratory precautions are essential to ensure personnel safety. A comprehensive understanding of its handling and storage requirements is crucial.

Table 2: Safety and Handling of this compound
AspectRecommendationSource(s)
Hazard Classification Not classified as a hazardous substance or mixture.
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, and impervious lab coat.
Handling Avoid inhalation, and contact with eyes and skin. Handle in a well-ventilated area or under a fume hood. Avoid dust and aerosol formation.
Storage Short-term (days to weeks): Dry, dark, at 0 - 4°C. Long-term (months to years): -20°C. Keep container tightly sealed.
In case of Exposure:
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.
Skin Contact Wash off with soap and plenty of water.
Inhalation Move person into fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Fire Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

Application in PROTAC Synthesis: An Experimental Protocol

This compound is a key building block in the modular synthesis of PROTACs. The following is a representative protocol for the synthesis of a PROTAC, illustrating the utility of this linker. This protocol is adapted from established methods for PROTAC synthesis.

Objective: To synthesize a PROTAC by coupling a target protein ligand (containing a nucleophilic group) and an E3 ligase ligand (containing a primary amine) using this compound as the linker.

Materials:

  • Target Protein Ligand (with a reactive thiol or hydroxyl group)

  • This compound

  • E3 Ligase Ligand (with a primary amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) for deprotection if using Boc-protected amines

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

  • Flash column chromatography system for purification

Methodology:

Step 1: Conjugation of this compound to the Target Protein Ligand

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add a suitable base (e.g., potassium carbonate, 2.0 eq) if the nucleophile requires activation.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 50°C) overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the resulting intermediate by flash column chromatography.

Step 2: Amide Coupling of the Intermediate with the E3 Ligase Ligand

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in anhydrous DMF.

  • Add the E3 ligase ligand (1.1 eq), followed by the coupling agent (e.g., DCC, 1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Dilute the filtrate with an organic solvent and perform an aqueous workup.

  • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Visualizing Workflows and Pathways

General Handling and Storage Workflow

The following diagram outlines the standard procedure for handling and storing this compound upon receipt.

G receive Receive this compound inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log storage Store Appropriately Short-term: 0-4°C Long-term: -20°C log->storage ppe Don Personal Protective Equipment (PPE) storage->ppe Before Use handling Handle in Ventilated Area (Fume Hood) ppe->handling weigh Weigh Required Amount handling->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF) weigh->dissolve experiment Proceed with Experiment dissolve->experiment

Figure 1. General workflow for the safe handling and storage of this compound.
PROTAC Synthesis Experimental Workflow

This diagram illustrates the key stages in the synthesis of a PROTAC using this compound as a linker.

G cluster_0 Step 1: Linker-Ligand Conjugation cluster_1 Step 2: PROTAC Assembly A Target Protein Ligand C Reaction 1: Nucleophilic Substitution A->C B This compound B->C D Intermediate: Ligand-PEG1-Acid C->D F Reaction 2: Amide Coupling D->F E E3 Ligase Ligand (with -NH2) E->F G Crude PROTAC F->G H Purification (Chromatography) G->H I Final PROTAC Product H->I

Figure 2. Experimental workflow for the synthesis of a PROTAC using this compound.
Conceptual Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound itself does not have a signaling pathway. Instead, it serves as a crucial component of a larger molecule, like a PROTAC, which is designed to modulate a biological pathway. The diagram below illustrates the conceptual pathway of PROTAC-mediated protein degradation.

G protac PROTAC (contains this compound linker) ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary polyub Polyubiquitination of POI ternary->polyub recruits ub Ubiquitin ub->polyub proteasome 26S Proteasome polyub->proteasome recognized by degradation Degradation of POI proteasome->degradation peptides Peptide Fragments degradation->peptides

Figure 3. Conceptual pathway of PROTAC-mediated protein degradation.

Toxicological Considerations

References

Bromo-PEG1-Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Bromo-PEG1-Acid, with the IUPAC name 3-(2-bromoethoxy)propanoic acid, is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug development.[1] Its structure, featuring a bromo group and a carboxylic acid connected by a single polyethylene glycol (PEG) unit, allows for the covalent linkage of two different molecules. The presence of the PEG spacer is designed to enhance the aqueous solubility of the resulting conjugates.[1][2][3] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data and experimental protocols for scientists and researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1393330-33-0[1]
Molecular Formula C5H9BrO3
Molecular Weight 197.03 g/mol
Appearance Colorless to light yellow liquid
Purity Typically >95%

Solubility Profile

The solubility of this compound is a critical parameter for its application in various experimental settings. The hydrophilic nature of the PEG spacer generally imparts good aqueous solubility.

Quantitative Solubility Data
SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (507.54 mM)Ultrasonic assistance may be required.
DMSO/PEG300/Tween-80/Saline (10:40:5:45)≥ 2.5 mg/mL (12.69 mM)Clear solution; saturation unknown.
DMSO/SBE-β-CD in Saline (10:90 of 20%)≥ 2.5 mg/mL (12.69 mM)Clear solution.
DMSO/Corn Oil (10:90)≥ 2.5 mg/mL (12.69 mM)Clear solution.
Qualitative Solubility

Stability Profile

The stability of this compound is crucial for its storage and handling, as well as for the integrity of its conjugates.

Storage and Handling

For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. Under these conditions, the compound is expected to be stable for years. For short-term storage, 0-4°C is acceptable for days to weeks. The product is generally considered stable enough for shipping at ambient temperatures for a few weeks. When in solution, for instance in DMSO, it is recommended to store aliquots at -80°C for up to six months or at -20°C for up to one month, protected from light.

Chemical Stability

The chemical stability of this compound is influenced by its functional groups and the PEG linker.

  • Hydrolytic Stability : The ether linkage within the PEG chain is generally stable to hydrolysis. The carboxylic acid functional group is also stable under neutral and acidic conditions. Under basic conditions, it will exist as the carboxylate salt.

  • Thermal Stability : Polyethylene glycol compounds can undergo thermal and oxidative degradation at elevated temperatures, typically above 70°C, especially in the presence of oxygen.

  • Photostability : Exposure to light, particularly UV light, can potentially lead to degradation. It is advisable to protect solutions of this compound from light.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound

  • Solvent of interest (e.g., Water, Ethanol, DMF)

  • Scintillation vials or glass test tubes

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a sufficient time for the excess solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or mM).

Protocol for Stability Study and Forced Degradation

This protocol describes a comprehensive stability study of this compound, including forced degradation to identify potential degradation products and establish a stability-indicating analytical method.

1. Stability-Indicating HPLC Method Development:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where this compound has absorbance (e.g., around 210 nm), or a Charged Aerosol Detector (CAD) for better quantitation of non-chromophoric degradants.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

2. Forced Degradation Studies: Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose solid this compound and a solution to dry heat (e.g., 70°C).

  • Photodegradation: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

3. Long-Term and Accelerated Stability Testing:

  • Store aliquots of this compound under long-term (e.g., -20°C) and accelerated (e.g., 4°C or 25°C/60% RH) storage conditions.

  • At specified time points (e.g., 0, 3, 6, 12 months), analyze the samples using the validated stability-indicating HPLC method.

  • Monitor for any decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Application in PROTAC Synthesis

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis using this compound cluster_synthesis Synthesis of PROTAC Components cluster_conjugation Conjugation Steps cluster_final_product Final Product and Characterization POI_Ligand Ligand for Protein of Interest (POI) Step1 Step 1: Reaction of this compound with one of the ligands POI_Ligand->Step1 E3_Ligase_Ligand Ligand for E3 Ubiquitin Ligase Step2 Step 2: Reaction of the intermediate with the second ligand E3_Ligase_Ligand->Step2 Bromo_PEG1_Acid This compound (Linker) Bromo_PEG1_Acid->Step1 Step1->Step2 PROTAC PROTAC Molecule Step2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development. Its solubility and stability are key factors that influence its utility. While quantitative solubility data is limited to DMSO, its PEGylated structure suggests broader solubility in aqueous and polar organic solvents, which can be confirmed using the provided protocols. Proper storage at -20°C is essential to ensure its long-term stability. The detailed experimental protocols in this guide provide a framework for researchers to thoroughly characterize the solubility and stability of this compound in their specific applications, ensuring the reliability and reproducibility of their results.

References

Bromo-PEG1-Acid: A Core Component for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that rely on occupancy-driven pharmacology, PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] This event-driven mechanism allows for the catalytic degradation of proteins, including those previously considered "undruggable."[3]

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

The Role of Linkers in PROTAC Design

The linker is a crucial element in PROTAC design, significantly influencing the molecule's efficacy, selectivity, and physicochemical properties. The length, rigidity, and composition of the linker are critical for the proper formation and stability of the ternary complex. Among the various types of linkers used, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their flexible nature, which can facilitate the optimal orientation of the two ligands for ternary complex formation.

Bromo-PEG1-Acid: A Versatile Linker Building Block

This compound is a heterobifunctional PEG linker that serves as a valuable building block in the synthesis of PROTACs. It features a carboxylic acid group on one end and a bromo group on the other, connected by a single polyethylene glycol unit. This structure allows for a modular and versatile approach to PROTAC assembly. The carboxylic acid can be readily coupled with an amine-containing E3 ligase ligand through standard amide bond formation, while the bromo group can undergo nucleophilic substitution with a suitable functional group (e.g., a hydroxyl or amine) on the target protein ligand.

Quantitative Data for this compound

PropertyValueSource
Chemical Formula C₅H₉BrO₃BroadPharm
Molecular Weight 197.03 g/mol BroadPharm
CAS Number 1393330-33-0BroadPharm
Appearance White to off-white solidBroadPharm
Purity ≥95%BroadPharm
Solubility Soluble in DMSO and other organic solventsBroadPharm
Storage -20°CBroadPharm

Experimental Protocols

The following protocols describe the general steps for synthesizing a PROTAC using this compound. These are representative procedures and may require optimization for specific target and E3 ligase ligands.

Protocol 1: Amide Coupling of this compound with an E3 Ligase Ligand

This protocol describes the coupling of the carboxylic acid group of this compound with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).

Materials:

  • This compound

  • Amine-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction flask under an inert atmosphere, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the bromo-PEG1-E3 ligase ligand conjugate.

Protocol 2: Nucleophilic Substitution with a Target Protein Ligand

This protocol describes the reaction of the bromo-PEG1-E3 ligase ligand conjugate with a target protein ligand containing a nucleophilic group (e.g., a phenol or an amine). The following example uses a phenol-containing target protein ligand.

Materials:

  • Bromo-PEG1-E3 ligase ligand conjugate (from Protocol 1)

  • Phenol-containing target protein ligand

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction flask under an inert atmosphere, dissolve the phenol-containing target protein ligand (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Add the bromo-PEG1-E3 ligase ligand conjugate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Mandatory Visualizations

Signaling Pathway: PROTAC-mediated Degradation of BCR-ABL

BCR_ABL_PROTAC cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm PROTAC PROTAC BCR_ABL BCR-ABL (Oncogenic Kinase) PROTAC->BCR_ABL Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ternary Complex BCR_ABL->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) BCR_ABL->Downstream_Signaling Activates E3_Ligase->Ternary_Complex Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BCR_ABL->Proteasome Recognition Ub_BCR_ABL->Downstream_Signaling Inhibition of Signaling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Cell_Proliferation Leukemic Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes

Caption: PROTAC-mediated degradation of the BCR-ABL oncoprotein.

Experimental Workflow: PROTAC Development

PROTAC_Development_Workflow start Start: Target Protein & E3 Ligase Selection design PROTAC Design: - POI Ligand Selection - E3 Ligase Ligand Selection - Linker (e.g., this compound) Selection start->design synthesis PROTAC Synthesis: - Amide Coupling - Nucleophilic Substitution design->synthesis purification Purification & Characterization: - HPLC - LC-MS, NMR synthesis->purification invitro_eval In Vitro Evaluation: - Binding Assays (SPR, ITC) - Ternary Complex Formation - Western Blot for Degradation (DC50, Dmax) purification->invitro_eval cell_based_assays Cell-Based Assays: - Cell Viability/Proliferation - Downstream Signaling Analysis invitro_eval->cell_based_assays optimization Lead Optimization: - SAR Studies (Linker Modification) - Improve Potency & Selectivity cell_based_assays->optimization optimization->design Iterative Redesign invivo_eval In Vivo Evaluation: - Pharmacokinetics (PK) - Pharmacodynamics (PD) - Efficacy in Animal Models optimization->invivo_eval Lead Candidate preclinical Preclinical Development invivo_eval->preclinical

Caption: A typical workflow for the development of PROTACs.

Logical Relationship: this compound in PROTAC Synthesis

Bromo_PEG1_Acid_Synthesis bpa This compound Carboxylic Acid Bromo Group intermediate Bromo-PEG1-E3 Ligase Conjugate bpa:c->intermediate Amide Coupling (HATU, DIPEA) e3_ligand E3 Ligase Ligand + Amine Group e3_ligand->intermediate poi_ligand Target Protein Ligand + Nucleophile (e.g., OH, NH2) protac Final PROTAC Molecule poi_ligand->protac intermediate->protac Nucleophilic Substitution (Base, Heat)

Caption: Modular synthesis of a PROTAC using this compound.

References

An In-depth Technical Guide to Bromo-PEG1-Acid in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that profoundly influences the stability, efficacy, and pharmacokinetic profile of the ADC. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical properties of ADCs. This technical guide provides a comprehensive overview of Bromo-PEG1-Acid, a heterobifunctional linker, and its application in the development of next-generation ADCs.

This compound: Structure and Physicochemical Properties

This compound is a versatile linker that incorporates a single polyethylene glycol (PEG) unit flanked by a bromo group and a carboxylic acid. This unique structure imparts desirable properties for ADC development. The PEG moiety enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation of the final ADC, particularly when conjugated to hydrophobic payloads[][2][3][4].

The bromo group serves as a reactive handle for conjugation, acting as a good leaving group in nucleophilic substitution reactions, often with thiol groups on the antibody[5]. The terminal carboxylic acid provides a site for the attachment of the cytotoxic drug via a stable amide bond, typically through activation with coupling reagents like EDC or HATU.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C5H9BrO3
Molecular Weight 197.03 g/mol
Appearance Colorless to light yellow liquid or powder/crystals
Density ~1.6 g/cm³
Boiling Point 301.7 ± 22.0 °C at 760 mmHg
Storage Temperature -20°C

Role and Advantages of this compound in ADCs

The incorporation of this compound as a linker in ADCs offers several advantages that can lead to an improved therapeutic index.

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG spacer can counteract the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility and stability of the ADC.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic proteins. The PEG linker can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and extended plasma residence time, which in turn can result in greater tumor accumulation.

  • Biocompatibility and Reduced Immunogenicity: PEG is known for its low immunogenicity and biocompatibility, which can minimize the potential for immune responses against the linker-drug conjugate.

  • Versatile Conjugation Chemistry: The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be reacted with an amine-containing payload, and the bromo group can subsequently react with a thiol group on the antibody, providing flexibility in the design and synthesis of the ADC.

Experimental Protocols

Synthesis of Drug-Linker Construct

This protocol describes the conjugation of a cytotoxic drug containing a primary amine to this compound.

Materials:

  • This compound

  • Amine-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) if a protecting group is used

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours to form the NHS ester.

  • Conjugation to Cytotoxic Drug:

    • Dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Add the activated this compound-NHS ester solution to the drug solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the drug-linker construct by RP-HPLC to remove unreacted starting materials and byproducts.

  • Characterization:

    • Confirm the identity and purity of the Bromo-PEG1-Drug construct by LC-MS and NMR spectroscopy.

Antibody-Drug Conjugation

This protocol outlines the conjugation of the Bromo-PEG1-Drug construct to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Bromo-PEG1-Drug construct

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system

  • Hydrophobic interaction chromatography (HIC) system

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb in PBS.

    • Add a 5-10 molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially or fully reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column or SEC.

  • Conjugation Reaction:

    • Immediately add the purified Bromo-PEG1-Drug construct (typically 5-10 molar excess per free thiol) to the reduced antibody solution.

    • Incubate the reaction mixture at 4°C or room temperature for 2-4 hours.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy and/or HIC.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC by SEC.

    • Identity and Integrity: Confirm the molecular weight and integrity of the ADC by mass spectrometry.

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Ab_reduce Antibody Reduction (TCEP/DTT) Ab->Ab_reduce Drug Cytotoxic Drug Drug_Linker Drug-Linker Conjugation Drug->Drug_Linker Linker This compound Linker->Drug_Linker ADC_conjugate ADC Conjugation Ab_reduce->ADC_conjugate Drug_Linker->ADC_conjugate SEC Size-Exclusion Chromatography (SEC) ADC_conjugate->SEC DAR DAR Analysis (UV-Vis, HIC) SEC->DAR Purity Purity/Aggregation (SEC) SEC->Purity Identity Identity/Integrity (Mass Spectrometry) SEC->Identity

Caption: Experimental workflow for the synthesis, purification, and characterization of an ADC.

General Mechanism of Action and Downstream Signaling

The following diagram illustrates the general mechanism of action of an ADC targeting a cancer cell and a representative downstream signaling pathway affected by a microtubule-inhibiting payload.

ADC_MoA cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., Microtubule Inhibitor) Lysosome->Payload Payload Release Microtubules Microtubule Disruption Payload->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanism of ADC action leading to apoptosis via microtubule disruption.

Quantitative Data Summary

While specific quantitative data for ADCs utilizing this compound is not extensively available in the public domain, the following table summarizes the expected impact of PEG linkers on ADC properties based on published studies with other PEGylated linkers. The actual performance will be dependent on the specific antibody, payload, and tumor target.

Table 2: Expected Impact of PEG Linkers on ADC Performance

ParameterNo PEG LinkerWith PEG LinkerRationaleReference(s)
In Vitro Cytotoxicity (IC50) Potentially LowerMay slightly increasePEG chain can sterically hinder binding or cellular uptake.
Plasma Half-life (t1/2) ShorterLongerIncreased hydrodynamic radius reduces renal clearance.
Tumor Accumulation LowerHigherLonger circulation time allows for greater tumor penetration.
Aggregation Propensity Higher (with hydrophobic drugs)LowerIncreased hydrophilicity improves solubility.
Therapeutic Index NarrowerPotentially WiderImproved pharmacokinetics and reduced off-target toxicity.

Conclusion

This compound is a valuable heterobifunctional linker for the development of antibody-drug conjugates. Its properties, including enhanced solubility, improved pharmacokinetics, and versatile conjugation chemistry, contribute to the potential for creating more effective and safer targeted cancer therapies. The rational design of the linker is a critical aspect of ADC development, and this compound offers a compelling option for researchers seeking to optimize the performance of their novel ADC candidates. Further studies detailing the in vivo performance of ADCs specifically utilizing this compound will be crucial to fully elucidate its potential in clinical applications.

References

Methodological & Application

Application Notes and Protocols for Bromo-PEG1-Acid Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental technique in modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[1][2] Bromo-PEG1-Acid is a heterobifunctional linker that offers two distinct reactive pathways for protein conjugation, providing flexibility in experimental design. This linker contains a carboxylic acid group for reaction with primary amines (e.g., lysine residues) and a bromide group, which is an excellent leaving group for nucleophilic substitution, particularly with thiol groups (e.g., cysteine residues).[3][4][5] This document provides detailed protocols for the bioconjugation of this compound to proteins, along with methods for characterization and purification of the resulting conjugates.

Principle of Bioconjugation with this compound

This compound offers two primary strategies for covalent attachment to proteins:

  • Amine Coupling via EDC/NHS Chemistry: The carboxylic acid moiety can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. This ester readily reacts with primary amines on the protein, such as the ε-amine of lysine residues or the N-terminal α-amine, to form a stable amide bond.

  • Thiol-Alkylation: The bromide group on the linker can directly react with nucleophilic sulfhydryl groups of cysteine residues via an alkylation reaction, forming a stable thioether bond. This approach allows for more site-specific conjugation if the protein has a limited number of accessible cysteine residues.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the bioconjugation of this compound to a model protein. These values should be considered as a starting point and may require optimization for specific proteins and applications.

Table 1: Typical Reaction Conditions for Amine and Thiol Coupling

ParameterAmine Coupling (EDC/NHS)Thiol Coupling
Protein Concentration 1-10 mg/mL1-10 mg/mL
This compound Molar Excess 10-50 fold10-50 fold
EDC Molar Excess (over PEG) 2-10 foldN/A
NHS Molar Excess (over PEG) 2-10 foldN/A
Activation pH 4.5 - 6.0N/A
Conjugation pH 7.2 - 8.07.5 - 8.5
Reaction Time 2-4 hours at RT, or overnight at 4°C2-4 hours at RT
Quenching Reagent 50 mM Tris or Glycine10 mM DTT or Cysteine

Table 2: Characterization of Protein-PEG Conjugates

Analytical MethodParameter MeasuredTypical Result
SDS-PAGE Apparent Molecular WeightIncrease in apparent molecular weight of the protein band.
MALDI-TOF Mass Spectrometry Degree of PEGylationA distribution of peaks corresponding to the unmodified protein and protein with 1, 2, 3, etc. PEG chains attached.
Size Exclusion Chromatography (SEC) Purity and AggregationEarlier elution time for the PEGylated protein compared to the unmodified protein; separation of conjugate from unreacted PEG.
Reverse Phase HPLC (RP-HPLC) Purity and Isomer SeparationCan be used to separate positional isomers of the PEGylated protein.

Experimental Protocols

Materials and Reagents
  • Target Protein

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer (Amine Coupling): 1X PBS, pH 7.4

  • Conjugation Buffer (Thiol Coupling): 1X PBS, 5 mM EDTA, pH 7.5

  • Quenching Buffer (Amine Coupling): 1 M Tris-HCl, pH 8.0

  • Quenching Buffer (Thiol Coupling): 1 M DTT in water

  • Desalting Columns (e.g., PD-10)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol 1: Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of this compound to primary amines on a protein.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Activation of this compound cluster_2 Step 3: Conjugation to Protein cluster_3 Step 4: Quenching and Purification prep_protein Dissolve Protein in Conjugation Buffer (pH 7.4) conjugation Add activated PEG to Protein solution. Adjust pH to 7.2-7.5. Incubate for 2-4 hours at RT. prep_protein->conjugation prep_peg Dissolve this compound in Activation Buffer (pH 6.0) activation Add EDC and NHS to This compound solution. Incubate for 15-30 min at RT. prep_peg->activation prep_edc_nhs Prepare fresh EDC/NHS stocks in Activation Buffer prep_edc_nhs->activation activation->conjugation quenching Add Quenching Buffer (e.g., Tris) to stop the reaction. conjugation->quenching purification Purify the conjugate using Size Exclusion Chromatography (e.g., Desalting Column). quenching->purification

Caption: Experimental workflow for amine coupling of this compound to a protein.

  • Reagent Preparation:

    • Dissolve the target protein in amine-free Conjugation Buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • Immediately before use, prepare a stock solution of this compound in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Activation of this compound:

    • In a separate tube, add a 2-10 fold molar excess of EDC and NHS to the this compound solution.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution. A 10-50 fold molar excess of the PEG linker over the protein is recommended as a starting point.

    • Ensure the pH of the reaction mixture is adjusted to 7.2-7.5 for optimal reaction with primary amines.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 50 mM.

    • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis, exchanging into a suitable storage buffer.

Protocol 2: Thiol-Specific Alkylation

This protocol describes the conjugation of this compound to cysteine residues on a protein.

G cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Reagent Preparation cluster_2 Step 3: Conjugation Reaction cluster_3 Step 4: Quenching and Purification prep_protein Dissolve Protein in Thiol Conjugation Buffer (pH 7.5). Reduce disulfide bonds if necessary. conjugation Add this compound to Protein solution. Incubate for 2-4 hours at RT. prep_protein->conjugation prep_peg Dissolve this compound in DMSO or DMF. prep_peg->conjugation quenching Add Quenching Buffer (e.g., DTT) to stop the reaction. conjugation->quenching purification Purify the conjugate using Size Exclusion Chromatography (e.g., Desalting Column). quenching->purification

Caption: Experimental workflow for thiol coupling of this compound to a protein.

  • Protein Preparation:

    • Dissolve the protein in Thiol Conjugation Buffer (1X PBS, 5 mM EDTA, pH 7.5) to a final concentration of 1-10 mg/mL.

    • If the target cysteine residues are involved in disulfide bonds, they must first be reduced using a reducing agent like DTT or TCEP. The reducing agent must be removed prior to the addition of the bromo-PEG linker.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a 10-50 fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a thiol-containing reagent like DTT or cysteine to a final concentration of 10 mM to react with any unreacted bromo-PEG linker.

    • Purify the PEGylated protein using a desalting column or dialysis.

Visualization of Reaction Mechanisms

The following diagram illustrates the two possible covalent linkages formed between a protein and this compound.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Protein Protein AmineCoupling Amine Coupling (via EDC/NHS) Protein->AmineCoupling Lysine -NH2 ThiolCoupling Thiol Alkylation Protein->ThiolCoupling Cysteine -SH BromoPEG This compound BromoPEG->AmineCoupling -COOH BromoPEG->ThiolCoupling -Br AmideBond Protein-PEG Conjugate (Stable Amide Bond) AmineCoupling->AmideBond ThioetherBond Protein-PEG Conjugate (Stable Thioether Bond) ThiolCoupling->ThioetherBond

Caption: Reaction pathways for this compound conjugation to protein amine and thiol groups.

Conclusion

This compound is a versatile heterobifunctional linker that enables the PEGylation of proteins through either amine or thiol functionalities. The choice of conjugation strategy will depend on the specific protein's amino acid composition and the desired site of modification. The protocols provided herein offer a robust starting point for developing optimized bioconjugation procedures. Proper characterization and purification are essential to ensure the quality and homogeneity of the final PEGylated protein product.

References

Application Notes and Protocols: Site-Specific Cysteine Modification using Bromo-PEG1-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of cysteine residues in peptides and proteins is a cornerstone of modern bioconjugation. The unique nucleophilicity of the cysteine thiol group allows for highly specific covalent bond formation, enabling the development of advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins with enhanced pharmacokinetic profiles, and precisely labeled proteins for imaging and diagnostic applications.

Bromo-PEG1-Acid is a heterobifunctional linker that facilitates the covalent attachment of a polyethylene glycol (PEG) spacer to a biomolecule. This linker possesses a bromoacetyl group, which is highly reactive towards the thiol side chain of cysteine residues, and a terminal carboxylic acid group that can be subsequently used for conjugation to other molecules of interest using standard carbodiimide chemistry. The short, single ethylene glycol unit enhances the hydrophilicity of the linker without adding significant mass.

This document provides detailed application notes and protocols for the reaction of this compound with cysteine thiol groups, intended for researchers in academia and the biopharmaceutical industry.

Reaction Mechanism and Kinetics

The conjugation of this compound to a cysteine residue proceeds via a nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the bromine atom. This results in the displacement of the bromide leaving group and the formation of a stable thioether bond.

For the reaction to occur efficiently, the thiol group needs to be in its deprotonated thiolate form (S-), which is a much stronger nucleophile than the protonated thiol (SH). The pKa of the cysteine thiol group is approximately 8.5. Therefore, the reaction rate is highly dependent on the pH of the reaction buffer. Conducting the reaction at a pH between 7.0 and 8.5 ensures a sufficient concentration of the reactive thiolate anion, promoting an efficient conjugation reaction. At lower pH values, the reaction rate will be significantly slower, while at pH values above 8.5, the risk of side reactions, such as hydrolysis of the bromoacetyl group and reaction with other nucleophilic amino acid side chains (e.g., lysine), increases.

The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the this compound and the cysteine-containing molecule.

Quantitative Data Summary

The following table summarizes key quantitative parameters relevant to the reaction of bromo-functionalized linkers with cysteine thiols. While specific kinetic constants for this compound are not extensively published, the data for similar bromoacetamide and other thiol-reactive reagents provide a strong indication of the expected reaction behavior.

ParameterTypical Value/RangeConditionsNotes
Reaction pH 7.0 - 8.5Aqueous buffer (e.g., PBS, HEPES)Optimal for ensuring sufficient thiolate concentration while minimizing side reactions.
Reaction Temperature 4 - 37 °CControlled temperatureLower temperatures can be used to slow down the reaction and improve selectivity. Room temperature (20-25 °C) is often sufficient.
Molar Ratio (Bromo-PEG:Thiol) 1.1:1 to 5:1A slight excess of the Bromo-PEG reagent is typically used to drive the reaction to completion.
Reaction Time 1 - 4 hoursDependent on pH, temperature, and reactant concentrations. Progress should be monitored analytically.
Second-Order Rate Constant (k) 1 - 100 M-1s-1pH 7.4, 25 °CThis is an estimated range for bromoacetyl groups with thiols. The exact value depends on the specific reactants and conditions.
Bond Stability HighPhysiological conditions (pH ~7.4)The resulting thioether bond is highly stable under typical physiological conditions.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes a general procedure for the labeling of a peptide with a single cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4 (or other suitable non-amine, non-thiol containing buffer)

  • Degassing equipment (optional, but recommended)

  • Reaction vials

  • HPLC system for reaction monitoring and purification

  • Mass spectrometer for product characterization

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL. Note: Degassing the buffer is important to prevent oxidation of the cysteine thiol to form disulfide bonds.

  • This compound Preparation: Immediately before use, dissolve this compound in a small amount of organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer (PBS, pH 7.4) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the peptide solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25 °C) for 2 hours. Protect the reaction from light if any of the components are light-sensitive.

  • Reaction Monitoring: Monitor the progress of the reaction by reverse-phase HPLC (RP-HPLC). The conjugated peptide will have a longer retention time than the unconjugated peptide.

  • Quenching (Optional): Once the reaction is complete (as determined by HPLC), the reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound.

  • Purification: Purify the PEGylated peptide from excess reagents and byproducts using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of one this compound molecule.

Protocol 2: Conjugation of this compound to a Cysteine-Engineered Antibody

This protocol outlines the steps for conjugating this compound to an antibody with an engineered cysteine residue (e.g., a THIOMAB™).

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.5

  • Quenching Solution: 10 mM N-acetylcysteine in reaction buffer

  • Size-exclusion chromatography (SEC) system for purification

  • SDS-PAGE and Western blot equipment for analysis

  • Mass spectrometer for characterization

Procedure:

  • Antibody Reduction (if necessary): If the engineered cysteine is in a disulfide bond or capped, a reduction step is necessary.

    • Prepare a 10 mM stock solution of TCEP in the reaction buffer.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution (typically 1-10 mg/mL in reaction buffer).

    • Incubate at 37 °C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to fresh, degassed reaction buffer.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM) immediately before use.

  • Conjugation Reaction:

    • Add a 5-fold molar excess of the this compound stock solution to the reduced antibody solution.

    • Gently mix and incubate at room temperature for 2-4 hours.

  • Quenching: Add the quenching solution to a final concentration of 2 mM N-acetylcysteine and incubate for 30 minutes at room temperature.

  • Purification: Purify the antibody-PEG conjugate from unreacted this compound and quenching reagent using size-exclusion chromatography (SEC).

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by non-reducing SDS-PAGE. The PEGylated antibody will show a shift in molecular weight compared to the unconjugated antibody.

    • Mass Spectrometry: Determine the drug-to-antibody ratio (DAR), in this case, the PEG-to-antibody ratio, using mass spectrometry (e.g., LC-ESI-MS).

    • Functional Assay: Perform a relevant binding or functional assay to ensure that the conjugation has not compromised the antibody's activity.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product BromoPEG This compound Product Thioether Conjugate BromoPEG->Product Cysteine Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Cysteine->Thiolate Deprotonation pH pH 7.0 - 8.5 pH->Cysteine Thiolate->Product SN2 Attack

Caption: Reaction mechanism of this compound with a cysteine thiol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis prep_peptide Prepare Cysteine-Peptide or Reduced Antibody mix Mix Reactants prep_peptide->mix prep_peg Prepare this compound Solution prep_peg->mix incubate Incubate (RT, 2-4h) mix->incubate quench Quench Reaction (Optional) incubate->quench purify Purify (HPLC/SEC) quench->purify characterize Characterize (MS, SDS-PAGE) purify->characterize

Caption: General experimental workflow for cysteine conjugation.

Application Notes and Protocols: Activating Bromo-PEG1-Acid for Amine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-Acid is a heterobifunctional linker that is valuable in bioconjugation, particularly for the modification of proteins, peptides, and other amine-containing molecules.[1] This linker possesses a carboxylic acid group for covalent attachment to primary amines and a terminal bromo group, which can be used for subsequent conjugation reactions. The polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugate.[1]

The activation of the carboxylic acid group is a critical step to facilitate efficient amine coupling. The most common and effective method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[2][3] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then stabilized by NHS, forming a more stable amine-reactive NHS ester, which subsequently reacts with a primary amine to form a stable amide bond.

This document provides detailed protocols for the activation of this compound and its subsequent coupling to amine-containing molecules. It also includes information on the characterization of the resulting conjugates and a summary of recommended reaction conditions.

Chemical Reaction Pathway

The overall process involves a two-step reaction. First, the carboxylic acid of this compound is activated with EDC and NHS to form a stable NHS ester. This activated PEG linker is then reacted with a primary amine on the target molecule to form a stable amide bond.

Reaction_Pathway BromoPEG This compound (HOOC-PEG1-Br) EDC_NHS EDC, NHS (Activation) BromoPEG->EDC_NHS ActivatedPEG Bromo-PEG1-NHS Ester (NHS-OOC-PEG1-Br) EDC_NHS->ActivatedPEG Formation of NHS Ester Conjugate Bromo-PEG1-Amide Conjugate (R-NH-CO-PEG1-Br) ActivatedPEG->Conjugate Amine Coupling AmineMolecule Amine-Containing Molecule (R-NH2) AmineMolecule->Conjugate

Caption: Chemical reaction pathway for this compound activation and amine coupling.

Experimental Protocols

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment for purification

Protocol 1: Activation of this compound

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS.

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

  • Activation Reaction:

    • Dissolve this compound in Activation Buffer to the desired concentration.

    • Add EDC to the this compound solution. A molar excess of EDC is recommended (see Table 1).

    • Immediately add NHS to the solution. A molar excess of NHS is also recommended (see Table 1).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Protocol 2: Amine Coupling to a Protein

This protocol details the conjugation of the activated Bromo-PEG1-NHS ester to a protein containing primary amines.

  • Protein Preparation:

    • Dissolve the protein in Coupling Buffer to the desired concentration (e.g., 1-10 mg/mL).

    • If the protein buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Coupling Buffer using a desalting column or dialysis.

  • Coupling Reaction:

    • Add the freshly prepared activated Bromo-PEG1-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized for the specific application.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

Protocol 3: Purification of the Bromo-PEG1-Protein Conjugate

Purification is necessary to remove unreacted PEG linker, EDC, NHS, and quenching reagents.

  • Size Exclusion Chromatography (SEC) / Desalting:

    • Equilibrate a desalting column with an appropriate buffer (e.g., PBS).

    • Apply the quenched reaction mixture to the column and collect the fractions containing the purified conjugate.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

    • Dialyze against a suitable buffer (e.g., PBS) with several buffer changes to remove small molecule impurities.

Data Presentation

The following table summarizes the recommended starting conditions for the activation and coupling reactions. Optimization of these parameters is crucial for achieving the desired degree of labeling and yield for each specific application.

ParameterActivation StepCoupling Step
pH 4.5 - 6.07.2 - 8.0
Molar Ratio (Reagent:this compound) EDC: 1.5 - 10 fold excessNHS: 1.5 - 5 fold excessActivated PEG:Protein: 5 - 20 fold excess
Reaction Time 15 - 30 minutes1 - 2 hours (RT) or Overnight (4°C)
Temperature Room TemperatureRoom Temperature or 4°C
Recommended Buffers MESPBS, Borate Buffer

Note: The optimal molar ratios and reaction times are dependent on the specific amine-containing molecule and the desired degree of PEGylation. It is highly recommended to perform small-scale optimization experiments.

Characterization of the Conjugate

After purification, it is essential to characterize the Bromo-PEG1-conjugate to determine the degree of PEGylation and confirm the integrity of the molecule.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached per protein molecule.

  • HPLC (Size Exclusion or Reversed-Phase): Can be used to assess the purity of the conjugate and separate different PEGylated species.

Experimental Workflow

The following diagram illustrates the overall workflow for the activation of this compound and subsequent amine coupling.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Prep_PEG Prepare this compound Stock Solution Activation Activate this compound with EDC/NHS Prep_PEG->Activation Prep_Protein Prepare Protein in Amine-Free Buffer Coupling Couple Activated PEG to Protein Prep_Protein->Coupling Prep_Reagents Prepare Fresh EDC/NHS Solutions Prep_Reagents->Activation Activation->Coupling Quench Quench Reaction Coupling->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Characterization Characterize Conjugate (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: General workflow for this compound conjugation to a protein.

Troubleshooting and Considerations

  • Low Conjugation Efficiency:

    • Inactive Reagents: Ensure EDC and NHS are fresh and have been stored properly under anhydrous conditions.

    • Incorrect pH: The pH of the activation and coupling steps is critical. Verify the pH of your buffers.

    • Presence of Primary Amines: Ensure that no buffers containing primary amines (e.g., Tris, glycine) were used during the protein preparation or reaction steps.

  • Protein Precipitation:

    • High concentrations of EDC can sometimes lead to protein precipitation. Consider reducing the EDC concentration or performing the reaction at a lower temperature.

  • Stability of the Bromo Group:

    • While the bromo group is generally stable under the conditions described, it is a good leaving group. Prolonged reaction times or harsh conditions should be avoided to prevent unwanted side reactions.

  • Hydrolysis of NHS Ester:

    • The activated NHS ester is susceptible to hydrolysis, especially at higher pH. The coupling reaction should be initiated promptly after the activation step.

By following these detailed protocols and considering the key parameters, researchers can successfully activate this compound and achieve efficient conjugation to their amine-containing molecules of interest.

References

Application Notes and Protocols for EDC/NHS Coupling of Bromo-PEG1-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG1-Acid is a heterobifunctional linker commonly employed in bioconjugation and drug development. It possesses a terminal carboxylic acid and a bromo group, enabling the sequential conjugation of two different molecules. The carboxylic acid can be activated to form a stable amide bond with a primary amine-containing molecule, while the bromo group serves as a reactive handle for nucleophilic substitution, typically with thiol groups. This document provides a detailed protocol for the activation of the carboxylic acid moiety of this compound using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.

The EDC/NHS system is a widely used "zero-length" crosslinking method. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester.[1][2] This two-step approach enhances coupling efficiency and allows for better control over the conjugation reaction.[3] The resulting NHS ester readily reacts with primary amines at a physiological to slightly basic pH to form a stable amide bond.

Data Presentation

Successful EDC/NHS coupling is dependent on several quantitative parameters. The following tables provide recommended starting ranges for the conjugation of this compound to an amine-containing molecule. Optimization within these ranges is crucial for achieving high yields and purity for a specific application.

Table 1: Reagent Concentrations and Molar Ratios

ParameterRecommended RangeNotes
This compound Concentration1-10 mMHigher concentrations may be used, but solubility should be considered.
Molar Ratio of EDC to this compound1.2 - 5 equivalentsA slight to moderate excess of EDC ensures efficient activation.
Molar Ratio of NHS to this compound1.2 - 5 equivalentsA similar excess of NHS is used to efficiently form the stable NHS ester.
Molar Ratio of Amine-Molecule to this compound1 - 1.5 equivalentsA slight excess of the amine can drive the reaction to completion.

Table 2: Reaction Conditions

ParameterRecommended ValueNotes
Activation Step
pH4.5 - 6.0Most efficient for carboxyl activation by EDC.
BufferMES Buffer (0.1 M)A non-amine, non-carboxylate buffer is essential to prevent side reactions.
TemperatureRoom Temperature (20-25°C)
Duration15 - 30 minutes
Coupling Step
pH7.2 - 8.5Optimal for the reaction of the NHS ester with primary amines.
BufferPhosphate-Buffered Saline (PBS) or Bicarbonate Buffer
TemperatureRoom Temperature (20-25°C) or 4°CReaction at 4°C overnight can sometimes improve yield and stability of reactants.
Duration2 hours to overnight

Experimental Protocols

This protocol outlines a two-step procedure for the conjugation of this compound to a generic amine-containing molecule (e.g., protein, peptide, or small molecule).

Materials
  • This compound

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if required for solubility)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Reverse Phase HPLC, or dialysis)

Procedure

Step 1: Activation of this compound

  • Preparation of Reagents:

    • Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer or anhydrous DMF/DMSO immediately before use.

    • Dissolve this compound in the Activation Buffer to the desired concentration (e.g., 10 mg/mL).

  • Activation Reaction:

    • To the this compound solution, add the required volume of EDC stock solution (1.2-5 molar excess).

    • Immediately add the required volume of NHS stock solution (1.2-5 molar excess).

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

Step 2: Coupling to Amine-Containing Molecule

  • Preparation of Amine-Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Coupling Reaction:

    • Immediately after the activation step, add the activated this compound solution to the amine-containing molecule solution.

    • Alternatively, the pH of the activated this compound solution can be raised to 7.2-7.5 by adding Coupling Buffer before adding the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents and byproducts.

Mandatory Visualization

EDC_NHS_Coupling_Mechanism cluster_activation Activation Step (pH 4.5 - 6.0) cluster_coupling Coupling Step (pH 7.2 - 8.5) cluster_byproducts Byproducts BromoPEG This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) BromoPEG->O_Acylisourea + EDC EDC EDC Urea Urea byproduct EDC->Urea forms NHS_Ester Amine-Reactive NHS Ester (more stable) O_Acylisourea->NHS_Ester + NHS O_Acylisourea->Urea hydrolysis NHS NHS Conjugate Bromo-PEG1-Conjugate (R-CO-NH-R') NHS_Ester->Conjugate + R'-NH2 Released_NHS Released NHS NHS_Ester->Released_NHS releases Amine Amine-Molecule (R'-NH2)

Caption: EDC/NHS reaction mechanism for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Prepare this compound in Activation Buffer (pH 4.5-6.0) D Add EDC and NHS to This compound solution A->D B Prepare fresh EDC and NHS stock solutions B->D C Prepare Amine-Molecule in Coupling Buffer (pH 7.2-8.5) F Combine activated PEG with Amine-Molecule solution C->F E Incubate for 15-30 min at room temperature (Activation) D->E E->F G Incubate for 2h to overnight (Coupling) F->G H Quench reaction with Tris or Hydroxylamine G->H I Purify conjugate (SEC, HPLC, Dialysis) H->I J Characterize final product I->J

Caption: Experimental workflow for this compound conjugation.

References

Application Notes and Protocols for PROTAC Synthesis using a Bromo-PEG1-Acid Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[3][4] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometric arrangement of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide synthetic flexibility. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a specific bifunctional linker, Bromo-PEG1-Acid. This linker offers two distinct reactive handles: a carboxylic acid for amide bond formation and a bromide for nucleophilic substitution, enabling a modular and versatile approach to PROTAC assembly.

General Principles of PROTAC Synthesis with a this compound Linker

The synthesis of a PROTAC using a this compound linker typically follows a sequential, two-step conjugation strategy. This modular approach allows for the independent synthesis or acquisition of the POI ligand and the E3 ligase ligand, which are then coupled to the bifunctional linker. The order of conjugation can be adapted based on the specific functional groups present on the ligands.

Two primary synthetic routes can be envisioned:

  • Route A: Amide coupling followed by nucleophilic substitution. In this route, the carboxylic acid of the this compound linker is first coupled to an amine-containing ligand (either the POI or E3 ligase ligand) via an amide bond. The resulting bromo-functionalized intermediate is then reacted with a nucleophilic group (e.g., a phenol or thiol) on the second ligand.

  • Route B: Nucleophilic substitution followed by amide coupling. Alternatively, the bromide of the linker can first be displaced by a nucleophilic group on one of the ligands. The remaining carboxylic acid on the resulting intermediate is then activated and coupled to an amine-containing second ligand.

The choice between these routes will depend on the chemical nature of the ligands and the compatibility of their functional groups with the reaction conditions of each step.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and a typical workflow for the synthesis and evaluation of PROTACs synthesized using a this compound linker.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound Step1 Step 1: First Conjugation (Amide Coupling or Nucleophilic Substitution) Start->Step1 Intermediate Intermediate: Ligand1-Linker Step1->Intermediate Step2 Step 2: Second Conjugation (Opposite Reaction to Step 1) Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Pure PROTAC Purification->Final_PROTAC Characterization Characterization (LC-MS, NMR) Final_PROTAC->Characterization Cell_Treatment Cell Treatment with PROTAC Final_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

References

Preparation of Antibody-Drug Conjugates with Bromo-PEG1-Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker molecule connecting the antibody and the drug plays a critical role in the stability, efficacy, and safety of the ADC. Bromo-PEG1-Acid is a short, hydrophilic, heterobifunctional linker that offers precise control over conjugation chemistry. The terminal carboxylic acid allows for reaction with amine-containing molecules, while the bromo group can be converted to other functionalities for conjugation to the antibody. This document provides detailed application notes and protocols for the preparation and characterization of ADCs using the this compound linker.

Core Principles

The preparation of an ADC using this compound involves a multi-step process. First, the carboxylic acid end of the linker is activated, typically using carbodiimide chemistry (EDC/NHS), and reacted with an amine-containing cytotoxic drug to form a stable amide bond. This creates a drug-linker construct. In a parallel step, the antibody's interchain disulfide bonds are partially or fully reduced to generate free thiol groups. Finally, the bromo group on the drug-linker construct is typically converted to a maleimide group, which then reacts with the free thiols on the antibody to form a stable thioether linkage. The resulting ADC is then purified and characterized to determine key quality attributes such as drug-to-antibody ratio (DAR), purity, and in vitro cytotoxicity.

Data Presentation

The following tables summarize representative quantitative data for an ADC prepared with a short PEG linker, illustrating the expected outcomes of the characterization assays described in the protocols.

Table 1: Characterization of a Hypothetical ADC-Bromo-PEG1-MMAE

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)3.8Hydrophobic Interaction Chromatography (HIC)
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Aggregates<5%Size Exclusion Chromatography (SEC)
Endotoxin Level<0.5 EU/mgLAL Test

Table 2: In Vitro Cytotoxicity of a Hypothetical ADC-Bromo-PEG1-MMAE

Cell LineTarget Antigen ExpressionIC50 (ng/mL)
SK-BR-3 (Breast Cancer)High15
NCI-N87 (Gastric Cancer)High25
MDA-MB-231 (Breast Cancer)Low>1000
Unconjugated AntibodyN/ANo significant cytotoxicity
Free Drug (MMAE)N/A0.5

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Construct (MMAE-PEG1-COOH)

This protocol describes the synthesis of a drug-linker construct where the carboxylic acid of this compound is coupled to the amine group of a potent cytotoxic agent, Monomethyl Auristatin E (MMAE).

Materials:

  • This compound

  • Monomethyl Auristatin E (MMAE)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add DCC or EDC (1.2 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.

  • In a separate vial, dissolve MMAE (1 equivalent) in anhydrous DMF.

  • Add the MMAE solution to the activated linker solution.

  • Add TEA (2 equivalents) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to obtain the MMAE-PEG1-COOH drug-linker construct.

  • Lyophilize the pure fractions and characterize the final product by mass spectrometry.

Protocol 2: Preparation of Maleimide-Activated Drug-Linker

This protocol describes the conversion of the bromo group on the drug-linker to a maleimide group for subsequent conjugation to the antibody.

Materials:

  • MMAE-PEG1-Br (from a modified Protocol 1 where the bromo group is retained)

  • Maleimide-thiol exchange reagent (e.g., N-(2-Aminoethyl)maleimide)

  • Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2)

  • Organic co-solvent (e.g., DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the MMAE-PEG1-Br in a minimal amount of DMSO.

  • Add the solution to a reaction buffer containing a molar excess of the maleimide-thiol exchange reagent.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Purify the maleimide-activated drug-linker using reverse-phase HPLC.

Protocol 3: Antibody Reduction and ADC Conjugation

This protocol details the reduction of the antibody's interchain disulfide bonds and the subsequent conjugation with the maleimide-activated drug-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-activated drug-linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add a 10-20 fold molar excess of TCEP or DTT.

    • Incubate at 37°C for 1-2 hours.

    • Remove the reducing agent using a desalting column equilibrated with a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).

  • Conjugation:

    • Immediately add the maleimide-activated drug-linker to the reduced antibody at a molar ratio of 5-10 fold excess of the drug-linker.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC using a pre-packed SEC column (e.g., Sephadex G-25) to remove excess drug-linker and other small molecules.[1]

    • Collect the protein-containing fractions.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This section outlines the key analytical methods to characterize the purified ADC.

4.1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC) [2]

  • Principle: HIC separates proteins based on their hydrophobicity. The addition of hydrophobic drug-linkers increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[2]

  • Procedure:

    • Equilibrate an HIC column (e.g., TSKgel Butyl-NPR) with a high-salt mobile phase.

    • Inject the purified ADC onto the column.

    • Elute the ADC species using a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

4.2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC) [1]

  • Principle: SEC separates molecules based on their size. This method is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.[1]

  • Procedure:

    • Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with a suitable mobile phase (e.g., PBS).

    • Inject the purified ADC.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer, aggregates, and any fragments.

    • Calculate the percentage of monomeric ADC.

4.3. In Vitro Cytotoxicity Assessment by MTT Assay

  • Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

    • Treat the cells with the test articles and incubate for 72-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the dose-response curves and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

Mandatory Visualizations

ADC_Preparation_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification cluster_characterization Characterization BromoPEG1Acid This compound ActivatedLinker EDC/NHS Activation BromoPEG1Acid->ActivatedLinker DrugLinker Drug-Linker Construct ActivatedLinker->DrugLinker MMAE Cytotoxic Drug (MMAE) MMAE->DrugLinker Conjugation Thiol-Maleimide Conjugation DrugLinker->Conjugation Antibody Monoclonal Antibody ReducedAntibody Reduced Antibody (Free Thiols) Antibody->ReducedAntibody Reduction (TCEP/DTT) ReducedAntibody->Conjugation CrudeADC Crude ADC Conjugation->CrudeADC PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (SEC) DAR_Analysis DAR Analysis (HIC) PurifiedADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) PurifiedADC->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) PurifiedADC->Cytotoxicity_Assay

Caption: Workflow for the preparation and characterization of an ADC.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome DrugRelease Drug Release Lysosome->DrugRelease Linker Cleavage CytotoxicDrug Cytotoxic Drug DrugRelease->CytotoxicDrug Microtubule Microtubule Disruption CytotoxicDrug->Microtubule Apoptosis Cell Death (Apoptosis) Microtubule->Apoptosis

Caption: Generalized mechanism of action for an ADC.

References

Application Notes and Protocols for Bromo-PEG1-Acid Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as peptides and proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1]

Bromo-PEG1-Acid is a heterobifunctional linker that provides a versatile tool for peptide modification. It possesses two distinct reactive functionalities: a carboxylic acid and a bromo group. The carboxylic acid can be activated to react with primary amines, such as the N-terminal α-amino group or the ε-amino group of a lysine residue, to form a stable amide bond.[2][3] The bromo group, being a good leaving group, can react with nucleophiles, most notably the thiol group of a cysteine residue, to form a stable thioether linkage.[4] This dual reactivity allows for targeted conjugation strategies depending on the peptide sequence and the desired outcome.

These application notes provide detailed protocols for the two primary methods of conjugating this compound to a peptide: through amine coupling and through thiol coupling.

Data Presentation

The following table summarizes representative quantitative data for the conjugation of this compound to a model peptide. These values are illustrative and may vary depending on the specific peptide sequence, purity, and reaction conditions.

ParameterAmine Coupling (via Carboxylic Acid)Thiol Coupling (via Bromo Group)
Molar Ratio (Peptide:this compound) 1 : 101 : 5
Reaction pH Activation: 5.5-6.0; Conjugation: 7.2-7.57.0 - 8.0
Reaction Time 2 hours4 hours
Reaction Temperature Room TemperatureRoom Temperature
Typical Conjugation Efficiency 70 - 85%80 - 95%
Purity after Purification (RP-HPLC) > 95%> 95%
Analytical Method RP-HPLC, LC-MSRP-HPLC, LC-MS

Experimental Protocols

Protocol 1: Amine-Directed Conjugation via Carboxylic Acid Activation

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on the peptide (e.g., N-terminus or lysine side chain) using EDC and NHS chemistry.

Materials and Reagents:

  • Peptide with at least one primary amine

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 5.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification and analysis

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide and Reagent Preparation:

    • Ensure the peptide is of high purity (>95%) and lyophilized.

    • Dissolve the peptide in the Coupling Buffer to a final concentration of 1-5 mg/mL.

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature. Prepare fresh stock solutions in anhydrous DMF or DMSO.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound in Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS/sulfo-NHS relative to the this compound.

    • Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the peptide solution. A 10 to 20-fold molar excess of the activated PEG linker over the peptide is a common starting point for optimization.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the PEGylated peptide from excess reagents and unconjugated peptide using preparative RP-HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at 214 nm and 280 nm.

  • Characterization:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Confirm the identity and successful conjugation by mass spectrometry. The molecular weight of the product should correspond to the sum of the peptide mass and the mass of the this compound moiety.

Protocol 2: Thiol-Directed Conjugation via Bromo Group

This protocol details the conjugation of the bromo group of this compound to a cysteine residue on the peptide.

Materials and Reagents:

  • Cysteine-containing peptide

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (if peptide disulfides need reduction)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer

Procedure:

  • Peptide and Reagent Preparation:

    • Ensure the peptide is of high purity (>95%) and lyophilized.

    • If the peptide may have formed disulfide bonds, dissolve it in the Conjugation Buffer and add a 5 to 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature to ensure the cysteine thiol is in its reduced, free state.

    • Dissolve the peptide (pre-reduced if necessary) in deoxygenated Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add a 5 to 10-fold molar excess of the this compound stock solution to the peptide solution.

    • Ensure the reaction mixture is protected from light and oxygen (e.g., by flushing with nitrogen or argon).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction of the bromoacetyl group with thiols is chemoselective at a pH of around 7-8.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by analytical RP-HPLC and mass spectrometry to observe the formation of the conjugated peptide.

  • Purification:

    • Purify the PEGylated peptide using preparative RP-HPLC as described in Protocol 1, Step 5.

  • Characterization:

    • Assess the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the successful conjugation and the identity of the product by mass spectrometry. The molecular weight should be the sum of the peptide and the this compound linker. The formation of a thioether bond can also be confirmed by amino acid analysis, where the modified cysteine will be detected as S-carboxymethylcysteine after acid hydrolysis.

Visualizations

experimental_workflow cluster_amine Protocol 1: Amine Coupling cluster_thiol Protocol 2: Thiol Coupling amine_pep Peptide (with Amine) amine_conjugation Amine Conjugation (pH 7.2-7.5, 2h, RT) amine_pep->amine_conjugation peg_acid This compound activation Activation of Carboxylic Acid peg_acid->activation edc_nhs EDC / NHS edc_nhs->activation activation->amine_conjugation amine_quench Quench Reaction amine_conjugation->amine_quench amine_purify RP-HPLC Purification amine_quench->amine_purify amine_char Characterization (LC-MS, HPLC) amine_purify->amine_char thiol_pep Peptide (with Cysteine) thiol_conjugation Thiol Conjugation (pH 7-8, 4h, RT) thiol_pep->thiol_conjugation peg_bromo This compound peg_bromo->thiol_conjugation thiol_purify RP-HPLC Purification thiol_conjugation->thiol_purify thiol_char Characterization (LC-MS, HPLC) thiol_purify->thiol_char

Caption: Workflow for this compound conjugation to peptides.

reaction_pathways cluster_amine_path Amine Coupling Pathway cluster_thiol_path Thiol Coupling Pathway peg_cooh Bromo-PEG-COOH activated_peg Bromo-PEG-CO-NHS peg_cooh->activated_peg EDC, NHS peptide_nh2 Peptide-NH2 amide_product Bromo-PEG-CO-NH-Peptide peptide_nh2->amide_product activated_peg->amide_product + Peptide-NH2 peg_br Br-PEG-Acid thioether_product Peptide-S-PEG-Acid peg_br->thioether_product + Peptide-SH peptide_sh Peptide-SH peptide_sh->thioether_product

Caption: Chemical pathways for peptide conjugation.

References

Application Notes and Protocols for Thiol-Reactive Conjugation Using Bromo-PEG1-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-reactive conjugation is a cornerstone of bioconjugation chemistry, enabling the site-specific modification of proteins, peptides, and other biomolecules at cysteine residues. The formation of a stable thioether bond is crucial for applications ranging from the development of antibody-drug conjugates (ADCs) to the surface modification of nanoparticles. Bromo-PEG1-Acid is a heterobifunctional linker that facilitates this process. It features a bromoacetyl group for selective reaction with thiol moieties and a terminal carboxylic acid for subsequent coupling to other molecules via primary amines. The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.

The reaction of the bromoacetyl group with a thiol proceeds via a nucleophilic substitution mechanism, where the deprotonated thiol (thiolate) attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.[1][2] This reaction is highly efficient and selective for thiols within a specific pH range, typically between 7 and 9.[3][4][5]

This document provides detailed protocols for the conjugation of this compound to thiol-containing molecules, methods for the characterization of the resulting conjugates, and representative quantitative data.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C5H9BrO3
Molecular Weight 197.03 g/mol
Purity ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and water
Storage -20°C, protect from moisture
Table 2: Representative Quantitative Data for a Thiol-Conjugated Antibody

The following table provides an example of the characterization data that should be generated for an antibody conjugated with a drug payload using a bromo-PEG linker. This data is representative and based on typical results for antibody-drug conjugates.

ParameterResultMethod of Analysis
Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC)
Purity (Monomer) >98%Size Exclusion Chromatography (SEC-HPLC)
Aggregation <2%Size Exclusion Chromatography (SEC-HPLC)
Conjugate Stability (in plasma, 7 days) >95% conjugatedLC-MS
In Vitro Cytotoxicity (IC50, Antigen-positive cells) 15 ng/mLMTT Assay
In Vitro Cytotoxicity (IC50, Antigen-negative cells) >1200 ng/mLMTT Assay

Experimental Protocols

Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide

This protocol describes the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate buffer (100 mM, pH 7.5)

  • Degassing equipment (e.g., vacuum pump and sonicator)

  • Nitrogen gas

  • DMSO (anhydrous)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in degassed phosphate buffer (100 mM, pH 7.5) to a final concentration of 1-5 mg/mL. Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved oxygen and prevent thiol oxidation.

  • This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours under a nitrogen atmosphere. The reaction can also be performed at 4°C overnight.

  • Quenching (Optional): To quench any unreacted this compound, add a 20-fold molar excess of a small molecule thiol, such as 2-mercaptoethanol or N-acetylcysteine. Incubate for an additional 30 minutes at room temperature.

  • Purification: Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated peptide from unreacted starting materials and byproducts.

  • Characterization: Analyze the purified conjugate by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the successful conjugation and determine the molecular weight of the product.

Protocol 2: Two-Step Conjugation of a Payload to a Reduced Antibody using this compound

This protocol outlines the reduction of a monoclonal antibody's interchain disulfide bonds followed by conjugation with this compound, and subsequent attachment of a payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • This compound

  • Payload with a primary amine group

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Reaction buffer (e.g., Phosphate buffer, pH 8.0-8.5)

  • Quenching reagent (e.g., 10 mM N-acetylcysteine)

  • Desalting columns or tangential flow filtration (TFF) system

Procedure:

Step 1: Antibody Reduction and Conjugation with this compound

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Antibody Reduction: Add a 10-fold molar excess of 10 mM TCEP solution to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into a reaction buffer (e.g., phosphate buffer, pH 8.0-8.5) using a desalting column or TFF. The slightly basic pH facilitates the reaction of the thiol with the bromoacetyl group.

  • Conjugation: Immediately add a 10-20 fold molar excess of this compound (dissolved in DMSO) to the reduced antibody solution. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching reagent, such as N-acetylcysteine, at a final concentration of 10 mM to react with any unreacted this compound. Incubate for 30 minutes.

  • Purification: Purify the this compound-conjugated antibody by buffer exchange using a desalting column or TFF to remove unreacted linker and quenching reagent.

Step 2: Payload Attachment to the Carboxylic Acid

  • Activation of Carboxylic Acid: In a separate reaction, activate the carboxylic acid of the payload using EDC and NHS chemistry if the payload itself does not have a primary amine. For this protocol, we assume the payload has a primary amine and will react with the acid on the PEG linker.

  • Amide Coupling: To the purified this compound-conjugated antibody, add the amine-containing payload along with EDC and NHS to facilitate the formation of a stable amide bond. The molar ratio of payload, EDC, and NHS to the antibody will need to be optimized.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final antibody-drug conjugate using SEC-HPLC or TFF to remove any unreacted payload and coupling reagents.

  • Characterization: Characterize the final ADC as described in Table 2. The drug-to-antibody ratio (DAR) can be determined using HIC or UV-Vis spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_payload Payload Attachment cluster_purification Purification & Analysis mAb Monoclonal Antibody TCEP TCEP Reduction mAb->TCEP Purification1 Buffer Exchange TCEP->Purification1 BromoPEG This compound Conjugation Thiol-Bromo Reaction (pH 8.0-8.5) BromoPEG->Conjugation Quench Quenching (N-acetylcysteine) Conjugation->Quench AmideCoupling Amide Bond Formation Quench->AmideCoupling Payload Amine-Payload Payload->AmideCoupling EDC_NHS EDC/NHS EDC_NHS->AmideCoupling Purification2 Final Purification (SEC/TFF) AmideCoupling->Purification2 Purification1->Conjugation Analysis Characterization (HIC, SEC, MS) Purification2->Analysis

Caption: Workflow for creating an antibody-drug conjugate.

Caption: Thiol-bromo conjugation reaction mechanism.

References

Troubleshooting & Optimization

Troubleshooting low yield in Bromo-PEG1-Acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG1-Acid conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What is this compound and what are its common applications?

This compound is a heterobifunctional crosslinker containing a terminal bromide group and a carboxylic acid, connected by a single polyethylene glycol (PEG) unit. The carboxylic acid can be activated to react with primary amines (e.g., on proteins or peptides), while the bromide serves as a good leaving group for nucleophilic substitution reactions.[1][2] This linker is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates where a short, hydrophilic spacer is required.[3]

FAQ 2: I am observing a very low yield of my final conjugate. What are the potential causes?

Low conjugation yield is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are the quality of the reagents, the reaction conditions, and the purification process.

Potential Causes for Low Yield:

  • Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation.

  • Hydrolysis of Activated Linker: The activated form of the carboxylic acid (e.g., an NHS ester) is susceptible to hydrolysis, which renders it inactive.

  • Incorrect Buffer Composition: The presence of primary amines in the buffer can compete with the target molecule for the activated linker.

  • Reagent Quality and Storage: Improper storage of this compound or other reagents can lead to degradation.

  • Steric Hindrance: The structure of the target molecule may sterically hinder the conjugation site.[4]

  • Inefficient Purification: The desired conjugate may be lost during purification steps.

Below is a troubleshooting workflow to diagnose and address low yield:

G cluster_start cluster_troubleshooting Troubleshooting Steps cluster_reagent cluster_reaction cluster_purification cluster_solutions start Low Yield Observed reagent_quality Check Reagent Quality & Storage start->reagent_quality reaction_conditions Verify Reaction Conditions storage Improper Storage? reagent_quality->storage buffer_amines Primary Amines in Buffer? reagent_quality->buffer_amines purification Optimize Purification ph Suboptimal pH? reaction_conditions->ph hydrolysis NHS Ester Hydrolysis? reaction_conditions->hydrolysis molar_ratio Incorrect Molar Ratio? reaction_conditions->molar_ratio method Inappropriate Method? purification->method loss Loss of Product? purification->loss storage->ph No sol_storage Store at -20°C with Desiccant storage->sol_storage Yes buffer_amines->ph No sol_buffer Use Amine-Free Buffers (e.g., PBS) buffer_amines->sol_buffer Yes ph->method No sol_ph Optimize pH (7.2-8.5) ph->sol_ph Yes hydrolysis->method No sol_hydrolysis Use Freshly Prepared Activated Linker hydrolysis->sol_hydrolysis Yes molar_ratio->method No sol_ratio Screen Molar Ratios molar_ratio->sol_ratio Yes method->start Re-evaluate sol_method Select Method Based on Size/Properties (SEC, RP-HPLC) method->sol_method Yes loss->start Re-evaluate sol_loss Validate Recovery at Each Step loss->sol_loss Yes

Caption: Troubleshooting logic for low conjugation yield.

FAQ 3: How should I store and handle this compound?

Proper storage is crucial to maintain the integrity of the reagent. This compound should be stored at -20°C for long-term stability (months to years).[2] For short-term storage (days to weeks), 0-4°C is acceptable. It is important to protect the compound from light and moisture. When stored as a stock solution, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, and to protect from light.

Storage ConditionDuration
Solid
-20°CLong-term (months to years)
0-4°CShort-term (days to weeks)
Stock Solution
-80°CUp to 6 months
-20°CUp to 1 month
FAQ 4: What is the optimal pH for the conjugation reaction?

For the conjugation of an activated carboxylic acid (like an NHS ester) to a primary amine on a protein or peptide, the optimal pH range is typically between 7.2 and 8.5. While the reaction rate with amines increases at higher pH, the competing hydrolysis of the activated ester also accelerates significantly. This can drastically reduce the yield of the desired conjugate.

pH Effect on NHS Ester Stability:

pHHalf-life of NHS EsterReaction Rate with Amines
7.0HoursModerate
7.4> 120 minutesGood
8.5MinutesFast
9.0< 9 minutesVery Fast

Data compiled from multiple sources indicating general trends.

It is crucial to find a balance. A pH of 7.2-7.5 is often a good starting point for conjugations.

FAQ 5: What type of buffer should I use for my conjugation reaction?

It is critical to use a buffer that does not contain primary amines. Buffers such as Tris or glycine will compete with your target molecule for the activated this compound, leading to significantly lower yields.

Recommended Buffers:

  • Phosphate-buffered saline (PBS) at pH 7.2-7.4

  • HEPES buffer

  • Bicarbonate/carbonate buffer

  • Borate buffer

FAQ 6: How can I activate the carboxylic acid of this compound for reaction with amines?

The carboxylic acid must be activated to form a reactive intermediate that can readily couple with primary amines. A common method is to convert it to an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS.

G cluster_workflow Carboxylic Acid Activation Workflow start This compound dissolve Dissolve this compound in anhydrous solvent (e.g., DMF, DMSO) start->dissolve add_reagents Add EDC and NHS dissolve->add_reagents incubate Incubate to form Bromo-PEG1-NHS Ester add_reagents->incubate use_immediately Use activated linker immediately for conjugation incubate->use_immediately end Conjugation with Amine-containing Molecule use_immediately->end

Caption: Workflow for activating this compound.

FAQ 7: My activated this compound seems to be inactive. What could be the reason?

The most likely reason for an inactive activated linker is hydrolysis. The NHS ester is highly susceptible to hydrolysis in aqueous environments, especially at neutral to high pH.

To prevent inactivation:

  • Prepare Freshly: Always prepare the activated Bromo-PEG1-NHS ester immediately before use. Do not prepare stock solutions of the activated linker for long-term storage.

  • Use Anhydrous Solvents: When preparing the activated linker, use anhydrous (dry) organic solvents like DMSO or DMF to minimize exposure to water.

  • Control pH: As mentioned, maintain the pH of the reaction buffer in the optimal range to balance reactivity and hydrolysis.

G cluster_pathways Reaction Pathways of Activated this compound cluster_desired cluster_competing activated_peg Bromo-PEG1-NHS Ester (Active) amine Primary Amine (e.g., on Protein) activated_peg->amine + water Water (H₂O) activated_peg->water + (Hydrolysis) conjugate Stable Amide Bond (Conjugate) amine->conjugate Yields hydrolyzed_peg Inactive Carboxylic Acid water->hydrolyzed_peg Yields

Caption: Desired conjugation vs. competing hydrolysis.

FAQ 8: What are the best methods for purifying the final conjugate?

The choice of purification method depends on the properties of your final conjugate, particularly its size and physicochemical characteristics, relative to the unreacted starting materials and byproducts.

Common Purification Methods:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating the larger conjugated molecule from smaller, unreacted this compound and other reagents.

  • Dialysis / Ultrafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules based on size. Ensure the MWCO is significantly smaller than your conjugate but large enough to allow unreacted linker to pass through.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can be used to separate PEGylated proteins from their unmodified counterparts.

Experimental Protocols

Protocol 1: Activation of this compound to Bromo-PEG1-NHS Ester

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Methodology:

  • Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

  • Add 1.5 equivalents of NHS to the solution.

  • Add 1.5 equivalents of EDC to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, protected from light and moisture.

  • The resulting Bromo-PEG1-NHS ester solution is now ready for immediate use in the conjugation reaction. Do not store this solution.

Protocol 2: General Protocol for Conjugation to a Protein

Materials:

  • Amine-containing protein

  • Freshly prepared Bromo-PEG1-NHS ester solution

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the conjugation buffer.

  • Conjugation: Add a 10- to 50-fold molar excess of the freshly prepared Bromo-PEG1-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Optimal incubation time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted reagents and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable buffer.

References

How to avoid side reactions with Bromo-PEG1-Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG1-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains two different reactive functional groups: a bromo group and a carboxylic acid, connected by a single polyethylene glycol (PEG) unit.[1] The PEG linker enhances the solubility of the molecule in aqueous solutions, which is beneficial for biological applications.[2]

The primary applications of this compound include:

  • Bioconjugation: Covalently attaching molecules to proteins, peptides, or other biomolecules.

  • PROTAC Synthesis: Serving as a linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).[3][4]

  • Drug Development: Used as a building block for creating antibody-drug conjugates (ADCs) and other targeted therapies.

Q2: What are the main side reactions I should be aware of when using this compound?

A2: The two functional groups of this compound are susceptible to specific side reactions:

  • Bromo Group:

    • Elimination Reaction: Under basic conditions, an elimination reaction can occur, leading to the formation of an alkene instead of the desired substitution product. This is a common competing reaction with nucleophilic substitution.

    • Hydrolysis: In aqueous solutions, the bromo group can be hydrolyzed to a hydroxyl group, resulting in an alcohol byproduct.

  • Carboxylic Acid Group (when using carbodiimide activators like EDC):

    • N-acylurea Formation: A common side reaction during the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea. This side product consumes your activated linker and reduces the overall yield of the desired conjugate.

Q3: How can I minimize the elimination side reaction of the bromo group?

A3: To favor the desired nucleophilic substitution over elimination, you should carefully control the reaction conditions. Generally, lower temperatures and less sterically hindered bases/nucleophiles will favor substitution. The choice of solvent also plays a crucial role.

Q4: How can I prevent the formation of N-acylurea during the carboxylic acid activation step?

A4: The formation of N-acylurea can be minimized by:

  • Using N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS): The addition of NHS stabilizes the activated carboxylic acid by forming a more stable NHS ester intermediate. This intermediate is less prone to rearrangement and hydrolysis.

  • Controlling the pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0).

  • Using Fresh Reagents: EDC and NHS are moisture-sensitive. Ensure you are using fresh, properly stored reagents.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Conjugate (Nucleophilic Substitution on the Bromo Group)
Potential Cause Troubleshooting Suggestion Rationale
Elimination side reaction is dominant. Decrease the reaction temperature.Higher temperatures favor elimination over substitution.
Use a less basic nucleophile if possible.Strong, sterically hindered bases promote elimination.
Change the solvent.Protic solvents like water tend to favor substitution, while aprotic polar solvents can favor elimination depending on the base.
Hydrolysis of the bromo group. Use anhydrous solvents if your reaction chemistry allows.Minimizes the presence of water that can lead to hydrolysis.
Control the reaction time.Prolonged reaction times in aqueous buffers can increase the extent of hydrolysis.
Poor reactivity of the nucleophile. Ensure the nucleophile is sufficiently reactive under the chosen conditions.The nucleophile must be strong enough to displace the bromide.
Problem 2: Inefficient Amide Bond Formation (Carboxylic Acid Coupling)
Potential Cause Troubleshooting Suggestion Rationale
Formation of N-acylurea. Add N-hydroxysuccinimide (NHS) or sulfo-NHS to the reaction.NHS forms a more stable active ester, reducing the likelihood of the O-acylisourea intermediate rearranging.
Optimize the pH of the reaction.Perform the EDC activation step at pH 4.5-6.0 and the coupling to the amine at pH 7.2-8.5.
Use a higher concentration of the amine nucleophile.This can help to trap the activated ester before it rearranges.
Hydrolysis of the activated ester. Prepare EDC and NHS solutions immediately before use.Both reagents are susceptible to hydrolysis.
Perform the reaction promptly after the activation step.The NHS ester is more stable than the O-acylisourea but can still hydrolyze over time.
Inactive EDC or NHS. Use fresh, high-quality reagents.Store EDC and NHS in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation.
Incompatible buffer. Use non-amine and non-carboxylate containing buffers such as MES for the activation step and PBS for the coupling step.Buffers like Tris or glycine will compete in the reaction.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Substitution vs. Elimination of Bromoalkanes

Parameter Condition Favoring Substitution Condition Favoring Elimination Quantitative Effect (Illustrative)
Temperature Lower Temperature (e.g., 25°C)Higher Temperature (e.g., 80°C)For isobutyl bromide with NaOEt in ethanol, the SN2:E2 ratio decreases from 18:82 at 25°C to 9:91 at 80°C.
Solvent Polar protic solvents (e.g., water, ethanol/water mixtures)Polar aprotic solvents (e.g., DMSO) with a strong base or pure ethanolFor isopropyl bromide with sodium ethoxide, the SN2 yield is 47% in ethanol/water but drops to ~3% in DMSO.
Base/Nucleophile Weakly basic, good nucleophiles (e.g., I-, RS-)Strongly basic, sterically hindered bases (e.g., t-butoxide)Strongly basic, unhindered nucleophiles like alkoxides generally favor E2 with secondary halides.

Table 2: Effect of pH and Temperature on N-acylurea Formation in EDC Coupling

Parameter Condition Minimizing N-acylurea Condition Increasing N-acylurea Quantitative Effect
pH Acidic (pH 5.0-6.0)Neutral to Basic (pH 7.0)N-acylurea formation can be as low as 1-2% at pH 5.0-6.0, increasing to 6% at pH 7.0. The optimal pH for EDC reaction with carboxyl groups is between 3.5 and 4.5.
Temperature Lower Temperature (e.g., 5°C)Higher Temperature (e.g., 35°C)The concentration of N-acylurea can double when the temperature is increased from 5°C to 35°C.

Experimental Protocols

Protocol 1: General Two-Step Procedure for Amide Coupling using this compound, EDC, and Sulfo-NHS

This protocol is designed for conjugating this compound to a primary amine-containing molecule (e.g., a protein or a synthetic construct).

Materials:

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-containing molecule

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Desalting column

Procedure:

  • Activation of this compound: a. Dissolve this compound in Activation Buffer to the desired concentration. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. c. Add EDC and Sulfo-NHS to the this compound solution. A common molar ratio is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over this compound. d. Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Coupling to Amine-Containing Molecule: a. Dissolve the amine-containing molecule in Coupling Buffer. b. Add the activated this compound solution to the amine-containing molecule solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification: a. Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification A This compound C Activated Bromo-PEG1-NHS Ester A->C Activation Buffer (pH 6.0) B EDC + Sulfo-NHS B->C E Conjugate C->E Coupling Buffer (pH 7.2-7.5) D Amine-Molecule D->E F Quenching E->F Quenching Buffer G Purified Conjugate F->G Desalting/ Dialysis

Caption: A typical experimental workflow for conjugating this compound.

side_reactions cluster_bromo Bromo Group Reactions cluster_carboxyl Carboxylic Acid Activation (with EDC) Bromo R-Br Substitution R-Nu (Desired Product) Bromo->Substitution Nucleophile Elimination Alkene (Side Product) Bromo->Elimination Base/Heat Hydrolysis R-OH (Side Product) Bromo->Hydrolysis H2O Carboxyl R-COOH ActivatedEster R-CO-NHS (Desired Intermediate) Carboxyl->ActivatedEster + EDC/NHS NAcylurea N-acylurea (Side Product) Carboxyl->NAcylurea + EDC (Rearrangement)

Caption: Competing reaction pathways for this compound.

References

Purification strategies for Bromo-PEG1-Acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG1-Acid conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in successfully purifying their conjugates. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of your this compound conjugates.

ProblemPossible CauseSuggested Solution
Low recovery of the conjugate after purification The conjugate is being lost during a specific step of the purification process.Review each step of your protocol. If using precipitation, ensure the precipitant concentration and incubation time are optimal. For chromatographic methods, check for irreversible binding to the column matrix. Consider using a different purification technique.[1][2]
The conjugate is unstable under the purification conditions (e.g., pH, solvent).Ensure the pH of your buffers is compatible with the stability of your conjugate. Avoid harsh organic solvents if your biomolecule is sensitive.
Final product is impure The purification method is not adequately resolving the conjugate from unreacted starting materials or byproducts.Optimize your chromatographic method (e.g., gradient, flow rate, column type). Consider a multi-step purification strategy combining different chromatography techniques (e.g., ion exchange followed by size exclusion).[3][]
Contaminants are co-eluting with the desired product.Analyze the impurity profile using techniques like LC-MS to identify the contaminants. This will help in selecting a more appropriate purification strategy.
Difficulty dissolving the this compound conjugate The conjugate has poor solubility in the chosen solvent.This compound is designed to increase solubility in aqueous media.[5] If you encounter solubility issues, consider using a small amount of a water-miscible organic solvent like DMSO, DMF, or acetonitrile. Gentle heating or sonication may also help.
Broad peaks during HPLC analysis The dispersity of the PEG chain can lead to peak broadening in reverse-phase HPLC.This is an inherent property of many PEGylated molecules. However, optimizing the mobile phase and gradient can sometimes sharpen the peaks. Using a uniform PEG starting material can also result in narrower peaks.
Precipitation occurs during the purification process The concentration of the conjugate exceeds its solubility in the current buffer or solvent.Decrease the concentration of your sample. If precipitation occurs during a chromatography run, you may need to adjust the mobile phase composition.
The addition of an anti-solvent is causing the conjugate to precipitate.If using a precipitation step, ensure the anti-solvent is added slowly and with good mixing to control the precipitation process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

A1: this compound is a heterobifunctional linker that contains a bromide group and a terminal carboxylic acid. The bromide is a good leaving group for nucleophilic substitution reactions, often with thiol groups on biomolecules. The carboxylic acid can be activated to react with primary amine groups to form a stable amide bond. The PEG spacer enhances the solubility of the resulting conjugate in aqueous solutions. It is commonly used in bioconjugation, and for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Q2: What are the most common methods for purifying this compound conjugates?

A2: The most common purification methods for PEGylated molecules, including this compound conjugates, are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be effective even when there are no net charge differences between the components being separated.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size (hydrodynamic volume). This is a good technique for separating PEGylated species from unreacted proteins.

  • PEG Precipitation: Can be used to selectively precipitate the product or impurities.

Q3: How do I choose the best purification strategy for my specific conjugate?

A3: The choice of purification strategy depends on the properties of your target molecule (the molecule conjugated to the this compound) and the nature of the impurities. A good starting point is to analyze the crude reaction mixture by HPLC or LC-MS to understand the impurity profile. Based on the differences in size, charge, and hydrophobicity between your desired conjugate and the impurities, you can select the most appropriate chromatographic technique. In many cases, a combination of methods may be necessary to achieve high purity.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include:

  • Unreacted this compound linker.

  • Unreacted starting biomolecule (e.g., protein, peptide).

  • Byproducts from the conjugation reaction.

  • Aggregates of the conjugate or the starting biomolecule.

Q5: How can I monitor the purity of my conjugate during and after purification?

A5: Purity can be assessed using several analytical techniques:

  • HPLC: To check for the presence of multiple peaks.

  • LC-MS: To identify the molecular weights of the components in your sample.

  • SDS-PAGE: For protein conjugates, to visualize the increase in molecular weight after PEGylation and to check for protein impurities.

  • NMR: For smaller molecule conjugates, to confirm the structure.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline and should be optimized for your specific conjugate.

  • Column Selection: Choose a C18 or C8 column suitable for the size of your conjugate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture, or a buffer compatible with the mobile phase). Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Detection: UV detection at a wavelength appropriate for your molecule (e.g., 220 nm for peptides, 280 nm for proteins).

    • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage is a good starting point. For example:

      • 0-5 min: 5% B

      • 5-35 min: 5-95% B

      • 35-40 min: 95% B

      • 40-45 min: 95-5% B

      • 45-50 min: 5% B

  • Fraction Collection: Collect fractions corresponding to the peak of your desired conjugate.

  • Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the solvent (e.g., by lyophilization).

Protocol 2: Size-Exclusion Chromatography (SEC)

This is a suitable method for removing unreacted small molecules or protein aggregates.

  • Column Selection: Choose an SEC column with a pore size appropriate for the molecular weight of your conjugate.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, which is typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4). Ensure the buffer is filtered and degassed.

  • Sample Preparation: Dissolve the sample in the mobile phase. Centrifuge to remove any particulates.

  • Chromatographic Conditions:

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 mL/min).

    • Detection: UV detection at a relevant wavelength.

    • Run Time: The run time should be sufficient for all components to elute.

  • Fraction Collection: Collect fractions based on the elution profile. Larger molecules will elute first.

  • Analysis: Analyze the collected fractions for purity and pool the desired fractions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start This compound + Target Molecule reaction Conjugation Reaction start->reaction crude Crude Conjugate Mixture reaction->crude purification Purification Strategy (e.g., HPLC, SEC) crude->purification fractions Collect Fractions purification->fractions analysis Purity Analysis (e.g., LC-MS, SDS-PAGE) fractions->analysis pooling Pool Pure Fractions analysis->pooling final_product Pure this compound Conjugate pooling->final_product

Caption: General workflow for the synthesis and purification of a this compound conjugate.

purification_decision_tree cluster_analysis Initial Analysis cluster_decision Decision Point cluster_methods Purification Methods start Start with Crude Conjugate Mixture analyze Analyze by LC-MS / HPLC start->analyze decision_size Significant Size Difference? analyze->decision_size decision_charge Significant Charge Difference? decision_size->decision_charge No sec Size-Exclusion Chromatography (SEC) decision_size->sec Yes decision_hydro Significant Hydrophobicity Difference? decision_charge->decision_hydro No iex Ion-Exchange Chromatography (IEX) decision_charge->iex Yes rphplc Reverse-Phase HPLC (RP-HPLC) decision_hydro->rphplc Yes end_node Pure Conjugate decision_hydro->end_node Consider Multi-Step Purification sec->end_node iex->end_node rphplc->end_node

Caption: Decision tree for selecting a suitable purification strategy.

References

Optimizing reaction buffer and pH for Bromo-PEG1-Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bromo-PEG1-Acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments involving this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting the carboxylic acid group of this compound with a primary amine using EDC/NHS chemistry?

A1: The reaction of the carboxylic acid moiety of this compound with a primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a two-step process, with each step having a distinct optimal pH range.

  • Activation Step: The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .

  • Coupling Step: The subsequent reaction of the NHS-activated intermediate with the primary amine is most efficient at a pH of 7.0 to 8.5 .

For optimal results, it is recommended to perform the activation step in a suitable buffer at pH 5.0-6.0, and then adjust the pH to 7.2-7.5 for the coupling reaction with the amine-containing molecule.

Q2: Which buffers should I use for the EDC/NHS coupling reaction?

A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the desired reaction.

Reaction StepRecommended BufferspKa (25 °C)Buffering Range
Activation (pH 4.5-6.0) MES (2-(N-morpholino)ethanesulfonic acid)6.105.5-6.7
Coupling (pH 7.0-8.5) Phosphate-Buffered Saline (PBS)7.20 (pK₂ of Phosphate)6.2-8.2
Borate Buffer9.23 (pK₁ of Boric Acid)8.5-10.2
HEPES7.486.8-8.2

Note: Avoid using buffers such as Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.

Q3: What is the recommended pH for reacting the bromo group of this compound with a thiol?

A3: The reaction between the bromo group and a thiol proceeds via a nucleophilic substitution (SN2) reaction. For this reaction to occur efficiently, the thiol group needs to be in its deprotonated, thiolate anion form (R-S⁻), which is a more potent nucleophile.

The optimal pH for this reaction is typically in the neutral to slightly basic range, from pH 7.0 to 8.5 . In this pH range, a sufficient concentration of the thiolate anion is present to drive the reaction forward without promoting significant side reactions.

Q4: What are the potential side reactions with this compound and how can I minimize them?

A4: The two primary potential side reactions are hydrolysis of the bromo group and hydrolysis of the NHS-ester intermediate.

  • Hydrolysis of the Bromo Group: The bromo group can undergo hydrolysis to form a hydroxyl group. This reaction is generally slow in neutral aqueous solutions but is accelerated by strongly basic conditions (high pH). To minimize hydrolysis, it is recommended to perform reactions involving the bromo group within the recommended pH range of 7.0-8.5 and to avoid excessively long reaction times at elevated temperatures.

  • Hydrolysis of the NHS-ester: The NHS-ester formed during the activation of the carboxylic acid is susceptible to hydrolysis, which reverts it back to the carboxylic acid. The rate of hydrolysis increases with pH. At pH 7, the half-life of an NHS ester is several hours, but at pH 8.6, it can be as short as 10 minutes. Therefore, it is crucial to add the amine-containing molecule promptly after the activation step.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Amide Product (EDC/NHS Reaction) 1. Incorrect pH: The pH of the activation or coupling step is outside the optimal range. 2. Buffer Interference: The buffer contains primary amines or carboxylates. 3. Hydrolysis of NHS-ester: Delay between activation and addition of the amine. 4. Inactive Reagents: EDC or NHS has been degraded by moisture.1. Carefully measure and adjust the pH for each step using a calibrated pH meter. 2. Use a recommended buffer such as MES for activation and PBS or Borate for coupling. 3. Add the amine-containing molecule immediately after the 15-30 minute activation period. 4. Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.
Low Yield of Thioether Product (Thiol Reaction) 1. Incorrect pH: The pH is too low, resulting in a low concentration of the reactive thiolate anion. 2. Thiol Oxidation: The thiol has been oxidized to a disulfide, which is not reactive with the bromo group.1. Ensure the reaction pH is between 7.0 and 8.5 to facilitate thiol deprotonation. 2. Use fresh thiol solutions. Consider adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the reaction, but be sure to remove it before adding the bromo-PEG reagent. Degas buffers to remove oxygen.
Presence of Unwanted Byproducts 1. Hydrolysis of Bromo Group: Reaction conditions are too basic or reaction time is too long. 2. Reaction with Buffer Components: Use of an inappropriate buffer.1. Maintain the reaction pH at or below 8.5. Optimize the reaction time to achieve completion without significant hydrolysis. 2. Ensure the buffer used is non-reactive with the functional groups of this compound.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol is designed to minimize self-polymerization of molecules containing both carboxyl and amine groups.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Dissolve this compound: Dissolve this compound in the Activation Buffer at the desired concentration.

  • Activate Carboxyl Groups: Add a 5 to 10-fold molar excess of EDC and a 2 to 5-fold molar excess of NHS (or Sulfo-NHS) to the this compound solution. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, and to change to the optimal coupling pH, pass the reaction mixture through a desalting column equilibrated with the Coupling Buffer.

  • Couple to Amine: Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 1:1 to 1.5:1 molar ratio of amine to this compound is a good starting point.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.

  • Purification: Purify the final conjugate using size exclusion chromatography or another appropriate method.

Protocol 2: Reaction of this compound with a Thiol-Containing Molecule

Materials:

  • This compound

  • Thiol-containing molecule

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 7.5, containing 1-5 mM EDTA

  • Degassing equipment

Procedure:

  • Prepare Buffer: Degas the Reaction Buffer to remove dissolved oxygen, which can oxidize thiols.

  • Dissolve Reactants: Dissolve the thiol-containing molecule in the degassed Reaction Buffer. Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) if necessary, and then add it to the reaction buffer containing the thiol. A slight molar excess (1.1 to 1.5-fold) of the this compound is often used.

  • Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or HPLC).

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate chromatographic method to remove unreacted starting materials.

Visualizations

EDC_NHS_Coupling_Workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) BromoPEG This compound (-COOH) EDC_NHS EDC + NHS in MES Buffer BromoPEG->EDC_NHS Activate ActivatedPEG NHS-activated This compound EDC_NHS->ActivatedPEG Amine Amine-containing molecule (R-NH2) ActivatedPEG->Amine Couple in PBS Buffer Conjugate Bromo-PEG-Amide Conjugate Amine->Conjugate Thiol_Bromo_Reaction_Pathway cluster_reactants Reactants (pH 7.0-8.5) BromoPEG This compound (R'-Br) Product Thioether Conjugate (R'-S-R) BromoPEG->Product SideProduct Hydrolysis Product (R'-OH) BromoPEG->SideProduct Side Reaction (Hydrolysis) Thiol Thiol-containing molecule (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Thiolate->Product SN2 Attack

Preventing protein aggregation during Bromo-PEG1-Acid conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent protein aggregation during conjugation with Bromo-PEG1-Acid.

Frequently Asked Questions (FAQs)

Q1: My protein precipitated instantly after I added the activated this compound linker solution. What is the likely cause?

A: Instantaneous precipitation is often due to "solvent shock" or extreme changes in the local solution environment. The this compound linker, along with activating agents like EDC and NHS, is typically dissolved in an organic solvent such as DMSO or DMF.[1] Adding this concentrated organic solution too quickly to your aqueous protein solution can cause localized protein denaturation and subsequent aggregation.

  • Troubleshooting Steps:

    • Slow, Dropwise Addition: Add the activated linker solution to the protein solution very slowly, drop by drop, while gently stirring.

    • Limit Organic Solvent: Ensure the final concentration of the organic solvent in the reaction mixture is minimal, ideally not exceeding 10% (v/v), to maintain protein stability.[1]

    • Pre-reaction Test: Before committing your entire protein sample, perform a small-scale test to determine the maximum amount of linker solution your protein can tolerate without precipitation.[2]

Q2: I'm observing a gradual increase in turbidity or cloudiness during the conjugation reaction. What could be causing this slow aggregation?

A: Gradual aggregation during the reaction points to suboptimal reaction conditions that slowly compromise protein stability. The primary factors to investigate are the buffer pH, ionic strength, and temperature.

  • pH and Isoelectric Point (pI): Proteins are least soluble and most prone to aggregation at their isoelectric point (pI).[3] If your reaction buffer's pH is too close to your protein's pI, aggregation is highly likely.[3]

  • Buffer Composition: The choice of buffer species can significantly influence protein stability. For some proteins like antibodies, acetate buffers have shown a lower propensity for causing aggregation compared to phosphate or citrate buffers. This is due to specific molecular interactions between the buffer molecules and the protein surface.

  • Temperature: Elevated temperatures can increase the rate of protein unfolding, exposing hydrophobic patches that lead to aggregation. While some reactions are performed at room temperature, sensitive proteins may require incubation at 4°C.

  • Mechanical Stress: Vigorous stirring or shaking can introduce mechanical stress, which may also contribute to protein denaturation and aggregation.

Q3: How do I select the optimal reaction buffer to minimize aggregation?

A: Buffer selection is critical for maintaining protein stability. The ideal buffer should have a pH well away from the protein's pI and be composed of non-destabilizing ions.

  • Rule of Thumb for pH: Choose a buffer with a pH at least 1-1.5 units above or below your protein's pI. For conjugation to lysine residues (primary amines), a pH range of 7.0-8.5 is common for efficient reaction, so selecting a protein with a suitable pI is advantageous.

  • Buffer Screening: If you continue to experience issues, perform a buffer screening experiment. Test a panel of different buffers (e.g., PBS, HEPES, Borate, Acetate) at various pH values and ionic strengths to identify the condition where your protein exhibits the highest stability.

  • Ionic Strength: Adjust the salt concentration (e.g., 50-500 mM NaCl). Salts can help shield surface charges and prevent charge-based aggregation, but very high concentrations can also lead to "salting out."

Q4: Can I use additives in my reaction mixture to prevent aggregation?

A: Yes, incorporating stabilizing additives is a highly effective strategy. These molecules work by various mechanisms to keep the protein in its native, soluble state.

  • Sugars and Polyols: Compounds like sucrose, trehalose, or glycerol (10-50%) stabilize protein structure through a mechanism called preferential hydration and also increase solution viscosity, which reduces molecular collisions that can lead to aggregation.

  • Amino Acids: L-Arginine and L-Glutamate (typically 50 mM - 1 M) are effective aggregation suppressors. They are thought to bind to exposed hydrophobic patches and charged regions on the protein surface, preventing protein-protein interactions.

  • Reducing Agents: For proteins containing cysteine residues, including a mild reducing agent like TCEP (1-10 mM) can prevent the formation of intermolecular disulfide bonds, a common cause of covalent aggregation.

  • Non-denaturing Detergents: Very low concentrations (0.05-1%) of non-ionic or zwitterionic detergents like Tween 20 or CHAPS can help solubilize aggregation-prone proteins without causing denaturation.

Q5: My conjugated protein is soluble after the reaction but precipitates during purification or concentration. How can I resolve this?

A: Aggregation during downstream processing is common and is often caused by the high protein concentrations achieved on chromatography columns or in concentration devices.

  • Chromatography: During ion-exchange or affinity chromatography, the protein becomes highly concentrated on the resin, which can trigger aggregation. Consider using a resin with a lower binding capacity or loading less protein. Ensure the mobile phase buffers are optimized for the stability of the conjugated protein, as its surface properties have changed.

  • Concentration/Buffer Exchange: When using ultrafiltration devices (e.g., spin concentrators), a concentration gradient can form at the membrane surface, leading to precipitation. Use a stirred-cell concentrator for better control. Always perform concentration in a buffer that includes stabilizing additives (e.g., glycerol, arginine).

  • Storage: For long-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles and always include a cryoprotectant like 10-50% glycerol in the final storage buffer.

Troubleshooting Guide

SymptomPotential CauseRecommended Solution
Instant Precipitation Solvent shock from linker addition.Add linker solution dropwise with gentle mixing. Limit final organic solvent concentration to <10%.
Gradual Aggregation Suboptimal buffer pH (too close to pI).Adjust buffer pH to be at least 1 unit away from the protein's pI.
Inappropriate buffer type.Screen different buffer systems (e.g., Acetate, HEPES) known to be gentle on proteins.
High temperature or mechanical stress.Perform the reaction at a lower temperature (e.g., 4°C) with gentle, consistent mixing.
Post-Purification Aggregation High local protein concentration.Use stabilizing additives (e.g., glycerol, L-Arginine) in purification and concentration buffers.
Buffer incompatibility.Ensure the final storage buffer is optimized for the stability of the conjugated protein.
Freeze-thaw cycles.Aliquot the final product and flash-freeze for storage at -80°C. Avoid repeated thawing.

Experimental Protocols

Protocol 1: General Methodology for this compound Conjugation to Protein Amine Groups

This protocol describes the covalent attachment of this compound to a protein's primary amines (e.g., lysine residues) via amide bond formation, incorporating best practices to minimize aggregation.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein at a concentration of 1-5 mg/mL in a pre-optimized, aggregation-inhibiting buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris).

    • Linker Stock: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Activator Stocks: Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO.

  • Activation of this compound:

    • In a separate microcentrifuge tube, combine 10 molar equivalents of the this compound stock with 10 equivalents of EDC and 10 equivalents of NHS relative to the molar amount of protein.

    • Incubate the mixture at room temperature for 15-30 minutes to form the active NHS ester.

  • Conjugation Reaction:

    • Gently stir the protein solution at the desired temperature (4°C or room temperature).

    • Add the activated linker solution to the protein solution dropwise over 5-10 minutes.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and byproducts using a desalting column (e.g., PD-10) or size-exclusion chromatography (SEC) pre-equilibrated with the desired final storage buffer.

    • The final storage buffer should be optimized for long-term stability and may contain cryoprotectants like 20% glycerol.

Data Summary

Table 1: Common Stabilizing Additives for Bioconjugation Reactions
Additive ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Glycerol, Sucrose, Trehalose10-50% (v/v) for Glycerol5-10% (w/v) for SugarsStabilize protein structure via preferential hydration; increase viscosity to reduce molecular collisions.
Amino Acids L-Arginine, L-Glutamate50 mM - 1 MSuppress aggregation by binding to charged and hydrophobic patches on the protein surface.
Reducing Agents TCEP1-10 mMPrevents oxidation of cysteine residues and the formation of intermolecular disulfide bonds.
Detergents Tween 20, CHAPS (non-denaturing)0.05-1% (v/v)Solubilize aggregation-prone proteins by interacting with hydrophobic surfaces.

Visual Guides

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_protein Prepare Protein in Optimal Buffer conjugate Conjugation Reaction (Dropwise Addition) prep_protein->conjugate prep_linker Prepare Linker & Activator Stocks (DMSO) activate Activate Linker (EDC/NHS) prep_linker->activate 15-30 min RT activate->conjugate purify Purify Conjugate (SEC / Desalting) conjugate->purify 2-12 hours analyze Characterize & Store (Aliquot, -80°C) purify->analyze troubleshooting_logic start Protein Aggregation Observed when when start->when timing_instant Instantly on Linker Addition cause_instant Cause: Solvent Shock timing_instant->cause_instant solution_instant Solution: - Add Dropwise - Reduce [Solvent] cause_instant->solution_instant timing_gradual Gradually During Reaction cause_gradual Cause: Suboptimal Conditions timing_gradual->cause_gradual solution_gradual Solution: - Check pH vs pI - Screen Buffers - Add Stabilizers - Lower Temperature cause_gradual->solution_gradual timing_post During/After Purification cause_post Cause: High [Protein] timing_post->cause_post solution_post Solution: - Use Additives in Buffers - Optimize Chromatography - Gentle Concentration cause_post->solution_post when->timing_instant Instant when->timing_gradual Gradual when->timing_post Post-Reaction

References

Improving the efficiency of Bromo-PEG1-Acid coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bromo-PEG1-Acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve the efficiency of your conjugation experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the coupling of this compound to amine-containing molecules.

Q1: My this compound coupling reaction is showing low or no yield. What are the common causes?

A1: Low or no yield in a this compound coupling reaction can stem from several factors. The primary method for coupling the carboxylic acid is via carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] Here are some potential causes and solutions:

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and are not expired. It is recommended to use fresh solutions of EDC and NHS for each reaction.[3]

  • Incorrect pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is more efficient at a physiological to slightly basic pH (7.2-8.5). A two-step pH adjustment can optimize the reaction.[3]

  • Hydrolysis of Activated Ester: The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid. The addition of NHS creates a more stable NHS ester, but this can also hydrolyze, especially at higher pH. Ensure the amine-containing molecule is added promptly after the activation step.

  • Suboptimal Stoichiometry: An insufficient excess of the activating agents (EDC/NHS) or the this compound relative to the amine can lead to incomplete reaction.

Q2: I am observing unexpected side products in my reaction. What could they be?

A2: Side products can arise from various competing reactions.

  • N-acylurea Formation: The activated O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is a common byproduct in EDC couplings that do not include NHS. The addition of NHS or Sulfo-NHS significantly minimizes this side reaction.

  • Di-PEGylation or Poly-PEGylation: If your target molecule has multiple amine groups, you may get a mixture of products with different degrees of PEGylation. To favor mono-PEGylation, you can try reducing the molar excess of this compound.

  • Reaction at the Bromo- end: While the primary reaction is the amide bond formation, the bromo group is a good leaving group and can react with nucleophiles. If your target molecule contains other nucleophilic groups (e.g., thiols), or if the reaction conditions are harsh (e.g., high pH, high temperature), you might observe unintended conjugation at the bromo- end.

Q3: How can I effectively purify my this compound conjugate?

A3: The choice of purification method depends on the properties of your conjugate and the impurities present.

  • Size Exclusion Chromatography (SEC): This technique is effective for separating the PEGylated product from unreacted small molecules like excess this compound, EDC, and NHS. However, it may not separate species with similar hydrodynamic radii.

  • Ion-Exchange Chromatography (IEX): This is a powerful method for purifying PEGylated proteins and other charged molecules. The attachment of the neutral PEG chain can alter the surface charge of the molecule, allowing for the separation of unreacted, mono-PEGylated, and multi-PEGylated species.

  • Hydrophobic Interaction Chromatography (HIC): HIC can be used as a supplementary purification step, particularly if IEX does not provide sufficient resolution.

  • Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecule impurities and for buffer exchange.

Q4: Should I be concerned about the stability of the bromo group during the coupling reaction?

A4: Yes, the stability of the bromo group should be considered. While generally stable under standard EDC/NHS coupling conditions (pH 4.5-8.5, room temperature), prolonged reaction times, elevated temperatures, or the presence of strong nucleophiles can lead to substitution at the bromo- end. It is advisable to monitor the reaction progress (e.g., by LC-MS) to optimize the reaction time and minimize potential side reactions.

Quantitative Data Summary

For successful this compound coupling, careful control of reaction parameters is crucial. The following table summarizes key quantitative data for optimizing your experiment.

ParameterRecommended RangeNotes
Reagent Molar Ratios
This compound : Amine1:1 to 5:1Start with a slight excess of the PEG reagent and optimize based on desired PEGylation degree.
EDC : this compound1:1 to 2:1A slight excess of EDC ensures efficient activation.
NHS : this compound1:1 to 1.5:1A slight excess of NHS stabilizes the activated intermediate.
Reaction Conditions
Activation pH4.5 - 6.0Optimizes the formation of the NHS ester. Use a buffer like MES.
Coupling pH7.2 - 8.5Facilitates the reaction of the NHS ester with the primary amine. Use a buffer like PBS or HEPES.
Temperature4°C to Room TemperatureLower temperatures can help to minimize side reactions and hydrolysis of the activated ester.
Reaction Time1 - 4 hoursMonitor reaction progress by LC-MS or SDS-PAGE to determine the optimal time.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification column (e.g., SEC or IEX)

Procedure:

  • Reagent Preparation: Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Protein:

    • Dissolve the protein in the Coupling Buffer.

    • Add the activated this compound solution to the protein solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using an appropriate chromatography method (e.g., SEC to remove small molecules or IEX to separate different PEGylated species).

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) cluster_purification Purification A This compound C Activated Bromo-PEG1-NHS Ester A->C Activation B EDC + NHS B->C E Conjugate C->E Coupling D Amine-containing Molecule D->E F Purified Conjugate E->F Chromatography

Caption: Workflow for this compound coupling.

troubleshooting_logic Start Low Coupling Efficiency? CheckReagents Check Reagent Activity (EDC, NHS) Start->CheckReagents Yes CheckpH Verify Reaction pH (Activation & Coupling) CheckReagents->CheckpH CheckStoichiometry Optimize Molar Ratios CheckpH->CheckStoichiometry SideReactions Investigate Side Reactions (Hydrolysis, Bromo- substitution) CheckStoichiometry->SideReactions Success Improved Efficiency SideReactions->Success

References

Overcoming steric hindrance in Bromo-PEG1-Acid reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bromo-PEG1-Acid reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what are the main challenges in its use?

A1: this compound is a heterobifunctional linker with two primary reactive sites:

  • A bromide group: This is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution (SN2) reactions with nucleophiles such as amines, thiols, and alkoxides.[1][2]

  • A terminal carboxylic acid: This group can be activated to react with primary amines to form stable amide bonds.[1]

The primary challenge in reactions involving this compound is steric hindrance . Although the PEG chain is short, the ethoxypropanoic acid structure can create steric congestion around the electrophilic carbon of the bromo group and the carbonyl carbon of the carboxylic acid. This can lead to slow reaction rates and low yields.[3][4]

Q2: My nucleophilic substitution reaction on the bromide group is slow or has a low yield. What is the likely cause?

A2: The most probable cause is steric hindrance impeding the bimolecular nucleophilic substitution (SN2) pathway. For an SN2 reaction to occur, the nucleophile must attack the carbon atom from the side opposite to the bromine atom (backside attack). Bulky nucleophiles or substrates can physically block this approach, increasing the activation energy and slowing down the reaction rate.

Q3: What are the potential side reactions to be aware of when working with this compound?

A3: Besides low conversion, potential side reactions include:

  • Elimination (E2) reactions: When using strong, bulky bases as nucleophiles, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene.

  • Hydrolysis of activated esters: If the carboxylic acid is activated (e.g., as an NHS ester) for subsequent reaction, it can be susceptible to hydrolysis in aqueous environments, especially at higher pH, which will deactivate it.

  • Racemization: In chiral molecules, the conditions used for amide coupling can sometimes lead to racemization. The addition of reagents like HOBt can help suppress this.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Substitution at the Bromo Group

Problem: You are attempting to conjugate a nucleophile (amine, thiol, or alcohol) to the bromo-end of this compound, but are observing low conversion of your starting material.

Below is a troubleshooting workflow to address this issue.

G cluster_0 Troubleshooting Low Yield in Nucleophilic Substitution start Low Yield Observed q1 Is your nucleophile weak or bulky? start->q1 s1 Use a smaller, more potent nucleophile if possible. Increase nucleophile concentration (2-5 eq). q1->s1 Yes q2 Are you using an appropriate solvent? q1->q2 No s1->q2 s2 Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the anion more reactive. q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes s2->q3 s3 Gradually increase the reaction temperature (e.g., from RT to 40-60 °C). Monitor for side products. q3->s3 No q4 Is reaction time sufficient? q3->q4 Yes s3->q4 s4 Extend the reaction time and monitor progress by TLC or LC-MS. q4->s4 No q5 Have you considered a catalyst? q4->q5 Yes s4->q5 s5 For biphasic reactions or poorly soluble nucleophiles, add a phase-transfer catalyst (PTC) like TBAB. q5->s5 No end Improved Yield q5->end Yes s5->end

Caption: Troubleshooting workflow for low yield in nucleophilic substitution.

Issue 2: Inefficient Amide Bond Formation at the Carboxylic Acid Group

Problem: Standard amide coupling procedures are resulting in low yields of the desired amide product, with a significant amount of unreacted this compound remaining.

G cluster_1 Troubleshooting Inefficient Amide Coupling start Low Amide Yield q1 Is your coupling reagent suitable for hindered substrates? start->q1 s1 Use more powerful coupling reagents like HATU, HBTU, or COMU. Consider using additives like HOBt or HOAt to increase efficiency and reduce racemization. q1->s1 No q2 Is the reaction pH optimal? q1->q2 Yes s1->q2 s2 Ensure the pH is in the optimal range for your coupling chemistry (typically pH 7.2-8.5 for NHS esters). q2->s2 No q3 Is your amine nucleophile protonated? q2->q3 Yes s2->q3 s3 Add a non-nucleophilic base like DIPEA or triethylamine to deprotonate the amine. q3->s3 Yes q4 Are your reagents active? q3->q4 No s3->q4 s4 Use fresh coupling reagents and anhydrous solvents. Protect the reaction from moisture. q4->s4 No end Improved Yield q4->end Yes s4->end

Caption: Troubleshooting workflow for inefficient amide coupling.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the yield of reactions involving sterically hindered substrates. Note: This data is representative and intended to illustrate general principles; optimal conditions for this compound may vary.

Table 1: Effect of Solvent on SN2 Reaction Yield

Solvent TypeExample SolventsExpected Relative YieldRationale
Polar AproticDMF, DMSO, AcetonitrileHighSolvates the counter-ion of the nucleophile, increasing its nucleophilicity.
Polar ProticWater, Ethanol, MethanolLow to ModerateForms hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.
Non-polarToluene, HexaneLowReactants often have poor solubility.

Table 2: Comparison of Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentAdditiveExpected Relative YieldNotes
EDCHOBtModerate to HighA standard, cost-effective choice. HOBt increases efficiency and suppresses racemization.
HBTUDIPEAHighForms a highly reactive OBt active ester.
HATUDIPEAVery HighForms a more reactive OAt active ester, often considered superior for hindered couplings.
COMUDIPEAVery HighA modern reagent with high efficiency, comparable to HATU, and non-explosive byproducts.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol describes a typical reaction of this compound with a thiol to form a thioether linkage.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the thiol nucleophile (1.2 eq) in anhydrous DMF.

  • Deprotonation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) and stir for 10 minutes at room temperature.

  • Addition of this compound: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the thiol solution.

  • Reaction: Stir the mixture at room temperature. For sterically hindered thiols, the temperature may be increased to 40-50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride, extract with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling with a Primary Amine

This protocol outlines the steps for coupling a primary amine to the carboxylic acid of this compound using HATU.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 eq) and HOBt (1.1 eq) to the solution. Stir for 5 minutes.

  • Amine Addition: In a separate flask, dissolve the primary amine (1.2 eq) in anhydrous DMF and add it to the reaction mixture.

  • Base Addition: Add DIPEA (2.0 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product by flash chromatography.

Protocol 3: Williamson Ether Synthesis with an Alcohol

This protocol describes the formation of an ether linkage by reacting an alcohol with the bromo group of this compound.

  • Preparation: To a solution of the alcohol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH) (1.3 eq) portion-wise.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases.

  • Addition of this compound: Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. If the reaction is slow, it can be gently heated to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Protocol 4: Mitsunobu Reaction for Esterification of a Hindered Alcohol

For particularly hindered alcohols where direct esterification of the carboxylic acid is challenging, the Mitsunobu reaction offers an alternative.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the sterically hindered alcohol (1.2 eq), this compound (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture and purify directly by column chromatography to remove the triphenylphosphine oxide and hydrazide byproducts.

References

Technical Support Center: Characterization of Bromo-PEG1-Acid Reaction Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and characterizing the byproducts of the Bromo-PEG1-Acid synthesis reaction. The following information provides a comprehensive guide in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound, or 3-(2-bromoethoxy)propanoic acid, is typically synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. In this case, the alkoxide is generated from 3-hydroxypropanoic acid, which then reacts with a bromo-containing electrophile.

Q2: What are the most common byproducts in the this compound synthesis?

A2: The most prevalent byproduct is typically the elimination (E2) product, acrylic acid, which forms when the alkoxide acts as a base rather than a nucleophile. Other potential byproducts can include unreacted starting materials and potentially dimers or oligomers if reaction conditions are not carefully controlled.

Q3: How can I minimize the formation of the acrylic acid byproduct?

A3: To favor the desired SN2 reaction over the E2 elimination, it is crucial to use a primary alkyl halide as the electrophile. Additionally, using a less sterically hindered base to form the alkoxide and maintaining a lower reaction temperature can also reduce the amount of the elimination byproduct.

Q4: What analytical techniques are recommended for characterizing the reaction mixture?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is recommended for a thorough characterization of the product and byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound The reaction conditions favor the E2 elimination side reaction.Use a less sterically hindered base, lower the reaction temperature, and ensure the use of a primary alkyl halide.
Incomplete reaction.Increase the reaction time or slightly increase the temperature, monitoring for an increase in byproduct formation.
Inefficient purification.Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the product from byproducts and starting materials.
Presence of a significant amount of acrylic acid The alkoxide is acting as a strong base, promoting the E2 elimination reaction.As mentioned above, modify reaction conditions to favor substitution: use a less hindered base and lower the temperature.
Multiple unexpected peaks in NMR/MS Formation of various byproducts such as dimers or products from reactions with impurities.Ensure the purity of starting materials. Carefully control the stoichiometry of the reactants.
Degradation of the product during workup or analysis.Use mild workup conditions and ensure the stability of the compound in the chosen analytical solvents.
Difficulty in purifying the final product Similar polarities of the product and byproducts.Employ a high-resolution purification technique like preparative HPLC or optimize the solvent system for column chromatography to enhance separation.

Experimental Protocols

Representative Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • 3-hydroxypropanoic acid

  • Sodium hydride (NaH)

  • 1,2-dibromoethane

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypropanoic acid in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve 1,2-dibromoethane (1.5 equivalents) in anhydrous THF.

  • Slowly add the 1,2-dibromoethane solution to the alkoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Characterization Methods
  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire the spectrum and integrate the peaks to determine the relative amounts of product and byproducts.

  • Mass Spectrometry (ESI-MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the sample into the mass spectrometer to determine the mass-to-charge ratio of the components.

  • HPLC: Use a reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) as the mobile phase. Monitor the elution profile using a suitable detector, such as a UV detector or an Evaporative Light Scattering Detector (ELSD).

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Assignment This compound (Product) Acrylic Acid (Byproduct) 3-Hydroxypropanoic Acid (Starting Material)
-CH₂-Br~3.5 (t)--
-O-CH₂-CH₂-Br~3.8 (t)--
-O-CH₂-CH₂-COOH~3.7 (t)-~3.8 (t)
-CH₂-COOH~2.6 (t)~6.0-6.5 (m, =CH₂)~2.5 (t)
=CH-COOH-~5.8-6.0 (m, =CH-)-
-OH--Variable
-COOH~11-12 (br s)~11-12 (br s)~11-12 (br s)

Table 2: Expected Mass Spectrometry Data (ESI-Negative Mode)

Compound Formula [M-H]⁻ (m/z)
This compoundC₅H₉BrO₃194.97 / 196.97 (Br isotope pattern)
Acrylic AcidC₃H₄O₂71.02
3-Hydroxypropanoic AcidC₃H₆O₃89.02

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products 3-Hydroxypropanoic_Acid 3-Hydroxypropanoic Acid Alkoxide Alkoxide of 3-Hydroxypropanoic Acid 3-Hydroxypropanoic_Acid->Alkoxide NaH 1,2-Dibromoethane 1,2-Dibromoethane This compound This compound (Desired Product) Alkoxide->this compound SN2 Reaction with 1,2-Dibromoethane Acrylic_Acid Acrylic Acid (Byproduct) Alkoxide->Acrylic_Acid E2 Elimination Experimental_Workflow Start Reaction Setup (Starting Materials + Reagents) Reaction Williamson Ether Synthesis Start->Reaction Workup Quenching, Extraction, and Drying Reaction->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, HPLC Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Bromo-PEG1-Acid linker cleavage and stability testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of Bromo-PEG1-Acid linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure and reactivity of the this compound linker?

A1: this compound is a heterobifunctional linker featuring a single polyethylene glycol (PEG) unit. It possesses two distinct reactive ends: a bromide group and a terminal carboxylic acid. The bromide is an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiol groups to form a stable thioether bond. The carboxylic acid can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amine groups. The PEG component enhances the hydrophilicity and solubility of the conjugate in aqueous media.

Q2: Under what conditions is the this compound linker stable?

A2: The this compound linker is generally stable under typical bioconjugation and storage conditions. The ether linkage of the PEG backbone is highly resistant to hydrolysis at physiological pH. For optimal stability, it is recommended to store the linker at -20°C in a dry, dark environment. When in solution, PEG linkers are most stable when stored frozen (-20°C) or refrigerated (4°C).[1] Exposure to high temperatures, light, and oxygen can accelerate the aging of PEG solutions, potentially leading to oxidative degradation.[2][3][4]

Q3: Can the ether bond of the this compound linker cleave during my experiment?

A3: It is highly unlikely that the ether bond of the PEG linker will cleave under standard physiological or bioconjugation conditions (neutral pH, room temperature to 37°C). The ether linkage is chemically robust. Cleavage of PEG ether bonds typically requires harsh conditions such as strong acids or bases at elevated temperatures, or the presence of strong oxidizing agents, which are not typical for biological experiments.[5]

Q4: What are the expected degradation products of the this compound linker under forced conditions?

A4: Under conditions of forced degradation, such as high heat in the presence of oxygen, the PEG backbone can undergo oxidative degradation, leading to chain scission and the formation of various byproducts including formic esters and lower molecular weight esters. In strongly acidic or basic aqueous solutions at high temperatures, hydrolytic cleavage of the ether bond can occur.

Q5: How can I monitor the progress of my conjugation reaction with this compound?

A5: The progress of the conjugation reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing aliquots of the reaction mixture at different time points, you can track the consumption of the starting materials and the formation of the desired conjugate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Yield Inefficient activation of the carboxylic acid group. Ensure that your activating agents (e.g., EDC/NHS) are fresh and have been stored correctly. Use an appropriate molar excess of the activating agents.
Hydrolysis of the activated ester. Perform the conjugation reaction promptly after activating the PEG-acid. Maintain an optimal pH range for the reaction (typically pH 7.2-8.0 for NHS esters) to minimize hydrolysis.
Degradation of the starting materials. Ensure that the this compound linker and your target molecule have been stored under the recommended conditions (-20°C, dry, and protected from light). Allow reagents to warm to room temperature before opening to prevent condensation.
Suboptimal reaction conditions. Optimize the reaction parameters, including pH, temperature, and reaction time. Perform small-scale pilot reactions to determine the optimal conditions for your specific molecules.
Impure Final Product / Presence of Side Products Reaction with non-target functional groups. If your target molecule has multiple reactive sites, consider using a site-specific conjugation strategy or adjusting the stoichiometry to favor the desired reaction.
Formation of N-acylurea adduct. This is a known side reaction of carbodiimide chemistry. The addition of NHS or Sulfo-NHS can help to minimize this by converting the reactive O-acylisourea intermediate to a more stable NHS ester.
Multiple PEGylations. If your target molecule has multiple primary amines, you may observe products with more than one linker attached. To control this, use a lower molar excess of the activated PEG linker.
Precipitation or Aggregation of the Conjugate Hydrophobicity of the target molecule or final conjugate. The PEG linker is designed to increase hydrophilicity. However, if the target molecule is very hydrophobic, aggregation can still occur. Consider optimizing the buffer conditions (e.g., pH, ionic strength) or adding a small percentage of an organic co-solvent, ensuring it does not denature your biomolecule.
Unexpected Cleavage of the Conjugate Lability of the newly formed bond (amide or thioether). While the amide and thioether bonds formed are generally stable, they could be susceptible to cleavage under extreme pH or in the presence of specific enzymes not related to the PEG linker itself.
Instability of the conjugated molecule. The reaction conditions may be degrading your target molecule. Assess the stability of your molecule under the conjugation conditions independently.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an Amine-Containing Molecule

Objective: To form a stable amide bond between the carboxylic acid of the this compound linker and a primary amine on a target molecule.

Materials:

  • This compound

  • Target molecule with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting column, HPLC)

Methodology:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:5 (PEG-Acid:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to Target Molecule:

    • Dissolve the amine-containing target molecule in Conjugation Buffer.

    • Add the activated this compound solution to the target molecule solution. The molar ratio of the activated linker to the target molecule should be optimized for the desired degree of labeling.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method such as a desalting column, size-exclusion chromatography (SEC), or reverse-phase HPLC (RP-HPLC).

Protocol 2: Stability Testing of this compound Conjugate (Forced Degradation)

Objective: To assess the stability of the this compound conjugate under stressed conditions.

Materials:

  • Purified this compound conjugate

  • Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)

  • Oxidizing agent (e.g., 0.3% H₂O₂)

  • High-temperature incubator

  • UV lamp for photostability testing

  • Analytical HPLC or LC-MS system

Methodology:

  • Sample Preparation:

    • Prepare solutions of the conjugate in the different stress buffers. A typical concentration is 1 mg/mL.

  • Stress Conditions:

    • pH Stress: Incubate the conjugate solutions at different pH values (e.g., 4.0, 7.4, 9.0) at 37°C for a defined period (e.g., up to 7 days).

    • Thermal Stress: Incubate the conjugate solution (at physiological pH) at elevated temperatures (e.g., 40°C, 60°C) for a defined period.

    • Oxidative Stress: Add H₂O₂ to the conjugate solution and incubate at room temperature.

    • Photostability: Expose the conjugate solution to UV light.

  • Time Points:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 7 days).

  • Analysis:

    • Analyze the aliquots by a stability-indicating method, such as RP-HPLC or LC-MS, to monitor for degradation of the conjugate and the appearance of new peaks.

    • Quantify the percentage of the remaining intact conjugate at each time point.

Data Presentation

Table 1: Summary of this compound Linker Stability

Condition Linker Component Expected Stability Notes
Physiological (pH 7.4, 37°C) Ether BackboneHighThe ether linkage is very stable under these conditions.
Amide Bond (post-conjugation)HighGenerally stable, but can be subject to enzymatic cleavage depending on the biological environment.
Thioether Bond (post-conjugation)HighVery stable bond.
Acidic (pH 4-6) Ether BackboneHighNo significant cleavage expected under mild acidic conditions.
Basic (pH 8-9) Ether BackboneHighNo significant cleavage expected under mild basic conditions.
Strong Acid/Base, High Temp. Ether BackboneLowCleavage of the ether bond can occur under these harsh, non-physiological conditions.
Oxidative Stress (e.g., H₂O₂) Ether BackboneModerate to LowThe PEG backbone is susceptible to oxidative degradation.

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_quenching Step 3: Quenching cluster_purification Step 4: Purification A This compound C Activated NHS Ester A->C Activation Buffer (pH 6.0) B EDC/NHS B->C E Conjugated Product C->E Conjugation Buffer (pH 7.4) D Amine-Containing Molecule D->E G Quenched Reaction E->G F Quenching Buffer F->G H Purification (HPLC/SEC) G->H I Pure Conjugate H->I

Caption: Workflow for this compound conjugation to an amine-containing molecule.

troubleshooting_workflow start Low Conjugation Yield? q1 Activation Conditions Optimal? start->q1 q2 Reaction Conditions Optimal? q1->q2 Yes sol1 Optimize EDC/NHS ratio Use fresh reagents q1->sol1 No q3 Reagent Quality Good? q2->q3 Yes sol2 Adjust pH, temperature, time Perform pilot studies q2->sol2 No sol3 Use fresh, properly stored reagents q3->sol3 No end Successful Conjugation q3->end Yes sol1->q2 sol2->q3 sol3->start

Caption: Troubleshooting decision tree for low conjugation yield.

References

How to monitor the progress of a Bromo-PEG1-Acid reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Bromo-PEG1-Acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a heterobifunctional linker. It contains two distinct reactive groups:

  • A terminal carboxylic acid which can be coupled to primary amine groups using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[1][2]

  • A bromide group , which is a good leaving group for nucleophilic substitution reactions, particularly with thiol (-SH) groups.[1]

Q2: Which analytical techniques are recommended for monitoring a this compound reaction?

The most common and effective techniques for monitoring the progress of a this compound reaction are:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess the consumption of starting materials and the formation of products.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the separation and quantification of reactants, products, and byproducts.[4] Reverse-phase HPLC (RP-HPLC) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used to monitor the disappearance of reactant signals and the appearance of product signals.

  • Mass Spectrometry (MS): Used to confirm the identity of the product by determining its molecular weight. It can be coupled with HPLC (LC-MS) for enhanced analysis.

Q3: How can I determine if my this compound reaction is complete?

Reaction completion can be determined by observing the following in your chosen analytical method:

  • TLC: The spot corresponding to the limiting starting material has completely disappeared.

  • HPLC: The peak corresponding to the limiting starting material is no longer detectable, and the area of the product peak is no longer increasing over time.

  • NMR: The characteristic signals of the starting material have disappeared, and the signals for the product have appeared and their integration remains constant over subsequent measurements.

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring

This protocol outlines the general procedure for monitoring the reaction progress using TLC.

Methodology:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom.

  • Spotting:

    • On the left, spot a dilute solution of your starting amine or thiol.

    • In the middle, co-spot the starting material and the reaction mixture.

    • On the right, spot the reaction mixture.

    • Take aliquots from the reaction at different time points (e.g., 0h, 1h, 4h, 24h) and spot them on the plate.

  • Eluent Selection: Due to the polar nature of PEG compounds, a polar solvent system is required. Good starting points include:

    • 5-10% Methanol in Dichloromethane (DCM).

    • Ethyl acetate/Butanol/Acetic Acid/Water (80:10:5:5).

  • Development: Place the TLC plate in a chamber containing the chosen eluent, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate.

  • Visualization:

    • UV Light: If your compounds are UV-active, visualize the spots under a UV lamp.

    • Staining: Use a suitable stain to visualize the spots. For the carboxylic acid group of unreacted this compound, a bromocresol green stain can be effective, which turns yellow in the presence of acid. Iodine vapor is a general stain for many organic compounds.

High-Performance Liquid Chromatography (HPLC) Monitoring

This protocol provides a general method for quantitative monitoring using RP-HPLC.

Methodology:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase to an appropriate concentration.

  • HPLC System:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

    • Flow Rate: 1 mL/min.

    • Detection: UV detector at a wavelength where one of the components absorbs (e.g., 214 nm for amide bonds or a specific wavelength if a chromophore is present). A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used if the compounds lack a strong chromophore.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new, typically more retained, product peak. The retention time will increase with the addition of the PEG linker.

Nuclear Magnetic Resonance (NMR) Spectroscopy Monitoring

This protocol describes how to use ¹H NMR to monitor the reaction.

Methodology:

  • Sample Preparation: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and re-dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the change in chemical shifts of protons near the reaction site.

    • For reaction with an amine (at the carboxylic acid): The protons on the carbon adjacent to the newly formed amide bond will have a different chemical shift compared to the protons adjacent to the carboxylic acid.

    • For reaction with a thiol (at the bromide): The protons on the carbon adjacent to the bromide will show a significant upfield shift upon substitution with sulfur.

    • Expected ¹H NMR Chemical Shifts for this compound:

      • -CH₂-Br: ~3.5 ppm

      • -O-CH₂-CH₂-O-: ~3.7 ppm

      • -O-CH₂-COOH: ~4.2 ppm

    • Expected Changes Upon Reaction:

      • Amine conjugation: The peak at ~4.2 ppm will shift, and a new peak for the amide N-H will appear (typically broad, between 7-8.5 ppm).

      • Thiol conjugation: The peak at ~3.5 ppm will shift upfield to ~2.7-3.0 ppm.

Quantitative Data Summary

Analytical TechniqueKey Parameters & Expected Observations
TLC Solvent System: 5-10% MeOH in DCM. Observation: Disappearance of starting material spot (Rf will vary) and appearance of a more polar (lower Rf) product spot.
RP-HPLC Column: C18. Mobile Phase: Water/Acetonitrile with 0.1% TFA. Observation: Decrease in the area of the starting material peak and a corresponding increase in the product peak, which will typically have a longer retention time.
¹H NMR Solvent: CDCl₃ or D₂O. Observation (Amine Reaction): Disappearance of the -O-CH₂-COOH signal (~4.2 ppm) and appearance of new signals corresponding to the amide product. Observation (Thiol Reaction): Shift of the -CH₂-Br signal (from ~3.5 ppm) to a higher field (~2.7-3.0 ppm).
Mass Spectrometry Method: ESI-MS or MALDI-TOF. Observation: Detection of a new species with a molecular weight corresponding to the sum of the reactants minus H₂O (for amine reaction) or HBr (for thiol reaction).

Troubleshooting Guide

Q4: I don't see any product formation by TLC or HPLC. What could be the problem?

  • Possible Cause 1: Inactive Reagents. The activating agents (EDC/NHS) for the carboxylic acid may have degraded due to moisture.

    • Solution: Use fresh, anhydrous solvents and reagents. Ensure EDC and NHS are stored in a desiccator.

  • Possible Cause 2: Incorrect pH. The pH of the reaction is critical.

    • Solution: For EDC/NHS activation of the carboxylic acid, the optimal pH is 4.5-7.2. The subsequent reaction with the amine is most efficient at pH 7-8. For thiol reactions with the bromide, a slightly basic pH can help deprotonate the thiol, making it a better nucleophile.

  • Possible Cause 3: Competing Reactions. If your buffer contains primary amines (e.g., Tris), it will compete with your target molecule for reaction with the activated carboxylic acid.

    • Solution: Use a non-amine-containing buffer such as PBS (phosphate-buffered saline) or MES (2-(N-morpholino)ethanesulfonic acid).

Q5: My TLC shows multiple new spots, and my HPLC shows several new peaks. What is happening?

  • Possible Cause 1: Side Reactions. The activating agent EDC can react with the hydroxyl groups of the PEG chain, leading to side products.

    • Solution: Use NHS in conjunction with EDC, as the resulting NHS ester is more stable and less prone to side reactions.

  • Possible Cause 2: Polydispersity of Reactants. If you are working with a polydisperse PEGylated starting material or a protein with multiple reaction sites, a mixture of products is expected.

    • Solution: This is inherent to some PEGylation reactions. HPLC can be used to separate and quantify the different species. Mass spectrometry is essential to identify the different products.

  • Possible Cause 3: Degradation. One of your reactants or the product might be unstable under the reaction conditions.

    • Solution: Analyze the stability of your starting materials under the reaction conditions (e.g., pH, temperature) without the other reactant. If degradation is observed, modify the reaction conditions accordingly.

Q6: The reaction appears to be incomplete, even after a long reaction time. How can I drive it to completion?

  • Possible Cause 1: Insufficient Reagent. The molar ratio of the reactants may not be optimal.

    • Solution: Increase the molar excess of one of the reactants (typically the less expensive or more easily removable one).

  • Possible Cause 2: Steric Hindrance. The reactive site on your molecule might be sterically hindered, slowing down the reaction.

    • Solution: Increase the reaction time and/or temperature (if the molecules are stable at higher temperatures). Consider using a longer PEG linker to reduce steric hindrance.

  • Possible Cause 3: Poor Solubility. One of the reactants may not be fully soluble in the reaction solvent.

    • Solution: Add a co-solvent (e.g., DMSO or DMF) to improve solubility.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision start Dissolve this compound & Reactant activate Add Activating Agents (e.g., EDC/NHS for Amine Reaction) start->activate If reacting with amine react Incubate at Controlled Temperature & pH start->react If reacting with thiol activate->react aliquot Take Aliquots at Time Points (t=0, 1h, 4h, etc.) react->aliquot tlc TLC Analysis aliquot->tlc hplc HPLC Analysis aliquot->hplc nmr NMR Analysis aliquot->nmr analyze Analyze Data: - Disappearance of Starting Material - Appearance of Product tlc->analyze hplc->analyze nmr->analyze decision Reaction Complete? analyze->decision workup Proceed to Workup & Purification decision->workup Yes continue_reaction Continue Reaction / Optimize decision->continue_reaction No continue_reaction->react

Caption: Experimental workflow for monitoring a this compound reaction.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions problem Problem Observed During Monitoring cause1 No Product Formation problem->cause1 cause2 Multiple Products / Spots problem->cause2 cause3 Incomplete Reaction problem->cause3 sol1a Check Reagent Activity & Purity cause1->sol1a sol1b Verify & Adjust pH cause1->sol1b sol1c Use Non-Amine Buffers cause1->sol1c sol2a Use NHS with EDC cause2->sol2a sol2b Characterize with LC-MS cause2->sol2b sol2c Check Reactant Stability cause2->sol2c sol3a Increase Molar Excess of Reagent cause3->sol3a sol3b Increase Time / Temperature cause3->sol3b sol3c Improve Solubility (Co-solvent) cause3->sol3c

Caption: Troubleshooting logic for this compound reaction monitoring.

References

Validation & Comparative

A Head-to-Head Comparison: Bromo-PEG1-Acid vs. Maleimide-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. The choice of linker can significantly impact the efficacy, stability, and homogeneity of the final bioconjugate. This guide provides an objective, data-driven comparison of two popular thiol-reactive PEGylated linkers: Bromo-PEG1-Acid and Maleimide-PEG linkers.

This comparison will delve into the chemical reactivity, reaction kinetics, stability of the resulting conjugate, and optimal reaction conditions for each linker. By understanding the nuances of each, researchers can make an informed decision for their specific bioconjugation needs, from creating antibody-drug conjugates (ADCs) to developing PEGylated proteins and fluorescent probes.

Executive Summary

Both this compound and Maleimide-PEG linkers are widely used for targeting sulfhydryl groups on cysteine residues. However, they operate via distinct reaction mechanisms, which dictates their performance characteristics.

  • Maleimide-PEG linkers are known for their high selectivity and rapid reaction kinetics with thiols at physiological pH. They are often the go-to choice for fast and efficient conjugation. However, the stability of the resulting thioether bond can be a concern due to the potential for a retro-Michael reaction, leading to deconjugation.

  • This compound , and more broadly bromoacetamide-based linkers, form a more stable and irreversible thioether bond. While generally exhibiting slower reaction kinetics at neutral pH compared to maleimides, their reactivity can be tuned by adjusting the pH. The increased stability of the final conjugate makes them an attractive option for applications requiring long-term stability in vivo.

Chemical Reactivity and Mechanism

The fundamental difference between these two linkers lies in their mechanism of reaction with thiol groups.

Maleimide-PEG Linkers: The Michael Addition Pathway

Maleimide-PEG linkers react with thiols via a Michael addition mechanism. The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (-S⁻), forming a stable thioether bond. This reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high chemoselectivity.[1][2]

This compound: An S_N2 Nucleophilic Substitution

This compound contains a bromoacetyl group (conceptually similar to the bromoacetamide group) which reacts with thiols via a bimolecular nucleophilic substitution (S_{N}2) reaction. The nucleophilic thiolate anion attacks the electrophilic carbon atom bearing the bromine, which is a good leaving group. This results in the formation of a stable thioether bond.[3]

cluster_maleimide Maleimide-PEG Reaction (Michael Addition) cluster_bromo This compound Reaction (SN2) Maleimide-PEG Maleimide-PEG Thioether_Maleimide Stable Thioether Adduct Maleimide-PEG->Thioether_Maleimide pH 6.5-7.5 Thiol Protein-SH Thiol->Thioether_Maleimide Bromo-PEG-Acid Bromo-PEG-Acid Thioether_Bromo Stable Thioether Bond Bromo-PEG-Acid->Thioether_Bromo pH 7.5-9.0 Thiol_Bromo Protein-SH Thiol_Bromo->Thioether_Bromo

Reaction mechanisms for thiol conjugation.

Performance Comparison: A Data-Driven Analysis

The choice between this compound and maleimide-PEG linkers often comes down to a trade-off between reaction speed and conjugate stability.

FeatureThis compound (Bromoacetamide)Maleimide-PEGReferences
Reaction Mechanism S_N2 Nucleophilic SubstitutionMichael Addition
Optimal pH for Thiol Reaction 7.5 - 9.06.5 - 7.5
Reaction Kinetics with Thiols Slower at neutral pH, increases with pHVery fast at neutral pH
Conjugate Stability Highly stable, irreversible thioether bondSusceptible to retro-Michael reaction (deconjugation)
Specificity for Thiols High, but potential for off-target reactions at higher pHVery high at pH 6.5-7.5
Common Side Reactions Alkylation of histidine, lysine, methionine at higher pHReaction with amines at pH > 8, hydrolysis of maleimide ring

Reaction Kinetics: A Matter of Speed

At or near neutral pH, maleimides are the clear front-runners in terms of reaction speed. The Michael addition reaction is exceptionally fast, often reaching completion within minutes to a few hours at room temperature.

Bromoacetamide linkers, on the other hand, exhibit more pH-dependent kinetics. The reaction rate is dependent on the concentration of the more nucleophilic thiolate anion, which increases with pH. Therefore, to achieve reasonable reaction rates, a slightly basic pH (7.5-9.0) is often employed. This pH-dependent reactivity can be advantageous for controlled or sequential labeling experiments.

Stability of the Conjugate: A Critical Consideration

For many applications, particularly in vivo, the long-term stability of the bioconjugate is paramount. Here, bromo-linkers offer a distinct advantage.

The thioether bond formed from a bromoacetamide linker is generally considered irreversible and not susceptible to cleavage under physiological conditions.

In contrast, the thiosuccinimide linkage formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the premature release of the conjugated molecule, potentially causing off-target effects and reducing the therapeutic efficacy of a drug conjugate. It is worth noting that hydrolysis of the succinimide ring in the maleimide adduct can occur, which renders the linkage more stable and resistant to the retro-Michael reaction.

Specificity and Side Reactions

Both linkers demonstrate high selectivity for cysteine residues. However, under certain conditions, off-target reactions can occur.

For maleimide-PEG linkers , specificity is optimal in the pH range of 6.5-7.5. At pH values above 8, reactivity with primary amines (e.g., lysine residues) can become more significant. Hydrolysis of the maleimide ring itself can also occur, especially at higher pH, rendering the linker unreactive towards thiols.

For This compound , while highly reactive towards cysteine, it can also react with other nucleophilic amino acid side chains at higher pH values. These include the imidazole ring of histidine, the ε-amino group of lysine, and the thioether of methionine. To maintain high specificity for cysteine, it is crucial to control the pH and the molar excess of the linker. A pH range of 7.5-8.5 is often a good compromise between reaction rate and specificity.

Experimental Protocols

Below are detailed protocols for the conjugation of a thiol-containing protein with this compound and a maleimide-PEG linker.

Protocol 1: Two-Step Bioconjugation using this compound

This protocol first activates the carboxylic acid of this compound to react with an amine-containing molecule (Molecule-NH₂) and then conjugates the bromo-functionalized intermediate to a thiol-containing protein (Protein-SH).

Materials:

  • This compound

  • Molecule-NH₂ (e.g., a small molecule drug, peptide)

  • Protein-SH (e.g., a reduced antibody or cysteine-containing protein) in a thiol-free buffer (e.g., phosphate buffer, pH 7.5-8.5)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Alkylation Buffer: Phosphate buffer, pH 7.5-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or free cysteine)

  • Desalting columns

Procedure:

Step 1: Activation of this compound and Reaction with Molecule-NH₂

  • Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Add a 1.2-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated linker solution to a solution of Molecule-NH₂ (dissolved in a suitable buffer, e.g., PBS, pH 7.2-7.5).

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the Bromo-PEG-Molecule conjugate using an appropriate method (e.g., HPLC) to remove unreacted starting materials.

Step 2: Conjugation to Thiol-Containing Protein

  • Ensure the Protein-SH is in the Alkylation Buffer (pH 7.5-8.5). If the protein has disulfide bonds, it must be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

  • Add the purified Bromo-PEG-Molecule to the Protein-SH solution. A 5- to 20-fold molar excess of the bromo-linker over the protein is a common starting point.

  • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C.

  • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Quench the reaction by adding a quenching solution to react with any unreacted bromoacetyl groups.

  • Purify the final protein conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.

Protocol 2: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using a heterobifunctional NHS-Ester-PEG-Maleimide linker.

Materials:

  • Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Molecule-SH (e.g., reduced peptide, small molecule drug)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

  • Desalting columns

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

  • Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.

  • Add a 10- to 20-fold molar excess of the linker to the Protein-NH₂ solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench the reaction by adding Quenching Buffer to react with any unreacted NHS ester.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Visualization of Experimental Workflows

cluster_bromo_workflow This compound Conjugation Workflow cluster_maleimide_workflow Maleimide-PEG Conjugation Workflow A1 Activate this compound (EDC/NHS) A2 React with Molecule-NH₂ A1->A2 A3 Purify Bromo-PEG-Molecule A2->A3 A4 React with Protein-SH (pH 7.5-8.5) A3->A4 A5 Quench Reaction A4->A5 A6 Purify Final Conjugate A5->A6 B1 React NHS-PEG-Maleimide with Protein-NH₂ B2 Quench NHS Reaction B1->B2 B3 Desalt to Remove Excess Linker B2->B3 B4 React with Molecule-SH (pH 6.5-7.5) B3->B4 B5 Quench Maleimide Reaction B4->B5 B6 Purify Final Conjugate B5->B6

General experimental workflows.

Conclusion: Making the Right Choice

The selection between this compound and maleimide-PEG linkers is a nuanced decision that depends on the specific requirements of the bioconjugation application.

  • For applications demanding rapid and highly selective thiol conjugation at or near physiological pH , maleimide-PEG linkers are an excellent choice. Their fast reaction kinetics are a significant advantage for time-sensitive procedures.

  • For applications where the long-term stability of the final conjugate is the primary concern , This compound and other bromoacetamide-based linkers are superior. The irreversible nature of the thioether bond they form provides a more robust and durable linkage, which is particularly critical for in vivo applications such as the development of long-circulating antibody-drug conjugates.

By carefully considering the trade-offs between reaction kinetics, stability, and reaction conditions, researchers can select the optimal linker to achieve their desired bioconjugate with the desired properties and performance.

References

A Head-to-Head Comparison: Bromo-PEG1-Acid vs. NHS Ester-PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and drug development, the choice of a chemical linker is paramount to the success of creating stable and functional conjugates. Among the plethora of options, Bromo-PEG1-Acid and NHS ester-PEG linkers are frequently employed for their ability to covalently attach polyethylene glycol (PEG) chains to biomolecules. This guide provides a comprehensive comparison of these two widely used linkers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal linker for their specific application.

Chemical Reactivity and Specificity

This compound and NHS ester-PEG linkers, while both used for PEGylation, target different functional groups on biomolecules, which dictates their specificity and reaction conditions.

This compound belongs to the class of haloacetyl-containing linkers. The bromoacetyl group is highly reactive towards sulfhydryl groups (thiols) found in cysteine residues of proteins. This reaction, known as alkylation, results in a stable thioether bond. While it can also react with primary amines (e.g., lysine residues), the reaction with thiols is significantly more rapid at neutral to slightly alkaline pH (7-8.5), allowing for a degree of chemoselectivity.

NHS ester-PEG linkers , on the other hand, are acylating agents that specifically target primary and secondary amines, such as the N-terminus of a protein or the side chain of lysine residues. The N-hydroxysuccinimide (NHS) ester reacts with the amine to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.2-8.5. A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with higher pH and longer reaction times.

Comparative Performance Data

The choice between these two linkers often depends on the desired site of conjugation and the required stability of the final conjugate. The following table summarizes key performance characteristics based on experimental findings.

FeatureThis compoundNHS Ester-PEG Linker
Target Functional Group Primarily Thiols (Cysteine)Primarily Amines (Lysine, N-terminus)
Resulting Bond ThioetherAmide
Optimal pH Range 7.0 - 8.57.2 - 8.5
Bond Stability Highly stableHighly stable
Reaction Speed Fast with thiolsModerate with amines
Specificity High for thiols at neutral pHHigh for amines
Primary Side Reaction Reaction with other nucleophiles (e.g., histidine, methionine) at higher pHHydrolysis of the NHS ester

Experimental Protocols

The following are generalized protocols for the conjugation of a protein with either this compound or an NHS ester-PEG linker. It is crucial to optimize these protocols for each specific protein and linker combination.

Protocol 1: Thiol-Specific Conjugation using this compound
  • Protein Preparation: If the protein does not have a free thiol group, it may need to be introduced through site-directed mutagenesis or by reducing existing disulfide bonds using a reducing agent like Dithiothreitol (DTT). Ensure complete removal of the reducing agent before proceeding.

  • Reaction Buffer: Prepare a reaction buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5. Degas the buffer to minimize oxidation of the thiol groups.

  • Conjugation Reaction:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) and add it to the protein solution at a 5-20 fold molar excess.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding a small molecule thiol-containing reagent like 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM.

  • Purification: Remove the excess PEG linker and quenching reagent using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Amine-Specific Conjugation using NHS Ester-PEG Linker
  • Protein Preparation: The protein should be in an amine-free buffer, such as PBS, at a pH of 7.2-8.5. Buffers containing primary amines (e.g., Tris) are not compatible.

  • Reaction Buffer: Prepare a suitable reaction buffer like PBS at pH 7.4.

  • Conjugation Reaction:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the NHS ester-PEG linker in a dry, water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution at a 5-20 fold molar excess.

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours or at 4°C overnight.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-100 mM.

  • Purification: Purify the PEGylated protein from the excess linker and quenching byproducts using SEC or dialysis.

Visualizing the Chemistry and Workflow

To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate the reaction pathways and a general workflow for bioconjugation.

Bromo_PEG1_Acid_Reaction Protein_SH Protein-SH (Cysteine) Intermediate Transition State Protein_SH->Intermediate + Bromo_PEG Br-CH2-CO-PEG-Acid Bromo_PEG->Intermediate + Conjugate Protein-S-CH2-CO-PEG-Acid (Thioether Bond) Intermediate->Conjugate Alkylation HBr HBr Intermediate->HBr -

Caption: Reaction of this compound with a protein thiol group.

NHS_Ester_PEG_Reaction Protein_NH2 Protein-NH2 (Lysine) Intermediate Tetrahedral Intermediate Protein_NH2->Intermediate + NHS_PEG NHS-O-CO-PEG NHS_PEG->Intermediate + Conjugate Protein-NH-CO-PEG (Amide Bond) Intermediate->Conjugate Acylation NHS_OH NHS-OH Intermediate->NHS_OH -

Caption: Reaction of an NHS ester-PEG linker with a protein amine group.

Bioconjugation_Workflow Start Start Protein_Prep 1. Protein Preparation (Buffer Exchange, Concentration) Start->Protein_Prep Conjugation 3. Conjugation Reaction (Incubate Protein + Linker) Protein_Prep->Conjugation Linker_Prep 2. Linker Preparation (Dissolve in Organic Solvent) Linker_Prep->Conjugation Quenching 4. Quenching (Stop the Reaction) Conjugation->Quenching Purification 5. Purification (SEC, Dialysis) Quenching->Purification Analysis 6. Characterization (SDS-PAGE, Mass Spec) Purification->Analysis End End Analysis->End

Characterizing Bromo-PEG1-Acid Protein Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein conjugates is paramount to ensuring product quality, efficacy, and safety. The covalent attachment of moieties like Bromo-PEG1-Acid to a protein can enhance its therapeutic properties, but it also introduces heterogeneity that demands robust analytical methods for comprehensive assessment. This guide provides an objective comparison of mass spectrometry techniques and alternative chromatographic methods for the characterization of this compound protein conjugates, supported by experimental data and detailed protocols.

The process of conjugating a protein with this compound, a bifunctional linker, creates a heterogeneous mixture of products. This includes the desired conjugate, unreacted protein, excess PEG linker, and potentially multi-PEGylated species. Mass spectrometry (MS) has become an indispensable tool for elucidating this complexity, offering direct insights into the molecular weight shifts resulting from PEGylation. Alongside MS, various High-Performance Liquid Chromatography (HPLC) techniques provide orthogonal approaches to assess purity and characterize the conjugate.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS) are the two primary mass spectrometry techniques employed for the analysis of PEGylated proteins. Each method possesses distinct advantages and limitations in this application.

MALDI-TOF MS is known for its rapid analysis time and high tolerance for complex samples, making it a valuable tool for quickly determining the average degree of PEGylation and the distribution of different PEGylated species.[1] However, it can sometimes cause dissociation of non-covalently bound complexes and may present challenges in achieving high accuracy for quantitative analysis due to potential biases in the ionization process.[2]

ESI-MS , often coupled with liquid chromatography (LC-MS), is a gentler ionization technique that can preserve the native structure of protein complexes.[2] It offers high resolution and sensitivity, enabling the precise identification of different conjugate forms.[2] However, ESI-MS spectra of PEGylated proteins can be complex due to the presence of multiple charge states and the polydispersity of the PEG linker, often requiring deconvolution software for interpretation.[3]

Below is a summary of the key performance metrics for MALDI-TOF and ESI-MS in the context of PEGylated protein analysis.

FeatureMALDI-TOF MSESI-MS (LC-MS)
Primary Information Average molecular weight, degree of PEGylation, distribution of speciesPrecise mass of different conjugate forms, identification of impurities
Mass Accuracy High for average molecular weightHigh for individual species
Resolution Moderate to HighHigh to Very High
Sensitivity High (low sample consumption)High
Analysis Speed FastSlower (due to chromatography)
Sample Purity Requirement More tolerant to buffers and saltsRequires cleaner samples
Key Advantage Rapid screening and determination of PEGylation distributionDetailed characterization of individual species and impurities
Key Disadvantage Potential for fragmentation, less quantitativeComplex spectra requiring deconvolution, sensitive to sample matrix

Alternative and Complementary Characterization Methods

While mass spectrometry provides detailed molecular weight information, chromatographic techniques are essential for assessing the purity and heterogeneity of the conjugate mixture. These methods can also be used as standalone techniques or in conjunction with MS for a multi-faceted characterization approach.

Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic radius. It is a robust method for quantifying aggregates, separating unreacted protein from the PEGylated conjugate, and removing excess PEG linker.

Hydrophobic Interaction Chromatography (HIC-HPLC) separates molecules based on their surface hydrophobicity. PEGylation typically alters the hydrophobicity of a protein, making HIC a useful tool for separating different PEGylated isoforms.

Ion-Exchange Chromatography (IEX-HPLC) separates molecules based on their net surface charge. The attachment of a PEG linker can shield charged residues on the protein surface, leading to a change in its retention on an IEX column and allowing for the separation of conjugated and unconjugated species.

The following table compares the utility of these chromatographic techniques for the analysis of this compound protein conjugates.

TechniquePrinciple of SeparationPrimary Application for PEGylated ProteinsKey AdvantagesLimitations
SEC-HPLC Hydrodynamic SizeAggregate and fragment analysis, separation of unreacted PEGRobust, reliable for size variants, non-denaturing conditions possibleLimited resolution for species of similar size
HIC-HPLC Surface HydrophobicitySeparation of PEGylated isoforms, purity assessmentOrthogonal to SEC and IEX, can resolve species with different degrees of PEGylationCan be sensitive to buffer conditions, may require method development
IEX-HPLC Net Surface ChargeSeparation of conjugated vs. unconjugated protein, analysis of charge variantsHigh resolution for charge-based differencesPEGylation may not always significantly alter the net charge

Experimental Protocols

Conjugation of this compound to a Target Protein

This protocol outlines the general steps for the covalent attachment of this compound to primary amine groups (e.g., lysine residues) on a target protein.

  • Reagent Preparation:

    • Dissolve the target protein in a suitable buffer such as Phosphate Buffered Saline (PBS) at a concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in an organic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Freshly prepare 100 mM stock solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous DMF or DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, combine 10 equivalents of the this compound stock solution with 10 equivalents of EDC and 10 equivalents of NHS relative to the molar amount of the protein.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of the PEG linker.

  • Protein Conjugation Reaction:

    • Add the activated linker solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the Conjugate:

    • Remove the excess unreacted linker and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with PBS. Alternatively, size-exclusion chromatography can be used for purification.

Mass Spectrometry Analysis of the Protein Conjugate

LC-MS (ESI-QTOF) Protocol:

  • Sample Preparation:

    • Dilute the purified protein conjugate to a final concentration of 0.1-1 mg/mL in an appropriate buffer for LC-MS analysis (e.g., water with 0.1% formic acid).

  • Liquid Chromatography:

    • Column: A reversed-phase column suitable for protein analysis (e.g., C4 or C8).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Instrument: An ESI-QTOF mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 300-400 °C.

    • Mass Range: 500-4000 m/z.

    • Data Acquisition: Acquire data in profile mode.

  • Data Analysis:

    • Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum to determine the accurate mass of the unconjugated protein and the different PEGylated species.

MALDI-TOF MS Protocol:

  • Sample Preparation:

    • Mix the purified protein conjugate solution (typically 1 µL) with an equal volume of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid) directly on the MALDI target plate.

    • Allow the mixture to air-dry to form crystals.

  • Mass Spectrometry:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Ionization Mode: Positive ion, linear mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Power: Adjust to the minimum necessary for good signal-to-noise ratio to avoid fragmentation.

    • Mass Range: A range appropriate to encompass the unconjugated protein and the expected PEGylated species.

  • Data Analysis:

    • Analyze the resulting spectrum to determine the molecular weights of the different species present and calculate the average degree of PEGylation.

Visualizing the Workflow

To better illustrate the process of characterizing this compound protein conjugates, the following diagrams outline the key experimental workflows.

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Characterization protein Target Protein reaction Conjugation Reaction protein->reaction peg This compound activation Activation (EDC/NHS) peg->activation activation->reaction purification Purification (SEC/Desalting) reaction->purification conjugate Purified Conjugate purification->conjugate lcms LC-MS (ESI-QTOF) conjugate->lcms maldi MALDI-TOF MS conjugate->maldi sec SEC-HPLC conjugate->sec hic HIC-HPLC conjugate->hic iex IEX-HPLC conjugate->iex data Data Analysis lcms->data maldi->data sec->data hic->data iex->data

Caption: Overall workflow from conjugation to characterization.

mass_spec_comparison cluster_lcms LC-MS (ESI) cluster_maldi MALDI-TOF start Purified Conjugate lc LC Separation (e.g., RP-HPLC) start->lc mix Mix with Matrix start->mix esi Electrospray Ionization lc->esi tof TOF Analysis esi->tof deconv Deconvolution tof->deconv result_esi Precise Mass of Species deconv->result_esi spot Spot on Target mix->spot laser Laser Desorption/Ionization spot->laser tof_maldi TOF Analysis laser->tof_maldi result_maldi Average MW & Distribution tof_maldi->result_maldi

Caption: Mass spectrometry analysis pathways.

References

The PROTAC Paradigm: A Comparative Guide to PEG Linker Length Optimization for Enhanced Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of PROTAC efficacy lies in the length of the polyethylene glycol (PEG) linker, a component that significantly influences the formation of a productive ternary complex and subsequent target protein degradation. This guide provides an objective comparison of PROTACs with varying PEG linker lengths, supported by experimental data and detailed methodologies, to facilitate informed decisions in PROTAC development.

The fundamental mechanism of a PROTAC involves its bifunctional nature: one end binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The PEG linker, connecting these two functional ends, is not merely a spacer but a crucial element that dictates the spatial arrangement and stability of the resulting POI-PROTAC-E3 ligase ternary complex. An optimal linker length is paramount; a linker that is too short may cause steric hindrance, preventing effective ternary complex formation, while an overly long linker can lead to a non-productive complex where ubiquitination is inefficient.

Mechanism of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Impact of PEG Linker Length on PROTAC Efficacy: A Data-Driven Comparison

The optimal PEG linker length is highly dependent on the specific POI and E3 ligase pair. Systematic studies have demonstrated that even subtle changes in linker length can dramatically impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below is a summary of quantitative data from various studies illustrating this critical relationship.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)VHLPEG12Less Potent-[1][2]
Estrogen Receptor α (ERα)VHLPEG16More Potent>80[1][2][3]
TANK-Binding Kinase 1 (TBK1)VHLPEG/Alkyl< 12No degradation0
TANK-Binding Kinase 1 (TBK1)VHLPEG/Alkyl12-293 - 29276 - 96
Bruton's Tyrosine Kinase (BTK)CRBNPEG2 PEG unitsImpaired Binding-
Bruton's Tyrosine Kinase (BTK)CRBNPEG≥ 4 PEG units1 - 40>80
CRBN (Homo-PROTAC)CRBNPEG8Optimal>90

Experimental Protocols for Evaluating PROTAC Efficacy

To systematically compare the efficacy of PROTACs with different PEG linker lengths, a standardized experimental workflow is essential. This typically involves synthesizing the PROTACs, treating cultured cells, and then quantifying the degradation of the target protein.

General Experimental Workflow

Experimental_Workflow cluster_workflow PROTAC Efficacy Evaluation Workflow A PROTAC Synthesis (Varying PEG Linker Lengths) C PROTAC Treatment (Dose-Response and Time-Course) A->C B Cell Culture (Target Protein Expressing Cell Line) B->C D Cell Lysis & Protein Quantification C->D G Cell Viability Assay (e.g., MTS/MTT) (Optional) C->G E Western Blot Analysis D->E F Data Analysis (DC50 and Dmax Determination) E->F

Figure 2: A generalized experimental workflow for comparing PROTAC efficacy.

Detailed Methodologies

1. PROTAC Synthesis with Varying PEG Linker Lengths

PROTACs are typically synthesized in a modular fashion. This involves the synthesis of the warhead (POI ligand) and the anchor (E3 ligase ligand) separately, followed by their conjugation to a bifunctional PEG linker of a specific length. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and efficient method for the final ligation step. Libraries of PROTACs with varying PEG linker lengths can be generated by using commercially available PEG linkers with different numbers of ethylene glycol units.

2. Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is the gold-standard method for quantifying target protein degradation.

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., one that endogenously expresses the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC construct (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Data Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

3. Cell Viability Assay (e.g., MTS/MTT Assay)

This assay is used to assess the cytotoxic effects of the PROTACs.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of each PROTAC for a desired period (e.g., 72 hours).

  • MTS/MTT Reagent Addition and Incubation:

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement:

    • For MTS assays, measure the absorbance directly at ~490 nm. For MTT assays, first add a solubilizing agent and then measure the absorbance at ~570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the data to determine the IC50 value.

Conclusion

The length of the PEG linker is a critical parameter in PROTAC design that requires careful optimization for each target protein and E3 ligase combination. The experimental data clearly demonstrates that there is an optimal linker length for achieving maximal degradation efficacy. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is essential for the development of potent and selective protein degraders. The detailed protocols provided in this guide offer a robust framework for researchers to conduct these comparative studies and advance the field of targeted protein degradation.

References

A Head-to-Head Comparison of Bromo-PEG1-Acid and SMCC as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. Among the plethora of available reagents, Bromo-PEG1-Acid and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) represent two distinct chemical strategies for linking biomolecules. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal crosslinker for their specific application.

Chemical Properties and Mechanism of Action

This compound is a heterobifunctional crosslinker characterized by a bromo group and a carboxylic acid, separated by a short polyethylene glycol (PEG) spacer.[1] The bromide serves as a good leaving group for nucleophilic substitution, readily reacting with thiol groups on proteins.[2] The carboxylic acid end requires activation, typically with carbodiimides like EDC, to react with primary amines.[1][3] The inclusion of a PEG spacer can enhance the solubility of the resulting conjugate in aqueous media.[1]

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (like those on lysine residues) to form stable amide bonds, while the maleimide group specifically reacts with sulfhydryl groups (from cysteine residues) to form stable thioether bonds. A water-soluble version, Sulfo-SMCC, is also available which contains a sulfonate group on the NHS ring, allowing for its use in aqueous solutions without organic solvents and preventing it from permeating cell membranes.

Comparative Performance Analysis

While direct head-to-head quantitative comparisons in published literature are scarce, a qualitative and data-extrapolated comparison can be made based on their chemical properties and common applications.

FeatureThis compoundSMCC
Target Functional Groups Primary Amines (after activation), ThiolsPrimary Amines, Thiols
Amine Reactive Group Carboxylic Acid (requires activation)NHS Ester
Thiol Reactive Group Bromo groupMaleimide
Spacer Arm PEG1 (hydrophilic)Cyclohexane (hydrophobic)
Solubility Generally water-soluble due to PEGRequires organic solvent (e.g., DMSO, DMF)
Reaction pH (Amine) pH 7.2-7.5 (for activated acid)pH 7.0-9.0
Reaction pH (Thiol) Neutral to slightly basicpH 6.5-7.5
Bond Stability Thioether (stable), Amide (stable)Thioether (stable), Amide (stable)
Common Applications PROTACs, PEGylationAntibody-Drug Conjugates (ADCs)

SMCC has a long history of use in the development of ADCs, with its non-cleavable nature providing high stability in circulation. The cyclohexane ring in its spacer arm contributes to the stability of the maleimide group, reducing its hydrolysis rate compared to other maleimide-containing crosslinkers. This compound, with its PEG spacer, is often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where solubility and linker flexibility can be advantageous.

Experimental Protocols

Protocol 1: Two-Step Conjugation using SMCC

This protocol describes the conjugation of a sulfhydryl-containing molecule to a primary amine-containing protein, such as an antibody.

Materials:

  • Amine-containing protein (e.g., antibody) in amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Sulfhydryl-containing molecule

  • Desalting columns

Procedure:

  • Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF. b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. c. Incubate for 30-60 minutes at room temperature.

  • Removal of Excess Crosslinker: a. Remove unreacted SMCC using a desalting column equilibrated with PBS, pH 7.2.

  • Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing molecule to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature.

  • Purification: a. Purify the conjugate using a desalting column or dialysis to remove excess sulfhydryl-containing molecule.

Protocol 2: Two-Step Conjugation using this compound

This protocol outlines the conjugation of a thiol-containing molecule to a primary amine-containing protein.

Materials:

  • Amine-containing protein in a suitable buffer (e.g., MES buffer, pH 6.0)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Thiol-containing molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Activation of this compound: a. Dissolve this compound, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., DMSO or aqueous buffer for Sulfo-NHS). A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS). b. Incubate for 15 minutes at room temperature to form the NHS ester.

  • Reaction with Amine-Containing Protein: a. Add the activated this compound solution to the protein solution at a 10- to 20-fold molar excess. b. Adjust the pH to 7.2-7.5 and incubate for 1-2 hours at room temperature.

  • Removal of Excess Crosslinker: a. Remove unreacted and hydrolyzed crosslinker using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation with Thiol-Containing Molecule: a. Add the thiol-containing molecule to the bromo-activated protein. b. Incubate for 4-12 hours at room temperature or overnight at 4°C.

  • Purification: a. Purify the final conjugate using a desalting column or size-exclusion chromatography.

Visualizing the Crosslinking Chemistries

Bromo_PEG1_Acid_vs_SMCC cluster_bromo This compound Pathway cluster_smcc SMCC Pathway ProteinA_NH2 Protein A -NH2 Activated_Bromo Activated Bromo-PEG1-Protein A ProteinA_NH2:f1->Activated_Bromo:f0 Amide Bond Formation Bromo_PEG1_Acid This compound EDC_NHS EDC, NHS Conjugate_Bromo Protein A-S-Protein B Conjugate Activated_Bromo:f0->Conjugate_Bromo Thioether Bond Formation ProteinB_SH Protein B -SH ProteinB_SH:f1->Conjugate_Bromo ProteinC_NH2 Protein C -NH2 Activated_SMCC Maleimide-Activated Protein C ProteinC_NH2:f1->Activated_SMCC:f0 Amide Bond Formation SMCC SMCC Conjugate_SMCC Protein C-S-Protein D Conjugate Activated_SMCC:f0->Conjugate_SMCC Thioether Bond Formation ProteinD_SH Protein D -SH ProteinD_SH:f1->Conjugate_SMCC

Caption: Reaction pathways for this compound and SMCC crosslinkers.

Experimental_Workflows cluster_bromo_workflow This compound Workflow cluster_smcc_workflow SMCC Workflow B_Start Start B_Activate Activate this compound (EDC, NHS) B_Start->B_Activate B_React_Amine React with Amine-Protein B_Activate->B_React_Amine B_Purify1 Purify Activated Protein B_React_Amine->B_Purify1 B_React_Thiol React with Thiol-Molecule B_Purify1->B_React_Thiol B_Purify2 Purify Final Conjugate B_React_Thiol->B_Purify2 B_End End B_Purify2->B_End S_Start Start S_React_Amine React SMCC with Amine-Protein S_Start->S_React_Amine S_Purify1 Purify Activated Protein S_React_Amine->S_Purify1 S_React_Thiol React with Thiol-Molecule S_Purify1->S_React_Thiol S_Purify2 Purify Final Conjugate S_React_Thiol->S_Purify2 S_End End S_Purify2->S_End

Caption: Comparative experimental workflows for bioconjugation.

Conclusion

Both this compound and SMCC are effective heterobifunctional crosslinkers, but their distinct chemical properties lend them to different applications. SMCC is a well-established and highly stable crosslinker, particularly favored for ADC development where in vivo stability is critical. This compound offers the advantage of a hydrophilic PEG spacer, which can improve the solubility of the final conjugate, and is a valuable tool in applications such as PROTAC development. The choice between these two agents will ultimately depend on the specific requirements of the biomolecules being conjugated, the desired properties of the final product, and the experimental conditions.

References

Bromo-PEG1-Acid: A Superior Linker for Stable and Versatile Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. While various linkers are available, Bromo-PEG1-Acid has emerged as a compelling alternative, offering distinct advantages over more conventional options, particularly in the realms of stability and controlled conjugation.

This guide provides an objective comparison of this compound with other common linkers, supported by available scientific evidence and detailed experimental protocols. We will delve into the key performance metrics that underscore the benefits of incorporating this heterobifunctional PEGylated linker into your research and development workflows, especially for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Unveiling the Advantages: Stability and Controlled Reactivity

This compound is a heterobifunctional linker featuring a bromo group at one end and a carboxylic acid at the other, connected by a single polyethylene glycol (PEG) unit.[1][2][3] This unique structure provides a combination of properties that translate into significant advantages in bioconjugation.

The core advantage of the bromo group lies in the formation of a highly stable thioether bond upon reaction with a thiol group, typically from a cysteine residue on a protein.[] Unlike the commonly used maleimide-thiol conjugation, the resulting thioether bond from an alkyl bromide is not susceptible to a retro-Michael reaction.[5] This inherent instability of maleimide-cysteine adducts can lead to premature cleavage of the conjugate in biological environments, potentially causing off-target toxicity and reduced therapeutic efficacy. In contrast, the stability of the thioether bond formed by this compound ensures that the conjugated molecule remains intact until it reaches its target.

Furthermore, the differential reactivity of the bromo and carboxylic acid functional groups allows for controlled, sequential conjugations. The carboxylic acid can be activated to react with primary amines (e.g., lysine residues), while the bromo group offers a distinct reactivity profile towards thiols. Notably, the reaction of maleimides with thiols is significantly faster at a neutral pH of around 7, whereas bromoacetyl groups (a related haloacetyl functional group) exhibit optimal reactivity with thiols at a higher pH of 9.0, while maintaining high chemoselectivity. This pH-dependent reactivity provides a valuable tool for directing conjugation to specific sites under controlled conditions.

The integrated short PEG spacer in this compound also confers the well-established benefits of PEGylation, including enhanced aqueous solubility, reduced aggregation of hydrophobic payloads, and improved pharmacokinetic properties of the final conjugate.

Performance Comparison: this compound vs. Alternative Linkers

The selection of a linker is a critical step in the design of bioconjugates. The following tables provide a comparative overview of this compound against other commonly used linker functionalities.

FeatureThis compoundMaleimide-PEG-LinkerNHS Ester-PEG-Linker
Reactive Towards Thiols (Cysteine), Amines (Lysine)Thiols (Cysteine)Amines (Lysine)
Bond Formed Stable Thioether, Stable AmideThioether (Susceptible to Retro-Michael Reaction)Amide
Bond Stability HighModerate to Low in reducing environmentsHigh
Reactivity Control pH-dependent for thiol reactionpH-dependent (optimal at 6.5-7.5)pH-dependent (optimal at 7-9)
Sequential Conjugation Yes (orthogonal reactivity)LimitedLimited
Key Advantage Forms a more stable thioether bond compared to maleimides.Fast and efficient reaction with thiols at neutral pH.Well-established and reliable amine chemistry.
Potential Drawback Slower reaction kinetics with thiols compared to maleimides at neutral pH.Potential for premature drug release due to bond instability.Can react with multiple lysine residues, leading to heterogeneous products.

Quantitative Data on Linker Stability

While direct, head-to-head quantitative plasma stability data for this compound conjugates is not extensively available in the public domain, the instability of maleimide-based conjugates is well-documented. Several studies have quantified the rate of the retro-Michael reaction and subsequent deconjugation. For instance, some maleimide-thiol adducts have shown half-lives of conversion ranging from a few hours to over 20 hours in the presence of reducing agents like glutathione. One study reported that conventional maleimide-based linkers can result in the degradation of approximately 50% of the conjugate in human plasma over seven days. In contrast, the thioether bond formed from haloacetyl groups is generally considered significantly more stable under physiological conditions.

Experimental Protocols

To facilitate the practical application of this compound and enable a comparative assessment, detailed experimental protocols for conjugation are provided below.

Protocol 1: Two-Step Conjugation to a Protein using this compound

This protocol describes the sequential conjugation of this compound to a protein, first via its carboxylic acid group to an amine on the protein, and then via its bromo group to a thiol-containing molecule.

Materials:

  • Protein of interest (containing accessible amine and cysteine residues)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 9.0

  • Thiol-containing molecule (e.g., a peptide with a terminal cysteine)

  • Desalting column (e.g., PD-10)

  • Reaction vessels and stirring equipment

Procedure:

Step 1: Activation of this compound and Conjugation to Protein Amines

  • Prepare Reagents:

    • Dissolve the protein of interest in PBS at a concentration of 1-5 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO.

  • Activation of Linker:

    • In a microcentrifuge tube, combine 10 equivalents of the this compound stock solution with 10 equivalents of EDC and 10 equivalents of NHS relative to the molar amount of the protein.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Protein Reaction:

    • Add the activated linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of Bromo-Modified Protein:

    • Remove the excess unreacted linker and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with Reaction Buffer (pH 9.0).

Step 2: Conjugation of Thiol-Containing Molecule to Bromo-Modified Protein

  • Prepare Thiol Molecule: Dissolve the thiol-containing molecule in the Reaction Buffer.

  • Thiol Reaction:

    • Add a 5- to 10-fold molar excess of the thiol-containing molecule to the purified bromo-modified protein.

    • Incubate the reaction mixture at room temperature for 4-12 hours with gentle mixing.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate from excess reagents using a desalting column or size-exclusion chromatography pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Confirm the purity and identity of the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Thiol-Specific Conjugation using a Maleimide-PEG-Linker (for comparison)

Materials:

  • Thiol-containing protein (e.g., a protein with a free cysteine residue)

  • Maleimide-PEG-NHS Ester (as an example of a common alternative)

  • Thiol-free buffer (e.g., PBS), pH 6.5-7.5

  • Reaction vessels and stirring equipment

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent (e.g., TCEP) can be used, which must then be removed prior to adding the maleimide linker.

  • Linker Preparation: Prepare a stock solution of the Maleimide-PEG linker in a water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG linker to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.

  • Purification: Remove the unreacted Maleimide-PEG linker and byproducts from the PEGylated protein using a desalting column or by dialysis.

Visualizing the Workflow and Advantages

To further illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Thiol Conjugation Protein_Amine Protein with Amine Groups Bromo_Modified_Protein Bromo-Modified Protein Protein_Amine->Bromo_Modified_Protein Amide Bond Formation Bromo_PEG_Acid This compound Activated_Linker Activated Bromo-PEG1-Linker Bromo_PEG_Acid->Activated_Linker Carboxyl Activation EDC_NHS EDC, NHS Activation EDC_NHS->Activated_Linker Activated_Linker->Bromo_Modified_Protein Final_Conjugate Final Bioconjugate Bromo_Modified_Protein->Final_Conjugate Stable Thioether Bond Formation Thiol_Molecule Thiol-Containing Molecule Thiol_Molecule->Final_Conjugate

Sequential conjugation workflow using this compound.

stability_comparison cluster_bromo Bromo-PEG Linker Conjugation cluster_maleimide Maleimide-PEG Linker Conjugation Bromo_Linker Bromo-PEG-Protein Stable_Conjugate Stable Thioether Conjugate (Resistant to Cleavage) Bromo_Linker->Stable_Conjugate Thiol Reaction (pH 9.0) Maleimide_Linker Maleimide-PEG-Protein Unstable_Conjugate Thioether Conjugate (Susceptible to Retro-Michael Reaction) Maleimide_Linker->Unstable_Conjugate Thiol Reaction (pH 6.5-7.5) Deconjugated Deconjugated Protein + Linker Unstable_Conjugate->Deconjugated Retro-Michael Reaction (in vivo instability)

References

A Comparative Guide to Orthogonal Conjugation Strategies: Bromo-PEG1-Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the ability to selectively and efficiently link molecules to proteins, peptides, and other biomolecules is paramount for the development of next-generation therapeutics, diagnostics, and research tools. Orthogonal conjugation strategies, which involve reactions that proceed with high specificity under biocompatible conditions without interfering with native biological functional groups, are central to these advancements. This guide provides an objective comparison of thiol-reactive conjugation strategies, with a focus on the heterobifunctional linker, Bromo-PEG1-Acid, and its primary alternative, maleimide-based reagents.

This compound is a versatile linker that features a bromoacetyl group for covalent reaction with sulfhydryl groups (e.g., from cysteine residues) and a carboxylic acid for subsequent coupling to amine-containing molecules. This guide will delve into the performance characteristics of this and other strategies, supported by experimental data and detailed protocols to inform your selection of the optimal chemistry for your specific application.

Core Concepts in Thiol-Reactive Orthogonal Conjugation

The selective modification of cysteine residues is a widely employed strategy in bioconjugation due to the unique nucleophilicity of the thiol side chain and its relatively low abundance in proteins, allowing for a higher degree of site-specificity.[1] The two most prominent classes of thiol-reactive chemistries are haloacetyls (including bromoacetyls) and maleimides.[2] These electrophilic groups react with the nucleophilic thiol of a cysteine residue to form a stable covalent bond.

Diagram of Orthogonal Ligation

Orthogonal_Ligation cluster_biomolecule Biomolecule cluster_linker Linker Payload cluster_conditions Biocompatible Conditions Biomolecule Protein-SH Conjugate Protein-S-Linker-Payload Biomolecule->Conjugate Orthogonal Reaction Linker_Payload X-Linker-Payload Linker_Payload->Conjugate Aqueous Buffer Aqueous Buffer Physiological pH Physiological pH Room Temperature Room Temperature

Caption: General principle of orthogonal conjugation.

Head-to-Head Comparison: Bromoacetyl vs. Maleimide Chemistry

The choice between a bromoacetyl-containing linker like this compound and a maleimide-based linker is dictated by the specific requirements of the application, including desired reaction speed, pH sensitivity, and the required stability of the final conjugate.

Reaction Mechanisms

Bromoacetyl Chemistry: The bromoacetyl group reacts with thiols via a nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a highly stable thioether bond.[3]

Maleimide Chemistry: Maleimides react with thiols through a Michael addition reaction. The thiol acts as a nucleophile, attacking one of the carbon atoms of the electron-deficient double bond in the maleimide ring, which also results in a thioether linkage.[3]

Reaction_Mechanisms cluster_bromoacetyl Bromoacetyl Reaction (SN2) cluster_maleimide Maleimide Reaction (Michael Addition) Protein-SH_B Protein-SH Thioether_B Protein-S-CH2-CO-R Protein-SH_B->Thioether_B Bromoacetyl-R Br-CH2-CO-R Bromoacetyl-R->Thioether_B HBr + HBr Thioether_B->HBr Protein-SH_M Protein-SH Thioether_M Protein-S-Maleimide-R Protein-SH_M->Thioether_M Maleimide-R Maleimide-R Maleimide-R->Thioether_M

Caption: Reaction mechanisms for thiol conjugation.

Performance Characteristics

The following table summarizes the key performance differences between bromoacetyl and maleimide chemistries.

FeatureBromoacetyl Chemistry (e.g., this compound)Maleimide Chemistry
Reaction Type Nucleophilic Substitution (SN2)Michael Addition
Optimal pH Range 7.5 - 9.0[4]6.5 - 7.5
Reaction Kinetics Slower at neutral pH; faster at alkaline pH.Very rapid at neutral pH (2-3 orders of magnitude faster than bromoacetyl at pH 6.5).
Bond Stability Highly stable thioether bond.Thioether bond can be susceptible to retro-Michael reaction, leading to potential instability and exchange with other thiols (e.g., glutathione).
Selectivity High for thiols, but can react with other nucleophiles (e.g., amines, histidine) at higher pH or with large excess of reagent.Highly selective for thiols over amines at pH 6.5-7.5.

Experimental Protocols

Detailed below are generalized protocols for the conjugation of a molecule to a protein using either a bromoacetyl-functionalized linker (like this compound) or a maleimide-functionalized linker. These protocols may require optimization for specific proteins and linkers.

General Workflow

Experimental_Workflow A 1. Prepare Protein Solution (Degassed Buffer) B 2. Optional: Reduce Disulfides (e.g., with TCEP) A->B D 4. Conjugation Reaction (Control pH and Temperature) B->D C 3. Prepare Linker Solution (e.g., this compound or Maleimide-PEG) in DMSO or DMF C->D E 5. Quench Reaction (e.g., with free cysteine or β-mercaptoethanol) D->E F 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) E->F G 7. Characterize Conjugate (e.g., Mass Spectrometry, SDS-PAGE) F->G

Caption: General experimental workflow for protein conjugation.

Protocol 1: Protein Conjugation using this compound

This protocol first describes the activation of the carboxylic acid of this compound to conjugate it to an amine-containing molecule (Payload-NH2), followed by the reaction of the bromoacetyl group with the protein's thiol.

Materials:

  • Protein of interest with at least one free cysteine residue.

  • This compound.

  • Payload-NH2 (amine-containing molecule to be conjugated).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sulfo-NHS (N-hydroxysulfosuccinimide).

  • Reaction Buffer A (Amine-free, e.g., MES buffer, pH 6.0).

  • Reaction Buffer B (Thiol-reactive, e.g., Phosphate buffer, pH 8.0-8.5).

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol).

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

Part A: Activation of this compound and Conjugation to Payload-NH2

  • Prepare Reagents: Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to prepare stock solutions (e.g., 100 mM). Dissolve Payload-NH2 in Reaction Buffer A.

  • Activation: In a microcentrifuge tube, combine 1.5 equivalents of this compound with 1.5 equivalents of EDC and 1.5 equivalents of Sulfo-NHS relative to the molar amount of Payload-NH2. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to Payload: Add the activated this compound solution to the Payload-NH2 solution. Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the Bromoacetyl-PEG1-Payload conjugate from excess reagents using an appropriate method (e.g., HPLC).

Part B: Conjugation of Bromoacetyl-PEG1-Payload to Protein

  • Protein Preparation: Dissolve the protein in degassed Reaction Buffer B to a final concentration of 1-10 mg/mL. If reduction of disulfide bonds is necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, followed by removal of the reducing agent.

  • Conjugation Reaction: Add the purified Bromoacetyl-PEG1-Payload to the protein solution at a 5- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing, protected from light. Monitor the reaction progress if possible.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM to react with any excess bromoacetyl groups. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted Bromoacetyl-PEG1-Payload and quenching reagent by size-exclusion chromatography or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm the conjugation and determine the degree of labeling using mass spectrometry and SDS-PAGE.

Protocol 2: Protein Conjugation using a Maleimide-PEG-Linker

This protocol describes the direct conjugation of a maleimide-functionalized linker to a protein's thiol group.

Materials:

  • Protein of interest with at least one free cysteine residue.

  • Maleimide-PEG-Payload.

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed).

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol).

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL. If reduction of disulfide bonds is necessary, treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature, then remove the TCEP using a desalting column.

  • Prepare Linker Solution: Dissolve the Maleimide-PEG-Payload in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction: Add the Maleimide-PEG-Payload solution to the protein solution at a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM to react with any excess maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the final protein conjugate from excess reagents using a desalting column or size-exclusion chromatography.

  • Characterization: Confirm the conjugation and determine the degree of labeling using mass spectrometry, SDS-PAGE, and UV-Vis spectroscopy (if the payload is a chromophore).

Conclusion

Both bromoacetyl- and maleimide-based chemistries are powerful tools for the site-specific conjugation of molecules to proteins via cysteine residues. The choice between them is a trade-off between reaction speed and conjugate stability.

  • This compound (and other bromoacetyl reagents) is favored when the stability of the final conjugate is paramount , as the resulting thioether bond is not susceptible to the reversal seen with maleimides. This is particularly critical for in vivo applications where the conjugate is exposed to high concentrations of endogenous thiols. The reaction, however, is slower at neutral pH.

  • Maleimide-based linkers are the reagent of choice for applications requiring rapid and highly efficient conjugation at or near neutral pH . However, the potential for the retro-Michael reaction and subsequent thiol exchange must be considered, especially for long-term stability.

By understanding the distinct characteristics of each strategy and following optimized protocols, researchers can confidently select the most appropriate method to advance their research and development goals.

References

A Head-to-Head Comparison of Bromo-PEG1-Acid and Other Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical decision that profoundly impacts the efficacy, stability, and therapeutic index of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-driven comparison of Bromo-PEG1-Acid with other commonly employed heterobifunctional linkers, offering insights into their respective advantages and limitations.

Heterobifunctional linkers are indispensable tools in bioconjugation, enabling the controlled and sequential attachment of two different molecular entities.[1] This guide will focus on the characteristics and performance of this compound and compare it against two widely used classes of linkers: Maleimide-PEG-NHS esters and those utilized in click chemistry.

Introduction to this compound

This compound is a heterobifunctional linker featuring a bromo group and a terminal carboxylic acid, separated by a single polyethylene glycol (PEG) unit.[2] The bromo group serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiol groups on biomolecules to form stable thioether bonds.[3][4] The carboxylic acid can be activated to react with primary amines, such as those on lysine residues of antibodies, forming a stable amide bond.[2] The integrated PEG moiety enhances the aqueous solubility of the linker and the resulting conjugate, a crucial property for in vivo applications.

Comparative Analysis of Heterobifunctional Linkers

The choice of a heterobifunctional linker is dictated by the available functional groups on the biomolecules to be conjugated, the desired stability of the final conjugate, and the reaction conditions required. The following sections provide a head-to-head comparison of this compound with other prominent linkers.

Data Presentation: Quantitative Comparison of Linker Properties

The following table summarizes key properties and performance metrics of this compound and its alternatives. It is important to note that reaction kinetics can be influenced by various factors including pH, temperature, and the specific reactants involved.

FeatureThis compoundMaleimide-PEG-NHS EsterClick Chemistry (SPAAC)
Reactive Group 1 Bromo (reacts with thiols)Maleimide (reacts with thiols)Azide
Reactive Group 2 Carboxylic Acid (reacts with amines)NHS Ester (reacts with amines)Strained Alkyne (e.g., DBCO)
Bond Formed (Thiol) ThioetherThioether (via Michael addition)Triazole
Bond Formed (Amine) AmideAmide-
Reaction pH (Thiol) Neutral to slightly basic6.5 - 7.5Physiological (approx. 7.4)
Reaction pH (Amine) Acidic (for activation) to neutral7.0 - 9.0-
Relative Reaction Rate (Thiol) ModerateFastVery Fast (SPAAC)
Stability of Thioether Bond Highly StableSusceptible to retro-Michael reaction and thiol exchange, but can be stabilized by hydrolysis of the succinimide ring.Covalent and highly stable
Key Advantages Forms a very stable thioether bond, less prone to exchange reactions compared to maleimides.High reactivity and specificity for thiols at neutral pH.Bioorthogonal (no cross-reactivity with biological functional groups), very high reaction rates.
Key Disadvantages Slower reaction kinetics compared to maleimides.Potential for instability of the maleimide-thiol linkage.Requires introduction of azide and alkyne functionalities onto the biomolecules.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. The following are representative protocols for key bioconjugation experiments.

Protocol 1: Antibody-Small Molecule Conjugation using this compound

Objective: To conjugate a small molecule containing a thiol group to an antibody via this compound.

Materials:

  • Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.4

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Thiol-containing small molecule

  • Anhydrous Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS.

  • Activation of this compound: In a separate tube, dissolve this compound, EDC, and NHS in anhydrous DMF at a molar ratio of 1:1.2:1.2. Incubate for 15-30 minutes at room temperature to form the NHS ester of this compound.

  • Conjugation to Antibody: Add the activated this compound solution to the antibody solution at a 10- to 20-fold molar excess. Incubate for 2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with PBS.

  • Conjugation to Thiol-containing Small Molecule: Immediately add the thiol-containing small molecule to the purified antibody-linker conjugate at a 5- to 10-fold molar excess. Incubate for 4-16 hours at 4°C.

  • Final Purification: Purify the final antibody-drug conjugate using a desalting column or size-exclusion chromatography to remove unreacted small molecule.

Protocol 2: PROTAC Synthesis using a Bromo-PEG Linker

Objective: To synthesize a PROTAC by linking a target protein ligand and an E3 ligase ligand with a bromo-PEG linker.

Materials:

  • Target protein ligand with a nucleophilic group (e.g., phenol or amine)

  • E3 ligase ligand with a carboxylic acid

  • Bromo-PEG-amine linker

  • Potassium carbonate (K2CO3) or similar base

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Procedure:

  • Linker Attachment to Target Ligand: Dissolve the target protein ligand and K2CO3 in anhydrous DMF. Add the bromo-PEG-amine linker and stir at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).

  • Purification: Purify the ligand-linker intermediate by flash chromatography.

  • Amide Coupling to E3 Ligase Ligand: In a separate flask, dissolve the E3 ligase ligand, HATU, and DIPEA in anhydrous DMF and stir for 15 minutes to activate the carboxylic acid.

  • Final PROTAC Synthesis: Add the purified ligand-linker intermediate to the activated E3 ligase ligand solution. Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Final Purification: Purify the final PROTAC molecule using preparative HPLC.

Protocol 3: ADC Stability Assay in Plasma

Objective: To assess the stability of an ADC by measuring the drug-to-antibody ratio (DAR) over time in plasma.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a final concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).

  • ADC Capture: At each time point, capture the ADC from the plasma sample using immunoaffinity beads.

  • Elution and Analysis: Elute the captured ADC and analyze by LC-MS to determine the average DAR.

  • Data Analysis: Plot the average DAR as a function of time to determine the stability of the ADC in plasma.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts in bioconjugation and signaling pathways relevant to the application of these linkers.

experimental_workflow cluster_activation Step 1: Linker Activation & Antibody Conjugation cluster_conjugation Step 2: Small Molecule Conjugation Antibody Antibody (IgG) Antibody_Linker Antibody-Linker Conjugate Antibody->Antibody_Linker Bromo_PEG_Acid This compound Activated_Linker Activated Linker (NHS Ester) Bromo_PEG_Acid->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Activated_Linker->Antibody_Linker Amine Coupling ADC Antibody-Drug Conjugate (ADC) Antibody_Linker->ADC Thiol Coupling Small_Molecule Thiol-containing Small Molecule Small_Molecule->ADC

Fig. 1: Experimental workflow for ADC synthesis using this compound.

PROTAC_MoA PROTAC PROTAC (Bromo-PEG Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., EGFR) Target_Protein->Ternary_Complex Degradation Target Protein Degradation Target_Protein->Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Recruitment Proteasome->Degradation

Fig. 2: Mechanism of action for a PROTAC utilizing a Bromo-PEG linker.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_dimer->Grb2_SOS PI3K PI3K EGFR_dimer->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Transcription->Proliferation

Fig. 3: Simplified EGFR signaling pathway, a common target for PROTACs.

Conclusion

The selection of a heterobifunctional linker is a critical step in the development of bioconjugates. This compound offers a robust and stable alternative to more traditional linkers, particularly in applications where the stability of the thioether bond is paramount. While maleimide-based linkers provide faster reaction kinetics, the potential for retro-Michael reactions necessitates careful consideration of the final product's stability. Click chemistry offers unparalleled bioorthogonality and reaction speed but requires the introduction of non-native functional groups. Ultimately, the optimal choice of linker will depend on a thorough evaluation of the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. This guide provides the foundational information and experimental frameworks to aid researchers in making an informed decision.

References

A Comparative Guide to Spectroscopic Methods for Validating Bromo-PEG1-Acid Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Bromo-PEG1-Acid to proteins, peptides, or small molecules is a critical step that requires rigorous validation. This guide provides an objective comparison of key spectroscopic methods used to confirm this covalent attachment, supported by experimental protocols and data.

The validation process ensures that the polyethylene glycol (PEG) linker is attached to the target molecule as intended, which is crucial for altering the therapeutic properties of the molecule, such as enhancing its solubility and in vivo stability.[1]

Comparison of Key Analytical Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for characterizing PEGylated compounds. Each method offers distinct advantages and provides complementary information to confirm the structure and purity of the conjugate.[1][2]

Technique Principle Information Provided Advantages Limitations
¹H NMR Measures the magnetic properties of atomic nuclei.Detailed structural information, degree of PEGylation, confirmation of covalent bond formation.[1]Quantitative, non-destructive, provides precise structural details.[1]Lower sensitivity compared to MS, complex spectra for large molecules, requires deuterated solvents.
Mass Spectrometry (MALDI-TOF, ESI) Measures the mass-to-charge ratio of ionized molecules.Molecular weight of the conjugate, degree of PEGylation, heterogeneity of the sample.High sensitivity, high accuracy, suitable for large molecules.Can be destructive, complex data for polydisperse PEGs, matrix effects in MALDI.
FTIR Measures the absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., PEG's C-O-C ether linkage), confirmation of conjugation."Reagent-free," fast, non-destructive, provides information on chemical bonds.Provides structural information at the functional group level, not as detailed as NMR or MS.
UV-Vis Measures the absorption of ultraviolet and visible light by molecules.Protein concentration, can indicate conjugation if the PEG or linker has a chromophore.Simple, rapid, non-destructive, widely available.Indirect method for confirming conjugation unless a chromophore is present, limited structural information.
Hypothetical Experimental Data for this compound Conjugation

The following table summarizes expected data for the conjugation of this compound to a model amine-containing small molecule (SM-NH₂).

Spectroscopic Method Unconjugated SM-NH₂ This compound Conjugated Product (SM-PEG1-Acid)
¹H NMR (δ, ppm) Signal for protons adjacent to the amine.~3.8 (t, -CH₂Br), ~3.7 (t, -OCH₂-), ~2.6 (t, -CH₂COOH)Disappearance of the -CH₂Br signal at ~3.8 ppm. Appearance of a new signal corresponding to the newly formed C-N bond, potentially shifted from the original amine-adjacent proton signal. Characteristic PEG backbone signals remain.
Mass Spectrometry (m/z) [M+H]⁺197.03 [M+H]⁺[M+H]⁺ = (Mass of SM) + 117.1
FTIR (cm⁻¹) N-H stretching (~3300-3500)C=O stretching (~1700), C-O-C stretching (~1100)Persistence of C=O and C-O-C stretches. Change in the N-H region, and appearance of amide I and II bands (~1650 and ~1550).
UV-Vis (λmax, nm) Dependent on chromophores in the small molecule.No significant absorbance in the 200-800 nm range.Shift in λmax or change in absorbance if the electronic environment of a chromophore is altered by conjugation.

Experimental Protocols and Workflows

¹H NMR Spectroscopy for Conjugation Validation

¹H NMR is a powerful tool for elucidating the precise structure of the conjugate and determining the degree of PEGylation. The disappearance of a signal from the reactive group (e.g., the methylene protons adjacent to the bromine in this compound) and the appearance of new signals corresponding to the formed linkage provide direct evidence of successful conjugation.

G ¹H NMR Experimental Workflow A Dissolve Sample B Transfer to NMR Tube A->B ~0.5-1 mg in D₂O C Acquire ¹H NMR Spectrum B->C Place in spectrometer D Process Data C->D Fourier Transform, Phasing, Baseline Correction E Analyze Spectrum D->E Integration, Chemical Shift Analysis

A simplified workflow for ¹H NMR analysis.
  • Sample Preparation: Accurately weigh 0.5-1 mg of the lyophilized conjugate and dissolve it in a known volume (e.g., 500 µL) of a suitable deuterated solvent, such as Deuterium Oxide (D₂O).

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Identify the characteristic repeating signal of the PEG backbone. Compare the integrals of the signals from the parent molecule with those of the PEG chain to determine the degree of PEGylation. Confirm the disappearance of the signal from the bromo-methylene group and the appearance of new signals indicative of the new covalent bond.

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry, particularly MALDI-TOF or ESI-MS, is essential for confirming the increase in molecular weight corresponding to the addition of the this compound moiety.

G MALDI-TOF MS Experimental Workflow A Prepare Matrix Solution B Mix Sample with Matrix A->B e.g., Sinapinic Acid C Spot on MALDI Plate B->C 1:1 ratio D Acquire Mass Spectrum C->D Allow to co-crystallize E Analyze Data D->E Determine m/z G FTIR (ATR) Experimental Workflow A Place Sample on ATR Crystal B Acquire Spectrum A->B Ensure good contact C Process and Analyze B->C Identify characteristic peaks G UV-Vis Spectroscopy Workflow A Prepare Sample Solution B Transfer to Cuvette A->B Known concentration C Acquire Absorbance Spectrum B->C Use appropriate blank D Analyze Data C->D Determine λmax and Absorbance G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_uv UV-Vis Spectroscopy MS Confirm Mass Increase Validation Successful Conjugation Validated MS->Validation NMR Confirm Covalent Bond & Structure NMR->Validation FTIR Confirm Presence of PEG Backbone FTIR->Validation UV Quantify Protein & Indirect Confirmation UV->Validation

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling Bromo-PEG1-Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Bromo-PEG1-Acid, offering procedural, step-by-step guidance to foster a secure research environment.

This compound, a member of the polyethylene glycol (PEG) family of compounds, requires careful handling due to its chemical properties and the potential hazards associated with related substances. While a safety data sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, it is crucial to adhere to recommended safety precautions.[1] The broader category of PEG compounds may be contaminated with ethylene oxide and 1,4-dioxane, both of which are potential carcinogens.[2][3] Additionally, some PEG compounds have been shown to cause irritation and have evidence of genotoxicity, particularly on broken skin.[2]

Given the presence of both a bromine atom and a carboxylic acid functional group, it is prudent to handle this compound with the care afforded to potentially irritating substances. Safety data sheets for other brominated carboxylic acids indicate they can cause skin and eye irritation.

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, a combination of personal protective equipment and engineering controls is essential.

Control TypeRecommendationRationale
Engineering Controls Use in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation of any potential dust or aerosols.[1]
Provide an accessible safety shower and eye wash station.For immediate decontamination in case of accidental exposure.
Eye Protection Wear safety goggles with side-shields.To protect eyes from splashes or dust particles.
Hand Protection Wear protective gloves (e.g., nitrile).To prevent skin contact.
Skin and Body Protection Wear impervious clothing, such as a lab coat.To protect skin from accidental spills.
Respiratory Protection A suitable respirator should be used if ventilation is inadequate or for large spills.To prevent inhalation of dust or aerosols.

Operational and Handling Plan

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, well-ventilated area.

  • Recommended storage temperature is -20°C.

  • Keep away from direct sunlight and sources of ignition.

Weighing and Aliquoting:

  • Perform these tasks in a designated area, preferably within a chemical fume hood, to control potential dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Avoid creating dust.

  • Close the container tightly after use.

Dissolving and Reactions:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Ensure all reaction vessels are properly secured.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical Disposal: Dispose of unused this compound and any solutions containing the compound in accordance with federal, state, and local regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.

  • Container Disposal: Dispose of the original container in accordance with regulations. Do not reuse empty containers.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.

Chemical Spill Response Workflow:

Spill_Response cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup Procedure cluster_Large_Spill Large Spill Protocol Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Small_Spill Small Spill? Assess->Small_Spill PPE Don Appropriate PPE Small_Spill->PPE Yes Contact_EHS Contact Environmental Health & Safety Small_Spill->Contact_EHS No Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Collect Residue into a Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromo-PEG1-Acid
Reactant of Route 2
Reactant of Route 2
Bromo-PEG1-Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.